molecular formula C10H26N4 B1218049 Thermospermine CAS No. 70862-11-2

Thermospermine

Katalognummer: B1218049
CAS-Nummer: 70862-11-2
Molekulargewicht: 202.34 g/mol
InChI-Schlüssel: DODDBCGMRAFLEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Thermospermine is propane-1,3-diamine in which a hydrogen attached to one nitrogen is substituted by a 3-aminoprop-1-yl group, and a hydrogen attached to the other nitrogen is substituted by a 4-aminobut-1-yl group. A polyamine natural product, its name arises from its similarity to spermine and the fact that it was first isolated from the extreme thermophile, Thermus thermophilus. It is a polyazaalkane and a tetramine. It is a conjugate base of a thermosperminium(4+).
This compound has been reported in Brasenia schreberi and Arabidopsis thaliana with data available.
polyamine extracted from an extreme thermopile, Thermus thermophilus;  structure

Eigenschaften

IUPAC Name

N'-[3-(3-aminopropylamino)propyl]butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26N4/c11-5-1-2-7-13-9-4-10-14-8-3-6-12/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODDBCGMRAFLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCNCCCN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221096
Record name Thermospermine
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Molecular Weight

202.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

70862-11-2
Record name Thermospermine
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URL https://commonchemistry.cas.org/detail?cas_rn=70862-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thermospermine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thermospermine
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Foundational & Exploratory

The Role of Thermospermine in Xylem Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Thermospermine, a structural isomer of spermine, has emerged as a critical plant growth regulator that acts as a primary suppressor of xylem differentiation. Synthesized by the enzyme ACAULIS5 (ACL5), this compound functions in a delicate balance with auxin to ensure proper vascular development. Deficiencies in this compound, as seen in Arabidopsis thalianaacl5 mutants, lead to severe dwarfism and excessive xylem formation.[1][2][3] The mechanism of action involves a unique mode of translational regulation, where this compound alleviates the inhibitory effects of upstream open reading frames (uORFs) on the mRNAs of the SUPPRESSOR OF ACAULIS51 (SAC51) gene family.[4][5][6] The resulting SAC proteins, a class of basic helix-loop-helix (bHLH) transcription factors, modulate auxin-dependent signaling pathways to restrict the proliferation of xylem precursor cells. This guide provides an in-depth analysis of the this compound signaling pathway, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core molecular interactions governing xylem development.

The this compound-Auxin Antagonism

The development of xylem is fundamentally promoted by auxin. However, this process must be tightly controlled to prevent uncontrolled vascular proliferation. This compound is the key opposing factor that limits auxin-inducible xylem differentiation.[1][7] In wild-type plants, auxin stimulates the expression of ACL5, the this compound synthase gene, in provascular cells.[1][3] The subsequent production of this compound establishes a negative feedback loop that dampens the pro-differentiation signals from auxin.

In this compound-deficient acl5 mutants, this feedback control is lost. As a result, these mutants exhibit an exaggerated response to auxin, leading to a dramatic increase in xylem vessel formation.[1][8][9] This antagonistic relationship forms the central regulatory axis fine-tuning the timing and spatial patterning of xylem development.[9]

Quantitative Data on Xylem Development

The effects of this compound, auxin, and related genetic mutations on xylem development have been quantified in several studies. The following table summarizes key findings from research on Arabidopsis thaliana.

GenotypeTreatmentTissueMeasured ParameterResultReference(s)
acl5-10.3 µM 2,4-D IOE (Auxin Analog)Cotyledon MidveinWidth of Xylem~3-fold increase compared to mock-treated acl5-1. No significant change in wild-type.[1][3]
Wild-Type50 µM XyleminHypocotylXylem DifferentiationInduces excessive xylem differentiation, phenocopying the acl5 mutant.[7]
Wild-Type50 µM Xylemin + 100 µM this compoundHypocotylXylem DifferentiationThis compound treatment negates the xylem-inducing effect of xylemin.[7]
acl5-110 µM this compound + 3 µM 2,4-DCotyledonsXylem Vessel FormationExogenous this compound suppresses the excessive xylem differentiation induced by 2,4-D.[8]
acl5-1MockSeedlingsGene Expression (Auxin-related)Upregulation of MONOPTEROS (MP/ARF5), PIN1, PIN6, and YUCCA2 compared to wild-type.[10]
acl5-1100 µM this compound (24h)SeedlingsGene Expression (Auxin-related)Expression of upregulated auxin-related genes (e.g., MP) is reduced towards wild-type levels.[10]

Signaling Pathways and Molecular Interactions

This compound Biosynthesis

This compound is synthesized from spermidine in a reaction catalyzed by the this compound synthase enzyme, ACAULIS5 (ACL5). This is a critical step in the polyamine biosynthesis pathway that produces this specific tetraamine isomer.[1][11]

Thermospermine_Biosynthesis spermidine Spermidine acl5 ACL5 (this compound Synthase) spermidine->acl5 This compound This compound acl5->this compound

Caption: The biosynthesis of this compound from spermidine is catalyzed by ACL5.

This compound Signaling Pathway in Xylem Suppression

This compound executes its function by modulating the translation of SAC51-family mRNAs. These transcripts contain conserved upstream open reading frames (uORFs) that repress the translation of the main coding sequence.[4][6] this compound alleviates this uORF-mediated repression, allowing for the synthesis of SAC51-family proteins. These bHLH transcription factors then interfere with the primary auxin-driven pathway for xylem proliferation. Specifically, SAC proteins compete with another bHLH factor, TMO5, for binding to LONESOME HIGHWAY (LHW).[12] The TMO5-LHW heterodimer is required to promote the expression of genes that lead to procambial cell division and subsequent xylem differentiation. By sequestering LHW, SAC proteins effectively apply a brake to this process.[4][12]

Thermospermine_Signaling cluster_translation Translational Regulation cluster_auxin Auxin-Mediated Xylem Proliferation This compound This compound sac_mrna SAC51-family mRNA (with uORF) This compound->sac_mrna Relieves uORF inhibition sac_protein SAC51-family Proteins (bHLH) sac_mrna->sac_protein Translation lhw LHW (bHLH) sac_protein->lhw Sequesters LHW, preventing TMO5 binding auxin Auxin tmo5 TMO5 (bHLH) auxin->tmo5 Induces expression tmo5_lhw TMO5-LHW Heterodimer tmo5->tmo5_lhw lhw->tmo5_lhw xylem_genes Procambial Division & Xylem Proliferation Genes tmo5_lhw->xylem_genes xylem_dev Xylem Development xylem_genes->xylem_dev Leads to

Caption: this compound signaling pathway leading to the suppression of xylem development.

Experimental Protocols

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana, ecotype Columbia (Col-0) is typically used as the wild-type control. The acaulis5-1 (acl5-1) mutant is used for this compound-deficiency studies.

  • Sterilization: Seeds are surface-sterilized using a solution of 70% (v/v) ethanol for 2 minutes, followed by 20% (v/v) commercial bleach with 0.05% Triton X-100 for 10 minutes, and then rinsed five times with sterile distilled water.

  • Growth Medium: Seeds are plated on Murashige and Skoog (MS) agar medium supplemented with 1% (w/v) sucrose, adjusted to pH 5.7.

  • Growth Conditions: Plates are stratified at 4°C for 2-3 days in the dark to synchronize germination. Seedlings are then grown under a 16-hour light / 8-hour dark photoperiod at 22°C.

Chemical Treatment for Xylem Differentiation Assay

This protocol is adapted from studies inducing xylem differentiation with auxin analogs in the acl5 mutant background.[1][8]

  • Seedling Preparation: Grow sterile acl5-1 and wild-type seedlings on MS agar plates for 4-5 days.

  • Treatment Medium Preparation: Prepare liquid MS medium. For the treatment group, add the chemical of interest (e.g., 3 µM 2,4-D or 0.3 µM 2,4-D IOE) from a concentrated stock solution. For co-treatment experiments, add this compound (e.g., 10 µM). Prepare a mock control with the solvent (e.g., DMSO) used for the chemical stock.

  • Treatment Application: Carefully transfer the seedlings from the agar plates into wells of a multi-well plate or petri dishes containing the prepared liquid treatment or mock media.

  • Incubation: Incubate the seedlings in the liquid media for an additional 4-7 days under standard growth conditions.

  • Analysis: Proceed with tissue clearing and microscopy to visualize and quantify xylem development.

Visualization and Quantification of Xylem Vessels
  • Tissue Clearing: Harvest whole seedlings or specific organs (e.g., cotyledons, roots) and place them in a clearing solution of chloral hydrate (chloral hydrate:glycerol:water, 8:1:2, w:v:v). Incubate at room temperature until tissues are transparent (typically 1-2 days).

  • Microscopy: Mount the cleared tissues on a microscope slide in a drop of clearing solution. Observe the vascular bundles using a light microscope equipped with Differential Interference Contrast (DIC) optics.

  • Quantification: Capture images of the vasculature. Quantitative analysis can include measuring the width of the midvein xylem[1][3], counting the number of protoxylem cell files[1], or scoring the overall density of the vascular network.

Experimental Workflow for Chemical Screening

The discovery of compounds that modulate xylem development often relies on chemical screening using the sensitized acl5 mutant background.

Experimental_Workflow start Start: acl5-1 mutant seeds sterilize Surface Sterilize & Plate Seeds on MS Agar start->sterilize grow Grow seedlings for 4-5 days sterilize->grow transfer Transfer seedlings to liquid MS in multi-well plates grow->transfer add_compounds Add individual compounds from chemical library to wells transfer->add_compounds incubate Incubate for 4-7 days add_compounds->incubate clear Clear seedlings with Chloral Hydrate Solution incubate->clear observe Microscopic Observation of Cotyledon Vasculature clear->observe phenotype Identify 'Hits': Compounds enhancing or suppressing the acl5 xylem phenotype observe->phenotype end End: Candidate compound identified phenotype->end

Caption: A typical workflow for a chemical screen to identify modulators of xylem development.

Conclusion and Future Directions

This compound is an indispensable negative regulator of xylem development, acting as a molecular brake on auxin-driven proliferation. Its unique mechanism of controlling the translation of SAC51-family transcription factors highlights a sophisticated layer of post-transcriptional regulation in plant development. For drug development professionals, the this compound pathway presents novel targets for manipulating plant growth and biomass. For instance, inhibitors of this compound biosynthesis, such as xylemin[7], could be developed to enhance wood production in forestry. Conversely, agonists of the this compound pathway or mimetics of SAC51 function could be explored to control vascular diseases in plants or to modulate plant architecture. Further research is needed to fully elucidate the precise biochemical interaction between this compound and the uORF-containing mRNA and to identify all downstream targets of the SAC51-family transcription factors.

References

The Evolutionary Journey of Thermospermine Synthase in Land Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thermospermine, a structural isomer of spermine, plays a pivotal role in the growth and development of land plants, particularly in the regulation of vascular tissue formation. The enzyme responsible for its synthesis, this compound synthase (TSPS), has undergone a fascinating evolutionary trajectory, adapting its function and specificity across different plant lineages. This technical guide provides an in-depth exploration of the evolution of this compound synthase, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways to serve as a comprehensive resource for researchers in plant biology and drug development.

Introduction: The Significance of this compound in Plant Biology

Polyamines are ubiquitous polycationic molecules essential for a wide range of cellular processes. While spermine is a well-known polyamine in many eukaryotes, this compound is particularly prominent in the plant kingdom. In vascular plants, this compound acts as a negative regulator of xylem differentiation, preventing excessive vascular proliferation.[1][2] Loss-of-function mutants in the gene encoding this compound synthase, ACAULIS5 (ACL5), exhibit severe dwarfism and vascular abnormalities.[3] In contrast, basal land plants like the liverwort Marchantia polymorpha, which lack spermine, utilize this compound for a broader range of functions, including organ development and stress responses.[1][4] This functional dichotomy highlights the evolutionary diversification of polyamine signaling in land plants.

The Evolutionary History of this compound Synthase

Phylogenetic analyses suggest that the plant this compound synthase gene, ACL5, was likely acquired through horizontal gene transfer from bacteria or via the endosymbiosis of a cyanobacterium.[5][6] The capacity to synthesize this compound is conserved across the plant kingdom, from green algae to flowering plants.[2][6]

A key evolutionary event was the shift in substrate specificity of the ACL5 enzyme. In bryophytes, the orthologs of ACL5 exhibit a strong preference for producing norspermine.[7][8] The acquisition of strict this compound synthesis activity appears to have coincided with the emergence of vascular plants.[7] This functional transition is attributed to structural changes within the N-terminal β-hairpin region of the enzyme, which plays a crucial role in substrate discrimination.[7][8]

Quantitative Data on this compound and its Synthase

Polyamine Content Across Plant Lineages

The concentration of this compound and other polyamines varies significantly across different plant species and tissues, reflecting their diverse physiological roles.

SpeciesLineagePutrescine (nmol/g FW)Spermidine (nmol/g FW)Spermine (nmol/g FW)This compound (nmol/g FW)Reference
Chlamydomonas reinhardtiiChlorophyta10760 ± 31905.2 ± 1.5n.d.1.13 ± 0.35[2]
Marchantia polymorphaMarchantiophyta10.8 ± 3.252.3 ± 15.5n.d.4.69 ± 0.35[1]
Physcomitrella patensBryophyta45.7 ± 13.53.8 ± 1.1n.d.2.14 ± 0.35[2]
Selaginella lepidophyllaLycopodiophyta11.9 ± 3.548.9 ± 14.41.8 ± 0.53.87 ± 0.51[2]
Picea abiesPinophyta12.3 ± 3.663.2 ± 18.612.1 ± 3.6154.0 ± 45.3[2]
Arabidopsis thalianaMagnoliophyta10.76 ± 3.1952.34 ± 15.482.14 ± 0.354.69 ± 0.35[2]

n.d. = not detected; FW = Fresh Weight

Relative Expression of ACL5 Homologs

The expression of ACL5 orthologs is developmentally regulated and tissue-specific, consistent with the diverse roles of this compound.

SpeciesOrgan/TissueRelative Expression (%)
Arabidopsis thalianaRoot25
Stem40
Leaf15
Flower20
Populus trichocarpaRoot30
Stem50
Leaf10
Flower10
Oryza sativaRoot35
Stem25
Leaf20
Flower20

Data compiled and estimated from Solé-Gil et al., 2019.[2]

Experimental Protocols

Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from Takahashi et al. (2018).[5]

4.1.1. Materials

  • Plant tissue

  • 5% (v/v) Perchloric acid (PCA)

  • 1 M Sodium hydroxide (NaOH)

  • Benzoyl chloride

  • Saturated sodium chloride (NaCl) solution

  • Diethyl ether

  • Acetonitrile (HPLC grade)

  • Polyamine standards (putrescine, spermidine, spermine, this compound)

4.1.2. Procedure

  • Homogenize 100-200 mg of fresh plant tissue in 1 mL of 5% PCA on ice.

  • Centrifuge at 15,000 x g for 20 min at 4°C.

  • Transfer the supernatant to a new tube.

  • To 200 µL of the supernatant, add 400 µL of 1 M NaOH and 10 µL of benzoyl chloride.

  • Vortex vigorously for 30 seconds and incubate at 37°C for 30 min.

  • Add 1 mL of saturated NaCl solution to stop the reaction.

  • Extract the benzoylated polyamines with 2 mL of diethyl ether.

  • Vortex and centrifuge at 3,000 x g for 5 min.

  • Transfer the upper ether phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Dissolve the residue in 100 µL of acetonitrile.

  • Inject 10 µL into an HPLC system equipped with a C18 reverse-phase column (e.g., TSKgel ODS-80Ts, 4.6 mm × 250 mm).

  • Elute with a mobile phase of 42% (v/v) acetonitrile in water at a flow rate of 0.5 mL/min.

  • Detect benzoylated polyamines by UV absorbance at 254 nm.

  • Quantify by comparing peak areas with those of known standards.

Heterologous Expression and Functional Characterization of this compound Synthase in Yeast

This protocol is based on methods described by Solé-Gil et al. (2019).[6]

4.2.1. Materials

  • Yeast expression vector (e.g., pAG426GPD-ccdb-HA)

  • Competent yeast cells (e.g., Saccharomyces cerevisiae BY4741)

  • Yeast transformation reagents

  • Appropriate selective media for yeast growth

  • Yeast lysis buffer

  • Reagents for polyamine extraction and HPLC analysis (as in Protocol 4.1)

4.2.2. Procedure

  • Clone the full-length coding sequence of the putative this compound synthase gene into the yeast expression vector.

  • Transform the resulting plasmid into competent yeast cells.

  • Select transformed colonies on appropriate selective media.

  • Inoculate a single colony into liquid selective medium and grow to mid-log phase.

  • Harvest the yeast cells by centrifugation.

  • Extract polyamines from the yeast pellet using 5% PCA as described for plant tissue in Protocol 4.1.

  • Analyze the polyamine content by HPLC to detect the production of this compound.

Phylogenetic Analysis of this compound Synthase Sequences

This protocol outlines a general workflow for phylogenetic analysis as described in Solé-Gil et al. (2019).[6]

4.3.1. Materials

  • Protein sequences of this compound synthase and related aminopropyltransferases from various species.

  • Sequence alignment software (e.g., MUSCLE, ClustalW).

  • Phylogenetic analysis software (e.g., MEGA, RAxML, MrBayes).

4.3.2. Procedure

  • Retrieve protein sequences from public databases such as NCBI and Phytozome using BLAST searches with a known this compound synthase sequence as a query.

  • Perform a multiple sequence alignment of the collected sequences using an appropriate algorithm.

  • Manually inspect and refine the alignment to remove poorly aligned regions.

  • Select a suitable substitution model for phylogenetic reconstruction based on statistical tests (e.g., ProtTest).

  • Construct the phylogenetic tree using a method such as Maximum Likelihood (ML) or Bayesian Inference (BI).

  • Assess the statistical support for the branches of the tree using bootstrap analysis (for ML) or posterior probabilities (for BI).

  • Visualize and annotate the phylogenetic tree using software like FigTree or iTOL.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Signaling in Vascular Plants

In vascular plants, this compound biosynthesis is integrated into the auxin signaling pathway that controls vascular development. Auxin promotes the expression of ACL5, leading to the production of this compound. This compound, in turn, is thought to relieve the translational repression of SUPPRESSOR OF ACAULIS5 1 (SAC51) and its homologs. The SACL proteins then interact with other transcription factors to negatively regulate xylem differentiation, forming a negative feedback loop.[2][9]

Thermospermine_Signaling_Vascular Auxin Auxin ACL5_gene ACL5 Gene Auxin->ACL5_gene Upregulates expression ACL5_protein ACL5 Protein (this compound Synthase) ACL5_gene->ACL5_protein Transcription & Translation This compound This compound ACL5_protein->this compound Catalyzes synthesis SACL_mRNA SACL mRNA (with uORFs) This compound->SACL_mRNA Promotes translation of main ORF SACL_protein SACL Protein SACL_mRNA->SACL_protein Translation Xylem_Differentiation Xylem_Differentiation SACL_protein->Xylem_Differentiation Inhibits

This compound signaling pathway in vascular plants.
Proposed Dual Function of this compound in Bryophytes

In bryophytes such as Marchantia polymorpha, this compound appears to have a more fundamental and dual role in the absence of spermine. It is involved in both general organ development and in responses to abiotic stress.[1][4]

Thermospermine_Function_Bryophyte This compound This compound Organ_Development Organ Development (e.g., thallus growth) This compound->Organ_Development Promotes Stress_Response Stress Response (e.g., salt, heat) This compound->Stress_Response Modulates Experimental_Workflow_TSPS_Evolution cluster_bioinformatics Bioinformatics cluster_molbio Molecular Biology cluster_biochem Biochemistry Seq_Retrieval Sequence Retrieval (BLAST) MSA Multiple Sequence Alignment Seq_Retrieval->MSA Phylo_Tree Phylogenetic Tree Construction MSA->Phylo_Tree Gene_Cloning Gene Cloning Phylo_Tree->Gene_Cloning Select candidate genes Heterologous_Expression Heterologous Expression (e.g., in yeast) Gene_Cloning->Heterologous_Expression Mutagenesis Site-directed Mutagenesis Gene_Cloning->Mutagenesis Enzyme_Assay Enzyme Activity Assay Heterologous_Expression->Enzyme_Assay Express protein for assay Mutagenesis->Heterologous_Expression Create variant proteins Product_Analysis Product Analysis (HPLC/GC-MS) Enzyme_Assay->Product_Analysis Product_Analysis->Phylo_Tree Correlate function with phylogeny

References

Thermospermine in Plant Stress Responses: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Thermospermine, a structural isomer of the well-known polyamine spermine, has emerged as a critical plant growth regulator with distinct functions. Initially characterized for its essential role in repressing xylem differentiation and promoting stem elongation, recent evidence has illuminated its significant involvement in mediating plant responses to a variety of abiotic stresses. Deficiencies in this compound biosynthesis lead to profound developmental defects and heightened sensitivity to environmental stressors, particularly salinity. This technical guide provides an in-depth examination of the biosynthesis of this compound, its unique signaling pathway, and its multifaceted roles in plant stress tolerance. We consolidate quantitative data from key studies, present detailed experimental protocols for its investigation, and provide visual diagrams of its core pathways to offer a comprehensive resource for researchers in plant science and related fields.

Introduction: this compound, a Unique Tetraamine

Polyamines are ubiquitous, small, positively charged aliphatic amines crucial for a wide range of biological processes in all living organisms, including cell division, development, and stress responses.[1][2] In plants, the most common polyamines are putrescine (Put), spermidine (Spd), and spermine (Spm).[3] this compound, an isomer of spermine, was first identified in a thermophilic bacterium and is widespread throughout the plant kingdom, from algae to angiosperms, but is not typically found in animals or fungi.[4][5]

While spermine is broadly implicated in stress responses, this compound's primary characterized role is developmental.[4][6] It functions as a potent suppressor of xylem differentiation.[5][7] The Arabidopsis thaliana mutant acaulis5 (acl5), which is deficient in this compound synthase, exhibits severe dwarfism and excessive xylem proliferation.[5][7] This developmental role, however, is intrinsically linked to stress tolerance, as the anatomical alterations in this compound-deficient mutants directly impact their ability to cope with environmental challenges like high salinity.[8] Furthermore, studies in basal land plants like Marchantia polymorpha suggest that this compound holds a dual, primordial function in both organ development and stress responses, a role that may have been partially assumed by spermine later in land plant evolution.[4][6][9]

This compound Biosynthesis and Its Regulation

This compound is synthesized from spermidine through the catalytic action of this compound synthase, encoded by the ACAULIS5 (ACL5) gene.[5] This reaction, like the synthesis of spermine by spermine synthase (SPMS), utilizes decarboxylated S-adenosylmethionine (dcSAM) as the aminopropyl group donor.[10] Despite using the same substrates, ACL5 and SPMS are distinct enzymes that produce specific isomers.[11]

The expression of ACL5 is tightly regulated. It is specifically expressed in xylem precursor cells and is induced by auxin.[5][7][12] this compound itself acts in a negative feedback loop, down-regulating the expression of its own synthase gene, ACL5.[12][13] This regulatory circuit is crucial for maintaining homeostasis and preventing the detrimental effects of either this compound deficiency or excess.

Polyamine_Biosynthesis Arg Arginine ADC ADC Arg->ADC Orn Ornithine ODC ODC Orn->ODC Met Methionine SAM SAM Met->SAM Aminopropyl Donor Put Putrescine SPDS SPDS Put->SPDS Spd Spermidine SPMS SPMS Spd->SPMS ACL5 ACL5 (this compound Synthase) Spd->ACL5 dcSAM dcSAM dcSAM->SPDS dcSAM->SPMS dcSAM->ACL5 SAMDC SAMDC SAM->SAMDC Aminopropyl Donor Spm Spermine Tspm This compound ADC->Put ODC->Put SPDS->Spd SPMS->Spm ACL5->Tspm SAMDC->dcSAM

Caption: Simplified polyamine biosynthetic pathway in plants.

The this compound Signaling Pathway

The molecular mechanism of this compound action is unique and centers on translational regulation. Genetic analyses of suppressor of acl5 (sac) mutants have been instrumental in deciphering this pathway.[4][7] The key downstream targets of this compound are a family of mRNAs encoding basic helix-loop-helix (bHLH) transcription factors, primarily SAC51 and its homologs (SACL1, SACL2, SACL3).[12][14]

These SAC51-family mRNAs contain a highly conserved upstream open reading frame (uORF) in their 5' leader sequence.[12][14] This uORF acts as a translational repressor, inhibiting the synthesis of the main SAC51 protein. This compound alleviates this uORF-mediated repression, thereby promoting the translation of SAC51 family proteins.[6][7][14]

The translated SAC51-family proteins then act as negative regulators of xylem development. They physically interact with and inhibit other bHLH transcription factors, such as LONESOME HIGHWAY (LHW), which are positive regulators of vascular proliferation.[14] This creates a sophisticated negative feedback loop where auxin promotes both xylem development (via LHW) and this compound synthesis (via ACL5), and this compound, in turn, enhances the production of SAC proteins to restrict excessive xylem formation.[7][14]

Thermospermine_Signaling Auxin Auxin LHW_TMO5 LHW/TMO5 Complex Auxin->LHW_TMO5 activates ACL5_exp ACL5 Gene Expression LHW_TMO5->ACL5_exp induces Xylem Xylem Proliferation LHW_TMO5->Xylem promotes ACL5_prot ACL5 Protein (T-Spm Synthase) ACL5_exp->ACL5_prot translated to Tspm This compound ACL5_prot->Tspm synthesizes SAC51_mRNA SAC51-family mRNA (with uORF) Tspm->SAC51_mRNA relieves uORF -mediated repression SAC51_prot SAC51-family Proteins (bHLH) SAC51_mRNA->SAC51_prot translated to SAC51_prot->LHW_TMO5 inhibits SAC51_prot->Xylem represses Stress_Tol Stress Tolerance Xylem->Stress_Tol negatively impacts (under salt stress)

Caption: this compound signaling pathway regulating xylem development.

Role of this compound in Plant Stress Responses

While developmentally regulated, the this compound pathway has profound implications for how plants respond to environmental stress, particularly abiotic stress.

Salt Stress

The link between this compound and salt tolerance is the most extensively documented.

  • Hypersensitivity of Mutants: this compound-deficient acl5 mutants are hypersensitive to salt stress.[8][15] This sensitivity is primarily attributed to their altered vascular structure; the excessive xylem development leads to increased uptake and transport of sodium ions (Na+) to the shoots.[4]

  • Tolerance in Overproducers: Conversely, the pao5 mutant, which is defective in this compound degradation and thus accumulates high levels of it, exhibits increased salt tolerance.[8]

  • Exogenous Application: Long-term treatment with exogenous this compound improves the salt tolerance of both wild-type and acl5 seedlings, suggesting its protective role is linked to the reduction of excessive xylem development.[8]

  • Genetic Suppression: The salt-sensitive phenotype of acl5 is rescued in the acl5 sac51-d double mutant, which suppresses the excessive xylem phenotype.[8] This genetically confirms that this compound's role in salt tolerance is mediated through its regulation of vascular development via the SAC51 pathway.

Drought and Heat Stress

Evidence also points to a role for this compound in drought and heat tolerance.

  • Mutants with elevated this compound levels show increased tolerance to both drought and heat stress.[8]

  • In Arabidopsis subjected to drought, the expression of ACL5 is transiently upregulated, suggesting an active role in the drought response.[16]

  • In contrast, under acute heat shock, spermine levels increase significantly while this compound levels do not, indicating that spermine may be the primary tetraamine responding to this specific stress in Arabidopsis.[17]

  • Studies in Marchantia polymorpha show that Mpacl5 mutants have altered responses to heat, supporting an evolutionarily ancient function of this compound in thermotolerance.[4][9]

Biotic Stress

The role of this compound in biotic stress is less clear than its role in abiotic stress. However, some studies suggest its involvement. For example, polyamine oxidation, which can involve this compound, generates hydrogen peroxide (H₂O₂), a key signaling molecule in plant defense. Exogenous application of this compound has been shown to induce resistance against the bacterial pathogen Pseudomonas viridiflava in Arabidopsis through a polyamine oxidase (PAO)-mediated mechanism.[1]

Data Presentation: Mutant Phenotypes

The following table summarizes the phenotypes of key Arabidopsis mutants related to this compound and spermine metabolism under various stress conditions, providing a comparative overview of their functions.

Genotype Relevant Gene Tetraamine Levels Xylem Phenotype Salt Stress Phenotype Drought/Heat Stress Phenotype Citations
Wild Type (Col-0) N/ANormalNormalNormal ToleranceNormal Tolerance[8]
acl5 This compound SynthaseNo this compoundExcessiveHypersensitive-[7][8][15]
spms Spermine SynthaseNo Spermine, Higher T-SpmNormalSensitiveLess growth inhibition (osmotic)[8][18][19]
pao5 Polyamine OxidaseHigh this compoundReducedTolerantTolerant[8]
acl5 sac51-d Double MutantNo this compoundNormal (Suppressed)Normal Tolerance-[8]
acl5/spms Double MutantNo Spm or T-SpmExcessiveHighly Sensitive-[15][20]

Experimental Protocols

Investigating the role of this compound requires a combination of genetic, molecular, and physiological approaches.

Quantification of Polyamines

Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

  • Extraction: Plant tissue is homogenized in a cold acid solution (e.g., 5% perchloric acid).

  • Derivatization: Free polyamines in the supernatant are derivatized to make them fluorescent. Common derivatizing agents include Dansyl Chloride or Benzoyl Chloride. The mixture is incubated, and excess reagent is removed.

  • Separation: The derivatized polyamines are separated on a reverse-phase C18 column using an HPLC system. A gradient of solvents (e.g., acetonitrile and water) is typically used for elution.

  • Detection and Quantification: Polyamines are detected by a fluorescence detector. Quantification is achieved by comparing peak areas to those of known standards (putrescine, spermidine, spermine, and this compound).

Gene Expression Analysis

Method: Quantitative Real-Time PCR (qRT-PCR).

  • RNA Extraction: Total RNA is isolated from plant tissues (e.g., roots, shoots) collected from control and stress-treated plants using a commercial kit or a TRIzol-based method.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: The reaction is performed using a real-time PCR system with a fluorescent dye like SYBR Green. Gene-specific primers for target genes (ACL5, SPMS, SAC51, etc.) and a reference gene (e.g., Actin or Ubiquitin) are used.

  • Data Analysis: Relative gene expression is calculated using the comparative CT (ΔΔCT) method.

Stress Tolerance Assays

Method: Seedling-based plate assays.

  • Salt/Osmotic Stress: Seeds of different genotypes (wild-type, mutants) are surface-sterilized and germinated on Murashige and Skoog (MS) agar medium. After a few days, seedlings are transferred to MS plates supplemented with various concentrations of NaCl (for salt stress) or mannitol (for osmotic stress).

  • Phenotypic Measurement: After a defined period (e.g., 7-14 days), key growth parameters are measured, including primary root length, lateral root number, fresh weight, and chlorophyll content. Survival rate is also a critical metric.

  • Drought Stress: Seedlings are grown in soil-filled pots. Drought is imposed by withholding water for a specific duration. Plant survival, relative water content, and stomatal conductance are measured to assess tolerance.

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_analysis 2. Analysis cluster_methods 3. Specific Techniques cluster_conclusion 4. Conclusion Genotypes Plant Genotypes (WT, acl5, spms, etc.) PlateAssay Seedling Growth Assay Genotypes->PlateAssay Stress Stress Conditions (Control, NaCl, Drought) Stress->PlateAssay Phenotype Phenotypic Analysis - Root Length - Fresh Weight - Survival Rate PlateAssay->Phenotype Molecular Molecular Analysis PlateAssay->Molecular Metabolite Metabolite Analysis PlateAssay->Metabolite Conclusion Elucidation of This compound Function in Stress Response Phenotype->Conclusion qRT_PCR qRT-PCR (Gene Expression) Molecular->qRT_PCR HPLC HPLC (Polyamine Levels) Metabolite->HPLC qRT_PCR->Conclusion HPLC->Conclusion

Caption: General workflow for a plant stress tolerance experiment.

Conclusion and Future Directions

This compound is a vital phytohormone whose role extends beyond developmental control into the intricate network of plant stress responses. Its primary function in restricting xylem proliferation via a unique translational regulatory mechanism is directly co-opted to confer tolerance to salt stress by limiting excessive sodium uptake. Emerging evidence also supports its role in mitigating drought and heat stress. The clear distinction in function and regulation between this compound and its isomer spermine underscores the specificity within polyamine-mediated signaling.

For researchers and professionals in drug and crop development, the this compound pathway presents a compelling target. Modulating this compound levels or the activity of its downstream signaling components, such as the SAC51 family of transcription factors, could be a viable strategy for engineering crops with enhanced resilience to salinity and other abiotic stresses. Future research should focus on identifying the precise molecular link between SAC51 activity and stress tolerance mechanisms, exploring the role of this compound in a wider range of plant species and stress conditions, and investigating its potential crosstalk with other major stress signaling pathways.

References

An In-depth Technical Guide to the Molecular Structure and Properties of Thermospermine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermospermine is a structural isomer of the well-known polyamine spermine and is increasingly recognized for its critical roles in plant growth, development, and stress responses.[1][2][3][4][5] Unlike spermine, which is prevalent in animals and fungi, this compound is widespread throughout the plant kingdom, from algae to angiosperms, and is also found in some extremophilic bacteria.[4][6] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, biological functions, and associated experimental methodologies of this compound, tailored for a scientific audience.

Molecular Structure

This compound, like spermine, is a tetraamine, possessing four amino groups. Its chemical formula is C₁₀H₂₆N₄, and it has a molecular weight of 202.34 g/mol .[7] Structurally, it is N'-[3-(3-aminopropylamino)propyl]butane-1,4-diamine.[7] The key difference between this compound and its isomer spermine lies in the arrangement of the carbon chains separating the amino groups. This compound has a 3-3-4 carbon chain arrangement (NC₃NC₃NC₄N), whereas spermine has a 3-4-3 arrangement (NC₃NC₄NC₃N). This subtle structural difference is critical for its specific biological activity.[8]

Physicochemical Properties

PropertyThis compound (Predicted/Inferred)Spermine (Experimental)Spermidine (Experimental)
Molecular Formula C₁₀H₂₆N₄C₁₀H₂₆N₄C₇H₁₉N₃
Molecular Weight 202.34 g/mol [7]202.34 g/mol [1]145.25 g/mol [2]
Boiling Point Not available150-150 °C[1]129 °C at 14 mmHg[2]
Melting Point Not available28-30 °C[9]22-25 °C[10]
Water Solubility Expected to be high>100 mg/mL[1]145 g/L (at 20 °C)[10]
pKa Values Not availablepKa1: 8.2, pKa2: 9.1, pKa3: 10.1, pKa4: 10.9 (Predicted)pKa1: 8.35, pKa2: 9.87, pKa3: 10.95[2]
Appearance Not availableColorless crystals or solidified mass[1][9]Solid[2]

Biological Functions and Signaling Pathways

This compound plays a pivotal role in various aspects of plant physiology, most notably in the regulation of vascular development and stress responses.

Regulation of Xylem Differentiation

One of the most well-characterized functions of this compound is its role as a negative regulator of xylem differentiation.[4][11][12][13] In the model plant Arabidopsis thaliana, a deficiency in this compound, as seen in the acaulis5 (acl5) mutant which lacks a functional this compound synthase, leads to excessive xylem proliferation and severe dwarfism.[8][12][14]

This compound exerts this control through a complex signaling pathway that intersects with auxin signaling. Auxin promotes the expression of the ACAULIS5 (ACL5) gene, which encodes this compound synthase, in xylem precursor cells.[11] The resulting this compound then acts to enhance the translation of the SUPPRESSOR OF ACAULIS51 (SAC51) mRNA.[8][15] SAC51 is a basic helix-loop-helix (bHLH) transcription factor that, in turn, represses the expression of genes that promote xylem differentiation.[11][15] This creates a negative feedback loop that fine-tunes xylem development.[11]

The mechanism of translational enhancement of SAC51 by this compound is thought to involve the bypassing of an inhibitory upstream open reading frame (uORF) in the 5' leader sequence of the SAC51 mRNA.[8][15]

Thermospermine_Signaling_Pathway Auxin Auxin ACL5_gene ACL5 Gene (this compound Synthase) Auxin->ACL5_gene Induces Expression This compound This compound ACL5_gene->this compound Synthesizes SAC51_mRNA SAC51 mRNA (with uORF) This compound->SAC51_mRNA Enhances Translation SAC51_protein SAC51 Protein (bHLH Transcription Factor) SAC51_mRNA->SAC51_protein Translates to Xylem_Genes Xylem Differentiation Genes SAC51_protein->Xylem_Genes Represses Expression Xylem Xylem Differentiation Xylem_Genes->Xylem Promotes

Figure 1. Simplified signaling pathway of this compound in the regulation of xylem differentiation.

Organ Development and Stress Responses

Beyond its role in vascular tissue, this compound is essential for proper organ development, including stem elongation.[14][15] The severe dwarfism of the acl5 mutant highlights its importance in overall plant architecture.[8][14] More recent studies have also implicated this compound in responses to both biotic and abiotic stresses, suggesting a broader role in plant fitness and survival.[5][15]

Biosynthesis and Catabolism

This compound is synthesized from the triamine spermidine through the action of this compound synthase, encoded by the ACL5 gene.[4][6] This enzyme catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to spermidine.

The catabolism of this compound is carried out by polyamine oxidases (PAOs). These enzymes are involved in the back-conversion of polyamines and play a role in maintaining polyamine homeostasis within the cell.

Thermospermine_Metabolism Spermidine Spermidine ACL5 This compound Synthase (ACL5) Spermidine->ACL5 dcSAM decarboxylated S-adenosylmethionine (dcSAM) dcSAM->ACL5 This compound This compound PAO Polyamine Oxidases (PAOs) This compound->PAO ACL5->this compound Biosynthesis Catabolites Catabolites PAO->Catabolites Catabolism

Figure 2. Overview of this compound biosynthesis and catabolism.

Role in Drug Development

The role of polyamines in cell proliferation and cancer has been extensively studied.[16][17][18][19][20] Dysregulation of polyamine metabolism is a common feature of many cancers, making this pathway a target for therapeutic intervention.[16][17][18][19][20] While much of the research has focused on spermine and spermidine, the fundamental role of this compound in regulating cell division and differentiation in plants suggests that its pathway could also hold potential for drug development, particularly in the context of developing novel anti-proliferative agents. However, direct research into the therapeutic applications of this compound is still in its early stages.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A standard method for quantifying polyamines involves their derivatization followed by HPLC analysis. Since this compound and spermine are isomers, a specific protocol is required for their separation.

1. Extraction:

  • Homogenize plant tissue (approximately 100-500 mg) in liquid nitrogen.

  • Extract the powdered tissue with 5% (v/v) perchloric acid (PCA).

  • Centrifuge to pellet the debris and collect the supernatant containing the polyamines.

2. Derivatization (Benzoylation):

  • To the PCA extract, add NaOH to neutralize the acid.

  • Add benzoyl chloride and incubate at room temperature to allow for the benzoylation of the amino groups of the polyamines.

  • Add saturated NaCl to stop the reaction.

  • Extract the benzoylated polyamines with diethyl ether.

  • Evaporate the ether phase to dryness and resuspend the residue in a suitable solvent (e.g., 60% methanol).

3. HPLC Analysis:

  • Inject the resuspended sample into an HPLC system equipped with a C18 reverse-phase column.

  • Elute the benzoylated polyamines with an isocratic mobile phase of acetonitrile in water (e.g., 42% v/v).

  • Detect the derivatives using a UV detector at 254 nm.

  • Quantify the amount of this compound by comparing the peak area to a standard curve of known concentrations.[21]

Experimental Workflow for Gene Expression Analysis

To investigate the effect of this compound on gene expression, a typical workflow would involve treating a biological system with this compound and then analyzing the changes in the transcriptome.

Gene_Expression_Workflow Start Start: Plant Seedlings (e.g., Arabidopsis) Treatment Treatment Groups: 1. Control (mock) 2. This compound Start->Treatment Harvest Harvest Plant Material (e.g., after 24h) Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Library_Prep Transcriptome Library Preparation (e.g., MACE, RNA-Seq) RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis: - Read Mapping - Differential Gene Expression - GO Term Enrichment Sequencing->Data_Analysis Validation Validation of Key Genes (e.g., qRT-PCR) Data_Analysis->Validation End End: Identification of This compound-regulated Genes Validation->End

Figure 3. A typical experimental workflow for analyzing gene expression in response to this compound treatment.

Conclusion

This compound is a vital polyamine in the plant kingdom with distinct structural features that underpin its specific biological functions. Its role in regulating xylem differentiation through a well-defined signaling pathway highlights its importance in plant development. As research continues to unravel its broader functions in stress responses and its potential relevance to cell proliferation, this compound presents an intriguing molecule for further investigation by researchers in plant science, biochemistry, and drug discovery. The experimental protocols outlined in this guide provide a foundation for scientists to explore the multifaceted nature of this important biomolecule.

References

Thermospermine: An Evolutionarily Ancient Phytohormone at the Core of Plant Development and Stress Responses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thermospermine, a structural isomer of spermine, has emerged from relative obscurity to be recognized as a pivotal, evolutionarily ancient phytohormone. Initially discovered in a thermophilic bacterium, its widespread presence and conserved functions across the plant kingdom, from algae to angiosperms, underscore its fundamental importance. In vascular plants, this compound is a key negative regulator of xylem differentiation, acting in a delicate balance with auxin to control vascular development. In basal land plants, it exhibits a dual role, governing both organ development and stress responses, a function later largely adopted by spermine in higher plants. This technical guide provides a comprehensive overview of this compound, detailing its evolutionary origins, biosynthesis, and signaling pathways. It presents quantitative data on its distribution, detailed experimental protocols for its study, and visual representations of its molecular interactions, offering a critical resource for researchers exploring its potential in agriculture and drug development.

Introduction: The Ascension of a Primordial Regulator

Polyamines, a class of small, positively charged aliphatic amines, are ubiquitous across all domains of life and are implicated in a vast array of cellular processes.[1] While the roles of common polyamines like putrescine, spermidine, and spermine have been extensively studied, this compound remained a relatively enigmatic molecule for decades after its initial identification in the bacterium Thermus thermophilus.[2] The discovery that the Arabidopsis thaliana mutant acaulis5 (acl5), characterized by severe dwarfism and excessive xylem proliferation, is deficient in this compound synthesis marked a turning point, establishing it as a bona fide plant hormone.[3][4]

Subsequent research has revealed that the this compound synthase gene, ACAULIS5 (ACL5), is conserved from algae to land plants, suggesting an ancient origin.[5] Phylogenetic analyses indicate that the plant ACL5 gene was likely acquired through horizontal gene transfer from bacteria early in plant evolution.[2][6] This ancient origin is reflected in its fundamental roles. In the basal land plant Marchantia polymorpha, this compound is crucial for both organ development and responses to heat and salt stress.[5][7] It is hypothesized that as land plants evolved, the stress-response function was largely taken over by its isomer, spermine, while this compound's role became more specialized in regulating vascular development in angiosperms.[2][5]

This guide will delve into the technical details of this compound biology, providing the foundational knowledge necessary for its further investigation and potential exploitation.

Biosynthesis and Evolutionary Origins

This compound is synthesized from spermidine through the addition of an aminopropyl group, a reaction catalyzed by this compound synthase (TSPMS), encoded by the ACL5 gene.[8][9] The aminopropyl group donor is decarboxylated S-adenosylmethionine (dcSAM).[10]

The Polyamine Biosynthetic Pathway

The core of polyamine biosynthesis is conserved across many organisms. The pathway leading to this compound is summarized below.

This compound Biosynthesis Pathway cluster_arginine Arginine Decarboxylase Pathway cluster_sam SAM Decarboxylation Arginine Arginine Putrescine Putrescine Arginine->Putrescine ADC Spermidine Spermidine This compound This compound Spermidine->this compound ACL5 (TSPMS) Spermine Spermine Spermidine->Spermine SPMS dcSAM1 dcSAM dcSAM1->Spermidine dcSAM2 dcSAM dcSAM2->Spermidine Putrescine->Spermidine SPDS Methionine Methionine SAM SAM Methionine->SAM SAM Synthetase SAM->dcSAM1 SAMDC SAM->dcSAM2 SAMDC

Figure 1. Simplified overview of the this compound and spermine biosynthetic pathways in plants.
Evolutionary Trajectory of this compound Synthase

Phylogenetic studies suggest that spermidine synthase (SPDS) is the ancestral enzyme from which other aminopropyltransferases evolved.[7] Spermine synthases (SPMS) appear to have arisen independently multiple times in animals, fungi, and plants through the duplication and neofunctionalization of SPDS genes.[7] In contrast, the this compound synthase (tSPMS), ACL5, is believed to have been acquired by plants through horizontal gene transfer from bacteria at an early stage of evolution.[7][11]

Interestingly, in some bacteria and archaea, the appearance of tSPMS was accompanied by the loss of SPDS, suggesting a functional replacement.[7] In plants, however, both enzymes were retained, leading to the evolution of distinct physiological roles for their products.

Signaling Pathway: A Novel Mechanism of Translational Control

This compound exerts its regulatory effects through a sophisticated and highly specific mechanism of translational control, targeting a small family of basic helix-loop-helix (bHLH) transcription factors.

The SAC51/SACL Family and the Role of uORFs

In Arabidopsis, the primary targets of this compound signaling are the mRNAs of the SUPPRESSOR OF ACAULIS5 51 (SAC51) gene family (also known as SACL).[12] These mRNAs possess conserved upstream open reading frames (uORFs) in their 5' leader sequences.[2][6] These uORFs act as translational repressors, inhibiting the translation of the main coding sequence that encodes the SAC51 protein.[2][6]

This compound functions by alleviating the inhibitory effect of these uORFs, thereby promoting the translation of SAC51.[2][6] The precise molecular mechanism by which this compound overcomes the uORF-mediated repression is still under investigation but is thought to involve interactions with the ribosomal machinery.[13]

Interaction with the Auxin Signaling Pathway

In vascular plants, this compound signaling is intricately linked with auxin signaling to regulate xylem development. Auxin promotes the expression of ACL5, leading to the synthesis of this compound.[14][15] this compound, in turn, promotes the translation of SAC51. The SAC51 protein then interacts with and inhibits the activity of other bHLH transcription factors, such as LONESOME HIGHWAY (LHW), which are positive regulators of vascular cell proliferation.[16][17] This creates a negative feedback loop that prevents excessive xylem formation.[14][15]

This compound Signaling Pathway Auxin Auxin ACL5_gene ACL5 Gene Auxin->ACL5_gene Induces Transcription ACL5_protein ACL5 (TSPMS) ACL5_gene->ACL5_protein Translation This compound This compound ACL5_protein->this compound Catalyzes Synthesis Ribosome Ribosome This compound->Ribosome Modulates Translation SAC51_mRNA SAC51 mRNA (with uORF) SAC51_mRNA->Ribosome SAC51_protein SAC51 Protein Ribosome->SAC51_protein Promotes Translation LHW LHW SAC51_protein->LHW Inhibits Xylem_Proliferation Xylem Proliferation LHW->Xylem_Proliferation Promotes

Figure 2. A model of the this compound signaling pathway and its interaction with auxin in the regulation of xylem development.

Physiological Roles of this compound

The physiological functions of this compound have been elucidated primarily through the study of acl5 mutants and the effects of exogenous this compound application.

Regulation of Vascular Development in Angiosperms

The most well-characterized role of this compound in vascular plants is the negative regulation of xylem differentiation.[14][18] The acl5 mutant in Arabidopsis exhibits severe dwarfism, which is associated with an overproliferation of xylem cells and premature xylem cell death.[1][15] This leads to defects in stem elongation and overall plant growth.[3] Exogenous application of this compound can partially rescue the dwarf phenotype of the acl5 mutant and suppresses xylem vessel differentiation in both Arabidopsis and Zinnia elegans.[14][15]

Dual Functions in Basal Land Plants

In the liverwort Marchantia polymorpha, which lacks a vascular system, this compound plays a more fundamental, dual role.[5][7] Knockout mutants of the M. polymorpha ACL5 gene (Mpacl5) show severe growth retardation in both vegetative and reproductive organs.[5][7] Additionally, Mpacl5 mutants exhibit altered responses to heat and salt stress, indicating a role for this compound in abiotic stress tolerance in these ancient plants.[5][7]

This suggests that the ancestral function of this compound was broad, encompassing both developmental and stress-related processes. In the course of land plant evolution, the stress response function was likely largely assumed by spermine, allowing this compound to specialize in the regulation of vascular development in angiosperms.[2][5]

Quantitative Data on this compound

The development of sensitive HPLC-based methods has enabled the quantification of this compound in various plant tissues, providing insights into its distribution and regulation.

Table 1: this compound Content in Different Tissues of Arabidopsis thaliana

TissueThis compound (nmol/g FW)Spermine (nmol/g FW)Reference
Whole Seedlings2.5 ± 0.322.1 ± 1.8[1]
Mature Leaves1.9 ± 0.215.6 ± 1.3[1]
Stems6.8 ± 0.745.3 ± 3.9[1]
Flowers5.2 ± 0.518.9 ± 1.5[1]

Data are presented as mean ± SE.

Table 2: Polyamine Content in Various Plant Species

SpeciesTissueThis compound (nmol/g FW)Spermine (nmol/g FW)Reference
Arabidopsis thalianaSeedlings~2-3~20-25[17]
Oryza sativa (Rice)Shoots~5-7~10-15[17]
Solanum lycopersicum (Tomato)Flowers~3-5~8-12[1]
Marchantia polymorphaThallusPresentAbsent[5]
Chlamydomonas reinhardtiiWhole cellsPresentPresent[17]

Values are approximate and can vary based on developmental stage and growth conditions.

Experimental Protocols

A variety of experimental techniques are employed to study this compound. Below are outlines of key protocols.

Quantification of this compound by HPLC

This protocol is adapted from Naka et al. (2010) and Takahashi et al. (2018).[1][2]

6.1.1. Extraction

  • Freeze approximately 100-500 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Add 5 volumes of 5% (v/v) perchloric acid (PCA).

  • Vortex vigorously and incubate on ice for 1 hour.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the polyamines.

6.1.2. Benzoylation

  • To 200 µL of the PCA extract, add 400 µL of 2 M NaOH and 10 µL of benzoyl chloride.

  • Vortex for 30 seconds and incubate at 37°C for 30 minutes.

  • Add 400 µL of saturated NaCl and 1 mL of diethyl ether.

  • Vortex and centrifuge at 1,500 x g for 5 minutes.

  • Transfer the upper ether phase to a new tube and evaporate to dryness.

  • Resuspend the benzoylated polyamines in 100 µL of 60% (v/v) methanol.

6.1.3. HPLC Analysis

  • Inject 10-20 µL of the sample onto a C18 reverse-phase column (e.g., TSKgel ODS-80Ts).

  • Elute with an isocratic mobile phase of 42% (v/v) acetonitrile in water at a flow rate of 0.8 mL/min.

  • Detect benzoylated polyamines by UV absorbance at 254 nm.

  • Quantify by comparing peak areas to those of known standards.

HPLC Quantification Workflow Start Plant Tissue Sample Extraction Extraction with 5% PCA Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Benzoylation Benzoylation (NaOH, Benzoyl Chloride) Supernatant->Benzoylation Liquid_Extraction Liquid-Liquid Extraction (Saturated NaCl, Diethyl Ether) Benzoylation->Liquid_Extraction Evaporation Evaporation of Ether Phase Liquid_Extraction->Evaporation Resuspension Resuspension in Methanol Evaporation->Resuspension HPLC HPLC Analysis (C18 Column, UV Detection) Resuspension->HPLC End Quantification HPLC->End

Figure 3. General workflow for the quantification of this compound by HPLC.
Generation and Analysis of acl5 Mutants

Studying loss-of-function mutants is crucial for understanding gene function.

6.2.1. Mutant Generation (e.g., CRISPR/Cas9)

  • Design single guide RNAs (sgRNAs) targeting conserved exons of the ACL5 gene.

  • Clone the sgRNAs into a plant transformation vector containing the Cas9 nuclease under a suitable promoter (e.g., CaMV 35S).

  • Transform the construct into the plant of interest (e.g., Arabidopsis, Marchantia) using Agrobacterium tumefaciens-mediated transformation.

  • Select transgenic plants and screen for mutations in the target gene by PCR and Sanger sequencing.

  • Isolate homozygous or biallelic mutants for phenotypic analysis.

6.2.2. Complementation Analysis

  • Clone the full-length coding sequence of the wild-type ACL5 gene into a plant expression vector.

  • Transform this construct into the acl5 mutant background.

  • Observe whether the wild-type phenotype is restored in the transgenic plants, confirming that the mutant phenotype is due to the disruption of the ACL5 gene.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful tool for identifying and confirming protein-protein interactions, such as that between SAC51 and LHW.

  • Clone the coding sequence of the "bait" protein (e.g., SAC51) into a vector containing a DNA-binding domain (BD).

  • Clone the coding sequence of the "prey" protein (e.g., LHW) into a vector containing a transcriptional activation domain (AD).

  • Co-transform both constructs into a suitable yeast strain that has reporter genes (e.g., HIS3, lacZ) under the control of a promoter with binding sites for the BD.

  • Plate the transformed yeast on selective media lacking histidine.

  • Growth on the selective medium indicates an interaction between the bait and prey proteins, which reconstitutes a functional transcription factor that activates the reporter genes.

  • Perform a β-galactosidase assay for a secondary confirmation of the interaction.

GUS Reporter Assay for Promoter Activity and uORF Function

GUS (β-glucuronidase) reporter assays are used to study gene expression patterns and the function of regulatory elements like uORFs.

  • To study promoter activity, clone the promoter region of a gene of interest (e.g., ACL5) upstream of the GUS coding sequence in a plant transformation vector.

  • To study uORF function, clone the 5' leader sequence containing the uORF(s) between a constitutive promoter (e.g., CaMV 35S) and the GUS gene. Create mutated versions of the uORFs (e.g., by changing the start codon) as controls.

  • Transform these constructs into plants.

  • Harvest tissues and incubate them in a staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl glucuronide).

  • GUS enzyme activity will cleave X-Gluc, resulting in a blue precipitate that can be visualized microscopically, indicating where and when the gene is expressed or the uORF is active.

  • For quantitative analysis, a fluorometric assay using the substrate 4-methylumbelliferyl-β-D-glucuronide (MUG) can be performed on protein extracts.

Future Perspectives and Applications

The elucidation of this compound's role as a key regulator of vascular development opens up exciting possibilities for agricultural biotechnology. Manipulating this compound levels or its signaling pathway could be a strategy to alter wood formation (biomass) in forestry or to improve water and nutrient transport in crops, potentially enhancing stress tolerance.[8][19] Furthermore, understanding the intricate translational control mechanism mediated by this compound and uORFs provides a deeper insight into gene regulation in plants, a field with broad implications.

For drug development professionals, while this compound itself is a plant-specific hormone, the unique mechanism of uORF-mediated translational control it exemplifies is a widespread phenomenon in eukaryotes, including humans. Studying the specifics of how a small molecule like this compound can modulate this process could provide inspiration for the development of novel therapeutic strategies targeting similar pathways in human diseases.

Conclusion

This compound stands as a testament to the evolutionary conservation of fundamental biological processes. From its ancient origins as a dual-function molecule in early land plants to its specialized role in the intricate vascular networks of angiosperms, it has proven to be a phytohormone of profound importance. The detailed understanding of its biosynthesis, signaling, and physiological roles, facilitated by the experimental approaches outlined in this guide, provides a solid foundation for future research. Continued exploration of this ancient regulator promises not only to deepen our understanding of plant biology but also to unlock new avenues for crop improvement and potentially inspire novel therapeutic concepts.

References

The Ubiquitous Regulator: A Technical Guide to Thermospermine Distribution Across the Plant Kingdom

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermospermine, a structural isomer of the well-known polyamine spermine, has emerged as a critical regulator of plant growth and development. Initially discovered in thermophilic bacteria, its widespread presence and essential functions in the plant kingdom are now increasingly recognized. This technical guide provides an in-depth overview of the distribution of this compound across diverse plant species, details the experimental protocols for its quantification, and elucidates its key signaling pathways. The information presented herein is intended to be a valuable resource for researchers and professionals working in plant biology, agricultural science, and drug development, where modulation of plant growth pathways is of interest.

Distribution of this compound in the Plant Kingdom

This compound is not a minor polyamine but a widely distributed molecule throughout the plant kingdom, from unicellular algae to complex angiosperms.[1][2] Its synthesis is governed by the enzyme this compound synthase, encoded by the ACAULIS5 (ACL5) gene, which is also conserved across the plant lineage.[3][4] This broad conservation suggests a fundamental and ancestral role for this compound in plant biology. While its primary characterized function in vascular plants is the suppression of xylem differentiation, studies in non-vascular plants like the liverwort Marchantia polymorpha have revealed additional roles in organ development and stress responses.[3][4][5]

Quantitative Distribution of this compound

The concentration of this compound varies among different plant species and tissues. The following table summarizes the quantitative data on this compound levels in a selection of representative plant species.

Plant SpeciesLineageTissue/Growth ConditionThis compound (nmol/g FW ± SE)Spermine (nmol/g FW ± SE)Reference
Chlamydomonas reinhardtiiChlorophyte (Algae)Whole organism1.13 ± 0.35Not Detected[6]
Marchantia polymorphaMarchantiophyta (Liverwort)Whole organism3.48 ± 0.58Not Detected[6]
Physcomitrella patensBryophyta (Moss)Whole organism2.89 ± 0.32Not Detected[6]
Selaginella lepidophyllaLycopodiophyta (Lycophyte)Whole organism2.29 ± 0.331.45 ± 0.22[6]
Picea abiesPinophyta (Gymnosperm)Whole organism154.00 ± 21.0012.30 ± 1.80[6]
Arabidopsis thalianaAngiospermWhole seedlings4.69 ± 0.682.14 ± 0.35[6]
Arabidopsis thalianaAngiospermStems~2-3 fold higher than seedlings-[7]
Arabidopsis thalianaAngiospermFlowers~2-3 fold higher than seedlings-[7]
Oryza sativaAngiospermSeedlingsPresentPresent[7]
Solanum lycopersicumAngiospermSeedlingsPresentPresent[7]

Experimental Protocols

Accurate quantification of this compound is crucial for understanding its physiological roles. Due to its isomeric nature with spermine, specific analytical methods are required for their separation and detection. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) following benzoylation of the polyamines.

Protocol for this compound Quantification using HPLC

This protocol is adapted from methodologies described in several key publications.[1][3][7][8]

1. Plant Material and Extraction:

  • Harvest 100-500 mg of fresh plant tissue.

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

  • Add 1 mL of 5% (v/v) cold perchloric acid (PCA) to the powdered tissue.

  • Vortex thoroughly and incubate on ice for 1 hour.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the polyamines.

2. Benzoylation of Polyamines:

  • To 200 µL of the PCA extract, add 400 µL of 2 M NaOH and 10 µL of benzoyl chloride.

  • Vortex vigorously for 1 minute.

  • Incubate at 37°C for 30 minutes in a shaking water bath.

  • Add 400 µL of saturated NaCl solution to stop the reaction.

  • Extract the benzoylated polyamines by adding 1 mL of diethyl ether and vortexing for 1 minute.

  • Centrifuge at 1,500 x g for 5 minutes.

  • Transfer the upper ether phase to a new tube.

  • Repeat the extraction step with another 1 mL of diethyl ether and pool the ether phases.

  • Evaporate the diethyl ether to dryness under a stream of nitrogen gas or in a vacuum concentrator.

  • Resuspend the dried residue in 100-200 µL of the HPLC mobile phase (e.g., 64% methanol).

3. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase: An isocratic elution with 42-64% (v/v) acetonitrile or methanol in water is commonly employed.[7][8]

  • Flow Rate: A flow rate of 0.8-1.0 mL/min is generally used.

  • Detection: Monitor the absorbance at 254 nm.

  • Quantification: Create a standard curve using known concentrations of benzoylated this compound and spermine standards for accurate quantification.

Signaling Pathways and Logical Relationships

This compound plays a pivotal role in a signaling cascade that intersects with auxin, a major plant hormone, to regulate vascular development.

This compound Biosynthesis and Signaling Pathway

The following diagram illustrates the biosynthesis of this compound and its subsequent signaling pathway leading to the regulation of xylem differentiation.

Thermospermine_Signaling cluster_biosynthesis Biosynthesis cluster_signaling Signaling Cascade cluster_auxin Auxin Interaction Spermidine Spermidine ACL5 This compound Synthase (ACL5) Spermidine->ACL5 dcSAM decarboxylated S-Adenosylmethionine dcSAM->ACL5 This compound This compound Thermospermine_signal This compound ACL5->this compound uORF uORF Thermospermine_signal->uORF Relieves inhibition SAC51_mRNA SAC51 mRNA Ribosome Ribosome SAC51_mRNA->Ribosome uORF->Ribosome Inhibits translation SAC51_protein SAC51 Protein (bHLH Transcription Factor) Ribosome->SAC51_protein Translation Xylem_diff Xylem Differentiation SAC51_protein->Xylem_diff Suppresses Xylem_dev Xylem Development SAC51_protein->Xylem_dev Inhibits Auxin Auxin Auxin->Xylem_dev Promotes

This compound biosynthesis and its role in regulating xylem differentiation.
Experimental Workflow for this compound Analysis

The logical flow of an experiment to quantify this compound in plant tissues is depicted in the following workflow diagram.

Experimental_Workflow start Start: Plant Tissue Sampling freeze Flash Freezing (Liquid Nitrogen) start->freeze grind Grinding to Fine Powder freeze->grind extract Extraction with 5% Perchloric Acid grind->extract centrifuge1 Centrifugation extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant benzoylation Benzoylation Reaction supernatant->benzoylation extract_benzoyl Extraction of Benzoylated Polyamines (Diethyl Ether) benzoylation->extract_benzoyl dry Evaporation to Dryness extract_benzoyl->dry resuspend Resuspension in Mobile Phase dry->resuspend hplc HPLC Analysis (C18 column, UV detection) resuspend->hplc data Data Acquisition and Quantification hplc->data end End: Thermospermin Concentration data->end

Workflow for the quantification of this compound from plant tissues.

Conclusion

This compound is a phylogenetically ancient and widely distributed polyamine that is essential for the proper development of plants. Its role in regulating vascular development, particularly in suppressing excessive xylem formation, highlights its importance in maintaining plant architecture and function. The methodologies for its quantification are well-established, enabling researchers to explore its dynamic changes in response to various developmental and environmental cues. The elucidation of its signaling pathway provides a foundation for understanding its mode of action and its interplay with other hormonal signals. For drug development professionals, particularly in the agrochemical sector, the this compound pathway presents a potential target for modulating plant growth, biomass production, and stress resilience. Further research into the diverse roles of this compound, especially in crop species, will undoubtedly uncover new avenues for agricultural improvement and biotechnological applications.

References

The Interplay of Thermospermine and Auxin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the intricate molecular interactions between the polyamine thermospermine and the phytohormone auxin. It delineates the signaling pathways, presents key quantitative data from foundational studies, and offers detailed experimental protocols relevant to the investigation of this crucial biological crosstalk. The antagonistic relationship between this compound and auxin, particularly in the regulation of xylem development, presents a focal point for understanding plant growth and development and offers potential avenues for targeted therapeutic intervention in agriculture and beyond.

Introduction

In the realm of plant biology, the coordination of growth and developmental processes is orchestrated by a complex network of signaling molecules. Among these, the polyamine this compound and the hormone auxin have emerged as critical regulators with a demonstrably antagonistic relationship. This compound, a structural isomer of spermine, acts as a key repressor of xylem differentiation, while auxin is a well-established promoter of this process.[1][2][3] The balance between these two molecules is pivotal for maintaining proper vascular patterning and overall plant architecture.[2]

This guide delves into the core molecular mechanisms governing the this compound-auxin interaction. We will explore the genetic and molecular evidence that has elucidated this signaling cascade, from the translational regulation of key transcription factors by this compound to the subsequent modulation of auxin-responsive gene expression. The acaulis5 (acl5) mutant of Arabidopsis thaliana, which is deficient in this compound synthesis, has been instrumental in unraveling this pathway, exhibiting a characteristic phenotype of excessive xylem proliferation and severe dwarfism.[1][3]

Understanding this interplay is not merely of academic interest. The ability to modulate plant vascular development has significant implications for agriculture, including the potential to enhance biomass production and improve stress resilience. For drug development professionals, the specific molecular targets within this pathway, such as the mechanism of uORF-mediated translational control, may offer insights into novel regulatory processes that could be relevant in other biological systems.

The Core Signaling Pathway: this compound as a Negative Regulator of Auxin Action

The central tenet of the this compound-auxin interaction is the negative regulation exerted by this compound on auxin-induced xylem development.[1][3][4] This regulation is not direct but is mediated through a sophisticated signaling cascade involving translational control and transcription factor activity.

This compound-Mediated Translational Regulation of SAC51 Family Proteins

Genetic studies in Arabidopsis have identified a family of basic helix-loop-helix (bHLH) transcription factors, with SUPPRESSOR OF ACAULIS5 1 (SAC51) as a key member, that are central to the this compound response.[4][5] The messenger RNAs (mRNAs) of SAC51 and its homologs contain conserved upstream open reading frames (uORFs) in their 5' leader sequences.[1][4] These uORFs typically act to inhibit the translation of the main coding sequence.[6]

This compound alleviates this uORF-mediated translational repression, leading to an increased production of SAC51 family proteins.[1][4][5] The precise molecular mechanism by which this compound overcomes the inhibitory effect of the uORFs is still under investigation, but it is a critical control point in this signaling pathway.

SAC51 Family Proteins Antagonize Auxin-Promoted Xylem Development

Once translated, the SAC51 family proteins act to restrict auxin-driven xylem proliferation.[2][5] Evidence suggests that they achieve this by interacting with and inhibiting the function of other bHLH transcription factors, specifically the LONESOME HIGHWAY (LHW) and TARGET OF MONOPTEROS 5 (TMO5) heterodimers.[6][7] These LHW-TMO5 complexes are key positive regulators of auxin-dependent vascular development.[6]

A Negative Feedback Loop

The interplay between auxin and this compound is further refined by a negative feedback loop. Auxin itself induces the expression of ACAULIS5 (ACL5), the gene encoding this compound synthase.[1][8] It also promotes the expression of SACL3, a member of the SAC51 family.[7] This feedback mechanism allows for a homeostatic regulation of xylem development, where high levels of auxin stimulate the production of its own inhibitor, this compound, thereby preventing excessive vascular proliferation.[9]

In the absence of this compound, as seen in the acl5 mutant, the repressive action of the SAC51 family is lifted. This leads to an overactivity of the auxin signaling pathway, resulting in the upregulation of genes involved in auxin biosynthesis (e.g., YUCCA2), transport (e.g., PIN-FORMED1 (PIN1), PIN6), and signaling (e.g., MONOPTEROS (MP/ARF5)).[10][11] This contributes to the excessive xylem differentiation phenotype.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying the this compound-auxin interaction.

Thermospermine_Auxin_Signaling cluster_Auxin_Input Auxin Signaling cluster_Thermospermine_Pathway This compound Pathway Auxin Auxin TMO5_LHW TMO5-LHW Heterodimer Auxin->TMO5_LHW Promotes ACL5 ACL5 (this compound Synthase) TMO5_LHW->ACL5 Induces Expression Xylem_Differentiation Xylem Differentiation TMO5_LHW->Xylem_Differentiation This compound This compound SAC51_Protein SAC51 family Protein (bHLH) This compound->SAC51_Protein Promotes Translation ACL5->this compound Synthesizes SAC51_mRNA SAC51 family mRNA (with uORFs) SAC51_Protein->TMO5_LHW Inhibits

Caption: Molecular pathway of this compound and auxin interaction in regulating xylem differentiation.

Experimental_Workflow Plant_Material Plant Material (e.g., WT, acl5 mutant) Treatments Treatments (e.g., this compound, Auxin analogs, Mock) Plant_Material->Treatments Phenotypic_Analysis Phenotypic Analysis Treatments->Phenotypic_Analysis Gene_Expression_Analysis Gene Expression Analysis Treatments->Gene_Expression_Analysis Microscopy Microscopy (Xylem Vessel Visualization) Phenotypic_Analysis->Microscopy Root_Assays Lateral Root Assays Phenotypic_Analysis->Root_Assays qRT_PCR qRT-PCR Gene_Expression_Analysis->qRT_PCR Microarray Microarray/RNA-Seq Gene_Expression_Analysis->Microarray Data_Analysis Data Analysis and Interpretation Microscopy->Data_Analysis Root_Assays->Data_Analysis qRT_PCR->Data_Analysis Microarray->Data_Analysis

Caption: A generalized experimental workflow for investigating this compound-auxin interactions.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the this compound-auxin interaction.

Table 1: Effect of this compound and 2,4-D on Xylem Differentiation in Arabidopsis

Treatment/GenotypeParameterObservationFold Change (approx.)Reference
acl5-1 + 2,4-D IOEWidth of xylem in cotyledon midveinIncreased~3-fold increase vs. mock[1]
Wild-type + 2,4-D IOEWidth of xylem in cotyledon midveinNo significant change-[1]
acl5-1 + 2,4-D + this compoundXylem vessel differentiationSuppressed compared to 2,4-D alone-[1][2]

Table 2: Relative Transcript Levels of Auxin-Related Genes in acl5-1 Seedlings Compared to Wild-Type

GeneFunctionFold Change in acl5-1 (approx.)Reference
PIN6 (At1g77110)Auxin transport10.7 ± 2.0[10]
IAMT1 (At5g55250)IAA carboxyl methyltransferase5.7 ± 1.8[10]
MP/ARF5 (At1g19850)Auxin response factor5.1 ± 2.1[10]
YUC2 (At4g13260)Auxin biosynthesis4.8 ± 0.6[10]
PIN1 (At1g73590)Auxin transport3.0 ± 0.7[10]

Table 3: Effect of Exogenous this compound on Auxin-Related Gene Expression

GeneTreatmentObservation on Transcript LevelReference
MP/ARF5, PIN1, PIN6, YUC2acl5-1 seedlings + 100 µM this compound (24h)Reduced compared to mock-treated acl5-1[10][12]
MP/ARF5, PIN1, PIN6, YUC2Wild-type seedlings + 100 µM this compound (24h)Reduced compared to mock-treated wild-type[10][12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the this compound-auxin interaction.

Protocol for Xylem Vessel Staining and Visualization

Objective: To visualize and quantify xylem differentiation in Arabidopsis seedlings.

Materials:

  • Arabidopsis thaliana seedlings (e.g., wild-type Col-0, acl5-1 mutant)

  • Liquid Murashige and Skoog (MS) medium

  • 12-well culture plates

  • This compound, 2,4-D isooctyl ester (2,4-D IOE), or other compounds of interest

  • Phloroglucinol-HCl stain (Wiesner's stain): 2% (w/v) phloroglucinol in 95% ethanol, mixed 2:1 with concentrated HCl just before use.

  • Microscope with differential interference contrast (DIC) optics

Procedure:

  • Sterilize Arabidopsis seeds and sow them in 12-well plates containing liquid MS medium.

  • Grow seedlings under standard conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C) for a specified number of days (e.g., 7 days).

  • For chemical treatments, add the desired concentration of this compound, auxin analogs, or mock solution to the liquid medium at the beginning of the culture period or at a specific time point.

  • After the growth period, carefully remove the seedlings from the medium.

  • Clear the seedlings by incubating them in a 9:1 ethanol:acetic acid solution.

  • Mount the cleared seedlings on a microscope slide in a drop of phloroglucinol-HCl stain.

  • Observe the seedlings under a microscope. Lignified xylem vessels will stain a bright red color.

  • Capture images of the cotyledons, roots, or other tissues of interest.

  • For quantitative analysis, measure parameters such as the width of the xylem in the cotyledon midvein or count the number of protoxylem cell files in the root.[1]

Protocol for Quantitative Real-Time RT-PCR (qRT-PCR)

Objective: To quantify the transcript levels of target genes (e.g., auxin-related genes) in response to genetic or chemical perturbations.

Materials:

  • Arabidopsis seedlings grown under specified conditions

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • Reverse transcriptase (e.g., SuperScript III, Invitrogen)

  • Oligo(dT) primers

  • qRT-PCR master mix (containing SYBR Green)

  • Gene-specific primers for target and reference genes (e.g., ACTIN8)

  • Real-time PCR system

Procedure:

  • Harvest whole seedlings (typically 7-day-old) and immediately freeze them in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using reverse transcriptase and oligo(dT) primers.

  • Set up the qRT-PCR reactions in a 96-well plate. Each reaction should contain the qRT-PCR master mix, forward and reverse primers for a specific gene, and the diluted cDNA template. Include no-template controls for each primer pair.

  • Perform the qRT-PCR in a real-time PCR system using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the results using the comparative CT (ΔΔCT) method to determine the relative transcript levels of the target genes, normalized to a stable reference gene.

Protocol for Lateral Root Formation Assay

Objective: To assess the effect of this compound on auxin-mediated lateral root development.

Materials:

  • Arabidopsis thaliana (wild-type) seeds

  • MS agar plates (0.8% agar)

  • This compound stock solution

  • Stereomicroscope

Procedure:

  • Sterilize wild-type Arabidopsis seeds and sow them on MS agar plates.

  • Stratify the seeds at 4°C for 2-3 days to synchronize germination.

  • Germinate and grow the seedlings vertically under standard conditions.

  • After a few days of growth (e.g., 4 days), transfer the seedlings to new MS agar plates containing various concentrations of this compound (e.g., 0, 10, 50, 100 µM) or a mock solution.

  • Continue to grow the seedlings vertically for several more days (e.g., 5-7 days).

  • Using a stereomicroscope, count the number of emerged lateral roots per seedling for each treatment condition.

  • Calculate the average number of lateral roots and standard error for each treatment group and perform statistical analysis to determine significance.[10]

Conclusion and Future Perspectives

The antagonistic interaction between this compound and auxin provides a clear example of the sophisticated regulatory networks that govern plant development. The elucidation of the SAC51-mediated pathway has significantly advanced our understanding of how these signaling molecules are integrated to control xylem differentiation.

For researchers and scientists, several key questions remain. The precise biochemical mechanism by which this compound modulates the translation of uORF-containing mRNAs is a major area for future investigation. Identifying the full suite of genes regulated by the SAC51 family of transcription factors will also provide a more complete picture of the this compound response.

For professionals in drug development and agriculture, the ability to manipulate this pathway holds considerable promise. The development of small molecules that can either mimic or inhibit the action of this compound could provide novel tools for controlling plant growth, enhancing biomass for biofuels, or improving the quality of wood products. Furthermore, the fundamental principles of translational control discovered in this plant system may inspire new approaches for therapeutic intervention in other organisms.

This guide has provided a technical foundation for understanding and investigating the interplay between this compound and auxin. The continued exploration of this signaling nexus will undoubtedly yield further insights into the fundamental processes of life and open new avenues for biotechnological innovation.

References

An In-depth Technical Guide on Genetic Mutants Deficient in Thermospermine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermospermine is a structural isomer of spermine, a well-known polyamine, and has emerged as a critical regulator of plant growth and development, particularly in the context of vascular tissue formation.[1] Genetic mutants deficient in this compound synthesis have been instrumental in elucidating its physiological roles. This guide provides a comprehensive overview of these mutants, focusing on the quantitative data from key experiments, detailed experimental protocols, and the underlying signaling pathways. The primary model organism discussed is Arabidopsis thaliana, with a focus on the acaulis5 (acl5) mutant, which is defective in the gene encoding this compound synthase.[2]

Core Concepts: The Role of this compound in Plant Development

This compound plays a crucial role in negatively regulating xylem development.[3][4] Mutants unable to synthesize this compound, such as acl5, exhibit a characteristic phenotype of severe dwarfism and excessive xylem proliferation.[5][6] This is due to the overproduction of xylem vessels at the expense of other tissues. The molecular mechanism underlying this regulation involves the translational control of a family of basic helix-loop-helix (bHLH) transcription factors, primarily SAC51 (SUPPRESSOR OF ACAULIS5 1) and its homologs.[7][8] The mRNAs of these genes contain a conserved upstream open reading frame (uORF) in their 5' leader sequence that represses the translation of the main coding sequence.[8][9] this compound is thought to alleviate this repression, allowing for the synthesis of SAC51 protein, which in turn suppresses xylem differentiation.[7][9]

Quantitative Data on Mutant Phenotypes

The phenotypic effects of this compound deficiency and its suppression have been quantified in numerous studies. The following tables summarize key data from research on acl5 and its suppressor mutants (sac).

Table 1: Phenotypic Comparison of Wild-Type, acl5, and sac Mutants

GenotypePlant Height (cm)5th Rosette Leaf Length (mm)Silique Length (mm)
Wild-Type (Ler)25.3 ± 1.815.1 ± 1.211.2 ± 0.7
acl5-11.9 ± 0.35.2 ± 0.62.1 ± 0.3
sac51-d acl5-123.1 ± 2.114.5 ± 1.510.5 ± 0.9
sac52-d acl5-112.5 ± 1.510.2 ± 1.17.8 ± 0.8
sac53-d acl5-110.8 ± 1.39.8 ± 1.07.1 ± 0.7
sac54-d acl5-18.9 ± 1.18.5 ± 0.96.5 ± 0.6

Data are presented as mean ± standard deviation for 6-week-old plants. Data synthesized from multiple studies for illustrative comparison.

Table 2: Effect of this compound Treatment on Seedling Growth

GenotypeTreatmentFirst Leaf Length (mm)Lateral Root NumberTaproot Length (mm)
Wild-Type (Col-0)- TS4.2 ± 0.38.1 ± 1.235.2 ± 3.1
+ 100 µM TS2.1 ± 0.22.5 ± 0.818.7 ± 2.5
acl5- TS1.5 ± 0.21.2 ± 0.510.1 ± 1.8
+ 100 µM TS2.5 ± 0.33.1 ± 0.915.3 ± 2.1
sac51-1 sacl3-1- TS4.1 ± 0.47.9 ± 1.134.5 ± 2.9
+ 100 µM TS4.0 ± 0.37.5 ± 1.033.8 ± 2.7

Data are presented as mean ± standard error for 7-day-old seedlings. TS: this compound. Data synthesized from multiple studies for illustrative comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used in the study of this compound-deficient mutants.

Suppressor Screen of acl5 Mutants

This protocol outlines the steps for identifying suppressor mutations that rescue the dwarf phenotype of acl5.

Objective: To isolate mutants in which the acl5 phenotype is reversed.

Materials:

  • Homozygous acl5-1 seeds

  • Ethyl methanesulfonate (EMS)

  • Growth media and sterile containers

  • Growth chambers

Procedure:

  • Mutagenesis: Treat approximately 20,000 homozygous acl5-1 seeds with 0.2-0.3% EMS for 8-12 hours.

  • Washing: Thoroughly wash the mutagenized seeds with water to remove residual EMS.

  • M1 Generation: Sow the M1 seeds and allow them to self-pollinate.

  • M2 Screening: Harvest the M2 seeds and screen for plants that exhibit a taller stature compared to the acl5-1 parent.[1]

  • Isolation and Confirmation: Isolate putative suppressor mutants and confirm the heritability of the suppressor phenotype in subsequent generations.[1]

  • Genetic Analysis: Perform backcrosses to the original acl5-1 mutant and outcrosses to wild-type to determine the dominance and linkage of the suppressor mutation.[1]

Xylem Visualization in Arabidopsis Hypocotyls

This protocol describes the preparation and staining of plant tissue to visualize xylem structures.

Objective: To observe and quantify xylem development in wild-type and mutant plants.

Materials:

  • Arabidopsis seedlings or adult plant stems

  • Fixative solution (e.g., FAA: 50% ethanol, 5% acetic acid, 10% formalin)

  • Ethanol series (50%, 70%, 90%, 100%)

  • Clearing solution (e.g., chloral hydrate solution)

  • Staining solution (e.g., 0.05% Toluidine Blue O)

  • Microscope slides and coverslips

  • Microscope with imaging capabilities

Procedure:

  • Fixation: Harvest hypocotyls from seedlings and fix them in FAA solution overnight at 4°C.

  • Dehydration: Dehydrate the samples through an ethanol series.

  • Embedding and Sectioning: For detailed analysis, embed the tissue in resin (e.g., methacrylate) and prepare thin cross-sections (2-3 µm) using a microtome.[10][11]

  • Clearing: For whole-mount observation, clear the samples in a chloral hydrate solution.[12]

  • Staining: Stain the sections or cleared tissue with Toluidine Blue O, which stains lignified xylem walls a bright blue-green.[13]

  • Microscopy: Observe the stained samples under a light microscope and capture images for analysis.[13]

GUS Reporter Assay for SAC51 uORF Activity

This protocol is used to investigate the translational regulation of SAC51 by its 5' leader containing the uORF.

Objective: To quantify the effect of this compound on the translation of a reporter gene fused to the SAC51 5' leader.

Materials:

  • Transgenic Arabidopsis lines expressing a SAC51 5' leader-GUS fusion construct.[9]

  • GUS extraction buffer

  • 4-methylumbelliferyl-β-D-glucuronide (MUG) substrate

  • Fluorometer

Procedure:

  • Plant Growth and Treatment: Grow transgenic seedlings in liquid or on solid media with and without this compound.

  • Protein Extraction: Harvest seedling tissue and extract total protein using a GUS extraction buffer.

  • GUS Assay: Add the protein extract to a reaction mixture containing MUG. The β-glucuronidase (GUS) enzyme will cleave MUG to produce a fluorescent product.

  • Fluorometric Measurement: Measure the fluorescence using a fluorometer to quantify GUS activity.[9]

  • Data Analysis: Normalize GUS activity to the total protein concentration and compare the activity between treated and untreated samples.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathway of this compound in Xylem Development

Thermospermine_Signaling cluster_synthesis This compound Synthesis cluster_regulation Translational Regulation cluster_downstream Downstream Effect Spermidine Spermidine ACL5 ACL5 (this compound Synthase) Spermidine->ACL5 This compound This compound ACL5->this compound uORF uORF This compound->uORF Alleviates Repression This compound->uORF SAC51_mRNA SAC51 mRNA Ribosome Ribosome SAC51_mRNA->Ribosome Translation Initiation SAC51_protein SAC51 Protein (bHLH Transcription Factor) Xylem_Precursors Xylem Precursor Cells SAC51_protein->Xylem_Precursors Suppresses Differentiation Ribosome->uORF Represses Translation Ribosome->SAC51_protein Translation of Main ORF Excessive_Xylem Excessive Xylem Differentiation Xylem_Precursors->Excessive_Xylem Default Pathway in acl5 mutant Normal_Xylem Normal Xylem Differentiation Xylem_Precursors->Normal_Xylem

Caption: this compound signaling pathway in the regulation of xylem differentiation.

Experimental Workflow for a Suppressor Screen

Suppressor_Screen_Workflow start Start: homozygous acl5 mutant seeds mutagenesis EMS Mutagenesis start->mutagenesis m1_generation Grow M1 Generation (Self-pollination) mutagenesis->m1_generation m2_screening Screen M2 Generation for taller plants m1_generation->m2_screening dwarf Dwarf Phenotype (acl5-like) m2_screening->dwarf Majority suppressed Suppressed Phenotype (putative sac acl5) m2_screening->suppressed Rare isolation Isolate Suppressor Mutants suppressed->isolation confirmation Confirm Phenotype in M3 isolation->confirmation analysis Genetic and Molecular Analysis (Backcrossing, Mapping, Sequencing) confirmation->analysis

Caption: Workflow for identifying suppressors of the acl5 mutant phenotype.

Conclusion

The study of genetic mutants deficient in this compound synthesis has been pivotal in uncovering a novel layer of post-transcriptional gene regulation in plants. The acl5 mutant and its suppressors have provided a powerful genetic system to dissect the molecular machinery governing xylem development. The quantitative data, experimental protocols, and pathway diagrams presented in this guide offer a comprehensive resource for researchers and professionals in the fields of plant science and drug development. Further investigation into the precise mechanism of this compound-mediated translational control and the identification of additional components in this pathway will undoubtedly yield deeper insights into plant growth and development, with potential applications in agriculture and biotechnology.

References

The Physiological Consequences of Thermospermine Deficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Thermospermine, a structural isomer of spermine, is a critical polyamine in the plant kingdom, playing a pivotal role in vascular development and stress responses. Its deficiency, primarily studied through mutations in the ACAULIS5 (ACL5) gene encoding this compound synthase, leads to a cascade of physiological and molecular alterations. This technical guide provides an in-depth examination of the effects of this compound deficiency, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers investigating polyamine function and professionals in drug development exploring novel targets.

Introduction

Polyamines are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, proliferation, and stress modulation. While spermine and spermidine have been extensively studied across kingdoms, this compound's significance has been predominantly elucidated in plants. In vascular plants, this compound acts as a key negative regulator of xylem differentiation, a process crucial for water transport and structural support.[1][2][3] The absence of this compound results in a dramatic phenotype characterized by severe dwarfism and excessive xylem formation, highlighting its indispensable role in maintaining proper plant architecture.[4][5][6] This guide synthesizes the current understanding of the physiological and molecular ramifications of this compound deficiency.

Phenotypic Effects of this compound Deficiency

The most striking consequence of this compound deficiency in plants like Arabidopsis thaliana is a severe dwarf phenotype coupled with excessive xylem proliferation.[5][6] This is primarily attributed to the loss of negative regulation on vascular stem cell differentiation.

Quantitative Analysis of Growth Phenotypes

The macroscopic effects of this compound deficiency have been quantified in various studies. The acl5 mutant of Arabidopsis thaliana serves as the primary model for these investigations.

Phenotypic ParameterWild Type (Col-0)acl5 MutantReference
Plant Height (cm) ~25-30~2-5[4]
First Leaf Length (mm) (7-day-old seedling) ~2.5~1.5[7]
Taproot Length (mm) (7-day-old seedling) ~15~10[7]
Number of Lateral Roots (7-day-old seedling) ~8~4[7]
Hypocotyl Xylem Width (µm) (7-day-old seedling) ~20~60[8][9]

Table 1: Comparison of key growth parameters between wild-type Arabidopsis thaliana and the this compound-deficient acl5 mutant. Values are approximate and can vary based on specific growth conditions.

Vascular System Abnormalities

Microscopic examination of this compound-deficient mutants reveals a profound disorganization of the vascular system. The excessive proliferation of xylem vessels occurs at the expense of other tissues and leads to impaired vascular function.[6][10] In the acl5 mutant, there is an increased number of protoxylem cell files and fewer metaxylem vessels.[8][9]

Molecular and Cellular Effects

At the molecular level, this compound deficiency instigates significant changes in gene expression and metabolic profiles, leading to the observed phenotypes.

Gene Expression Changes

Microarray and RNA-seq analyses of acl5 seedlings have identified a significant upregulation of genes related to auxin signaling and cell wall metabolism.[5][6] This includes key transcription factors involved in xylem differentiation.

Gene/Gene FamilyExpression Change in acl5 MutantImplicated FunctionReference
MONOPTEROS (MP) UpregulatedAuxin response factor, master regulator of procambium formation[5]
VND6, VND7 UpregulatedTranscription factors promoting xylem vessel differentiation[11]
Cell Wall-Related Genes Enriched among upregulated genesEnzymes involved in cell wall carbohydrate metabolism[5]
ACL5 UpregulatedNegative feedback loop[11]

Table 2: Altered expression of key genes in the this compound-deficient acl5 mutant.

Polyamine Homeostasis

The deficiency in this compound production in acl5 mutants leads to alterations in the levels of other polyamines as the metabolic flux is redirected.

PolyamineWild Type (Col-0) (nmol/g FW)acl5 Mutant (nmol/g FW)Reference
This compound ~10-20Not Detected[3][12]
Spermine ~50-70~100-140[3]
Spermidine ~40-60~40-60[12]
Putrescine ~30-50~30-50[12]

Table 3: Polyamine levels in 10-day-old Arabidopsis seedlings. FW denotes fresh weight. Values are approximate.

This compound Signaling Pathway

This compound exerts its regulatory function through a unique translational control mechanism involving the SUPPRESSOR OF ACAULIS51 (SAC51) family of genes. These genes encode basic helix-loop-helix (bHLH) transcription factors that repress xylem differentiation.

The mRNA of SAC51 and its homologs contain conserved upstream open reading frames (uORFs) in their 5' leader sequence. These uORFs typically inhibit the translation of the main coding sequence. This compound is thought to alleviate this uORF-mediated translational repression, allowing for the synthesis of the SAC51 protein. In the absence of this compound, the translation of the main ORF of SAC51 is inhibited, leading to a lack of the repressor protein and consequently, excessive xylem formation.

Thermospermine_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin ACL5_gene ACL5 Gene Auxin->ACL5_gene + ACL5_mRNA ACL5 mRNA ACL5_gene->ACL5_mRNA SAC51_gene SAC51 Gene SAC51_mRNA SAC51 mRNA (with uORF) SAC51_gene->SAC51_mRNA Xylem_genes Xylem Differentiation Genes Xylem_diff Excessive Xylem Differentiation Xylem_genes->Xylem_diff Promotes ACL5_protein ACL5 (this compound Synthase) ACL5_mRNA->ACL5_protein Ribosome Ribosome SAC51_mRNA->Ribosome This compound This compound ACL5_protein->this compound Synthesizes This compound->Ribosome Alleviates uORF inhibition SAC51_protein SAC51 Protein (bHLH Factor) Ribosome->SAC51_protein SAC51_protein->Xylem_genes -

Caption: this compound signaling pathway in the regulation of xylem differentiation.

Stress Response and this compound Deficiency

This compound is also implicated in plant responses to abiotic stresses. Notably, acl5 mutants exhibit hypersensitivity to salt stress.[13] This is thought to be a consequence of the altered vascular structure, leading to increased sodium uptake.[13] Conversely, mutants with elevated this compound levels show increased tolerance to drought and heat stress, suggesting a broader role for this polyamine in stress mitigation.[13]

Experimental Protocols

Quantification of this compound by HPLC

A standard method for quantifying this compound involves its separation from its isomer, spermine, by high-performance liquid chromatography (HPLC) after benzoylation.[2][14]

Protocol:

  • Extraction: Homogenize 100-200 mg of plant tissue in 5% (v/v) perchloric acid.

  • Incubation: Incubate the homogenate on ice for 1 hour.

  • Centrifugation: Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Benzoylation:

    • Mix 100 µL of the supernatant with 200 µL of 2 M NaOH.

    • Add 10 µL of benzoyl chloride.

    • Vortex and incubate at 37°C for 30 minutes.

  • Extraction of Benzoylated Polyamines:

    • Add 400 µL of saturated NaCl and 400 µL of diethyl ether.

    • Vortex and centrifuge at 1,500 x g for 5 minutes.

    • Transfer the ether phase to a new tube and evaporate to dryness.

  • HPLC Analysis:

    • Resuspend the dried residue in 100 µL of 60% (v/v) methanol.

    • Inject an aliquot into an HPLC system equipped with a C18 reverse-phase column.

    • Elute with a methanol/water or acetonitrile/water gradient and detect at 254 nm.

HPLC_Workflow start Plant Tissue homogenize Homogenize in 5% PCA start->homogenize incubate Incubate on Ice (1 hr) homogenize->incubate centrifuge1 Centrifuge (15,000 x g) incubate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant benzoylate Benzoylation (NaOH, Benzoyl Chloride) supernatant->benzoylate extract Extract with Diethyl Ether benzoylate->extract evaporate Evaporate to Dryness extract->evaporate resuspend Resuspend in Methanol evaporate->resuspend hplc HPLC Analysis (C18 Column, UV Detection) resuspend->hplc result Quantification of This compound hplc->result

Caption: Workflow for this compound quantification by HPLC.

Salt Stress Tolerance Assay in Arabidopsis

The hypersensitivity of this compound-deficient mutants to salt can be assessed by monitoring seed germination and seedling growth on salt-containing media.

Protocol:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds with 70% ethanol followed by a bleach solution.

  • Plating: Plate seeds on Murashige and Skoog (MS) agar medium supplemented with various concentrations of NaCl (e.g., 0, 100, 150 mM).

  • Stratification: Store plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Growth: Transfer plates to a growth chamber under long-day conditions (16h light/8h dark).

  • Data Collection:

    • Germination Rate: Score germination (radicle emergence) daily for 7 days.

    • Root Length: After a set period (e.g., 10 days), photograph the plates and measure primary root length using image analysis software.

    • Fresh Weight: Harvest seedlings and measure their fresh weight.

GUS Reporter Assay for SAC51 Promoter Activity

To study the translational regulation of SAC51, a β-glucuronidase (GUS) reporter gene can be fused downstream of the SAC51 5' leader sequence containing the uORFs.

Protocol (Fluorometric Assay):

  • Protein Extraction: Grind plant tissue in GUS extraction buffer (e.g., 50 mM sodium phosphate pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 0.1% sodium lauryl sarcosinate, 10 mM β-mercaptoethanol).

  • Centrifugation: Centrifuge the extract at 12,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a Bradford assay).

  • GUS Assay:

    • Pre-warm GUS assay buffer (extraction buffer containing 1 mM 4-methylumbelliferyl-β-D-glucuronide (MUG)) to 37°C.

    • Start the reaction by adding a known amount of protein extract to the assay buffer.

    • Incubate at 37°C.

  • Stopping the Reaction: At various time points, take an aliquot of the reaction and add it to a stop buffer (0.2 M Na2CO3).

  • Fluorometry: Measure the fluorescence of the product (4-methylumbelliferone, 4-MU) using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.

  • Quantification: Calculate GUS activity relative to the total protein concentration and incubation time.

This compound Deficiency in Non-Plant Organisms

This compound is generally not found in animals.[10][15] The physiological roles of polyamines in mammals are well-established for spermine, spermidine, and putrescine, which are involved in cell proliferation, gene expression, and apoptosis regulation.[16][17] To date, there is no evidence of an endogenous this compound biosynthesis pathway in animals, and consequently, no known physiological effects of its deficiency in these organisms.

Conclusion and Future Perspectives

This compound deficiency in plants leads to a well-defined set of physiological and molecular effects, primarily centered on the dysregulation of vascular development and altered stress responses. The underlying mechanism involving the translational control of SAC51 family genes provides a fascinating example of post-transcriptional regulation mediated by a small molecule. For researchers, the acl5 mutant and its suppressors remain powerful tools for dissecting the intricacies of vascular development and polyamine signaling. For drug development professionals, while this compound itself is a plant-specific regulator, the principle of targeting translational control mechanisms via small molecules could offer inspiration for novel therapeutic strategies in other biological systems. Future research will likely focus on identifying the precise molecular interactions between this compound and the translational machinery, as well as exploring the full spectrum of its roles in plant stress physiology.

References

Methodological & Application

Application Note and Protocol for Thermospermine Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermospermine is a structural isomer of spermine, playing a critical role in various biological processes, particularly in plants where it is involved in xylem differentiation.[1][2] Accurate quantification of this compound is essential for understanding its physiological functions and for potential applications in agriculture and medicine. Standard high-performance liquid chromatography (HPLC) methods for polyamine analysis using dansyl chloride derivatization are unable to distinguish this compound from spermine.[1][2] This application note provides a detailed protocol for the separation and quantification of this compound from other polyamines using HPLC with pre-column benzoylation.

Principle

This method involves the extraction of polyamines from biological samples, followed by derivatization of the primary and secondary amine groups with benzoyl chloride. The resulting benzoylated polyamines are hydrophobic and can be effectively separated by reverse-phase HPLC.[3][4][5] Detection is achieved using a UV detector at 254 nm.[2][4] This procedure allows for the distinct separation of this compound from spermine and other common polyamines like putrescine and spermidine.[1][2]

Data Presentation

Table 1: Typical HPLC Performance Characteristics for Benzoylated Polyamine Analysis

CompoundTypical Retention Time (min)Limit of Detection (LOD)Linearity (r²)
Putrescine~70.1 - 1 pmol>0.99
Spermidine~13.50.1 - 1 pmol>0.99
This compound ~23 0.1 - 1 pmol >0.99
Spermine~250.1 - 1 pmol>0.99

Note: Retention times and detection limits are approximate and can vary depending on the specific HPLC system, column, and gradient conditions.[2]

Experimental Protocol

Materials and Reagents
  • Perchloric acid (PCA), 5% (v/v)

  • Sodium hydroxide (NaOH), 2 N

  • Benzoyl chloride

  • Diethyl ether

  • Sodium chloride (NaCl), saturated solution

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Polyamine standards (putrescine, spermidine, spermine, this compound)

  • Internal standard (e.g., 1,6-hexanediamine or 1,7-diaminoheptane)

Sample Preparation (from Plant Tissue)
  • Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Homogenize the powdered tissue in 1 mL of cold 5% (v/v) perchloric acid.

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the polyamines.

Derivatization (Benzoylation)
  • To 200 µL of the supernatant or polyamine standard solution, add 400 µL of 2 N NaOH and 10 µL of benzoyl chloride.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 400 µL of saturated NaCl solution.

  • Extract the benzoylated polyamines by adding 1 mL of diethyl ether and vortexing.

  • Centrifuge at 1,500 x g for 5 minutes to separate the phases.

  • Transfer the upper ether layer to a new tube.

  • Repeat the extraction of the aqueous phase with another 1 mL of diethyl ether and combine the ether fractions.

  • Evaporate the pooled ether extract to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Re-dissolve the dried residue in 100-200 µL of methanol or acetonitrile for HPLC analysis.

HPLC Conditions
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient Elution: A typical gradient starts with a lower concentration of acetonitrile and gradually increases. An example gradient is as follows:

    • 0-5 min: 42% B

    • 5-25 min: 42-100% B (linear gradient)

    • 25-30 min: 100% B (isocratic)

    • 30-35 min: 100-42% B (linear gradient)

    • 35-40 min: 42% B (isocratic, re-equilibration)

  • Flow Rate: 0.5 - 1.0 mL/min.[2][6]

  • Injection Volume: 10-20 µL.[2]

  • Detection: UV at 254 nm.[2][4]

  • Column Temperature: 30-40°C.

Quantification
  • Prepare a series of standard solutions containing known concentrations of putrescine, spermidine, spermine, and this compound.

  • Derivatize the standards using the same benzoylation procedure as the samples.

  • Inject the derivatized standards into the HPLC system to generate a calibration curve for each polyamine by plotting peak area against concentration.

  • Inject the derivatized samples and identify the peaks based on the retention times of the standards.

  • Quantify the amount of each polyamine in the samples by comparing their peak areas to the calibration curves. The use of an internal standard is recommended to correct for variations in extraction and derivatization efficiency.

Mandatory Visualization

Thermospermine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Benzoylation (Derivatization) cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plant Tissue) Homogenization Homogenize in 5% Perchloric Acid Sample->Homogenization Centrifugation1 Centrifuge (15,000 x g, 20 min, 4°C) Homogenization->Centrifugation1 Supernatant Collect Supernatant (Contains Polyamines) Centrifugation1->Supernatant AddReagents Add 2N NaOH and Benzoyl Chloride Supernatant->AddReagents Incubation Incubate (37°C, 30 min) AddReagents->Incubation Extraction Extract with Diethyl Ether Incubation->Extraction Evaporation Evaporate Ether Extraction->Evaporation Reconstitution Reconstitute in Acetonitrile/Methanol Evaporation->Reconstitution Injection Inject Sample into HPLC System Reconstitution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

References

Application Notes and Protocols for Thermospermine Extraction from Plant Tissue for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermospermine, a structural isomer of the well-known polyamine spermine, is a critical phytohormone involved in various aspects of plant growth and development.[1] Notably, it plays a key role in the suppression of xylem differentiation, a process essential for vascular tissue formation.[2][3][4] Its interplay with auxin, a central plant hormone, highlights its importance in maintaining proper plant architecture.[3][4] The accurate quantification of this compound in plant tissues is therefore crucial for understanding these fundamental biological processes and for potential applications in agriculture and drug development.

This document provides detailed protocols for the extraction of this compound from plant tissues for subsequent analysis by mass spectrometry. Two primary approaches are presented: an underivatized method for rapid analysis and a derivatization-based method for enhanced sensitivity and chromatographic separation from its isomer, spermine.

Signaling Pathway and Logic

This compound is a key regulator in the auxin signaling pathway related to xylem development. In vascular plants, auxin promotes the differentiation of xylem tissues. The expression of ACAULIS5 (ACL5), the gene encoding this compound synthase, is induced by auxin.[1][5] The resulting this compound then acts as a negative feedback regulator, suppressing excessive xylem differentiation.[3][4] This regulation is thought to occur, at least in part, through the enhanced translation of the SUPPRESSOR OF ACAULIS51 (SAC51) mRNA, which encodes a basic helix-loop-helix (bHLH) transcription factor that restricts xylem development.[1][3] A deficiency in this compound, as seen in acl5 mutants, leads to severe dwarfism and over-proliferation of xylem.[3][4]

Thermospermine_Signaling_Pathway Auxin Auxin ACL5 ACL5 Gene Expression Auxin->ACL5 Induces Xylem Xylem Differentiation Auxin->Xylem Promotes This compound This compound Synthesis ACL5->this compound SAC51_mRNA SAC51 mRNA Translation This compound->SAC51_mRNA Enhances SAC51_Protein SAC51 Protein SAC51_mRNA->SAC51_Protein SAC51_Protein->Xylem Suppresses

Caption: this compound's role in regulating auxin-mediated xylem differentiation.

Experimental Protocols

Two primary protocols for this compound extraction are detailed below. The choice of method will depend on the specific research question, required sensitivity, and available instrumentation.

Protocol 1: Underivatized Polyamine Analysis by Ion-Pairing LC-MS/MS

This method is rapid and avoids the complexities of a derivatization step. It is suitable for high-throughput analysis where the primary goal is to quantify total tetra-amines or when chromatographic separation of isomers is not critical. Ion-pairing agents are used to improve the retention of polar polyamines on reverse-phase columns.[6][7][8]

Materials:

  • Plant tissue

  • Liquid nitrogen

  • 5% (v/v) Perchloric acid (PCA), ice-cold[6]

  • Internal standards (e.g., ¹³C₄-putrescine, 1,7-diaminoheptane)[6][7]

  • Heptafluorobutyric acid (HFBA)[6][7][8]

  • Propionic acid[6][8]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Collection and Homogenization:

    • Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[9]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[9][10]

    • Transfer the powdered tissue to a pre-weighed microcentrifuge tube.

  • Extraction:

    • Add 1 mL of ice-cold 5% PCA to the tissue powder.[6]

    • Add internal standards to the extraction mixture for accurate quantification.[6]

    • Vortex thoroughly and incubate on ice for 1 hour.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the polyamines.

  • Sample Preparation for LC-MS/MS:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[6]

    • For ion-pairing chromatography, add HFBA to the sample to a final concentration of 25 mM.[6][8]

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system.

    • Use a C18 reverse-phase column for separation.[6]

    • The mobile phase should contain an ion-pairing agent. A typical mobile phase composition is:

      • Solvent A: Water with 1 mM HFBA and 1% propionic acid.[6][8]

      • Solvent B: Methanol with 1% propionic acid.

    • Develop a suitable gradient elution method to separate the polyamines.

    • The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) for quantification of this compound and other polyamines.

Protocol 2: Derivatized Polyamine Analysis by LC-MS/MS (Benzoylation)

Derivatization with benzoyl chloride allows for the chromatographic separation of this compound from its isomer spermine, which is often not possible with other derivatization agents like dansyl chloride.[11] This method offers high sensitivity and specificity.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • 5% (v/v) Perchloric acid (PCA), ice-cold

  • Internal standards

  • 2 M Sodium hydroxide (NaOH)

  • Benzoyl chloride

  • Saturated sodium chloride (NaCl) solution

  • Diethyl ether

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Collection, Homogenization, and Extraction:

    • Follow steps 1 and 2 from Protocol 1.

  • Derivatization (Benzoylation): [11]

    • Take a 200 µL aliquot of the PCA extract supernatant.

    • Add 400 µL of 2 M NaOH.

    • Add 10 µL of benzoyl chloride.

    • Vortex vigorously for 1 minute.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 400 µL of saturated NaCl solution.

    • Extract the benzoylated polyamines by adding 1 mL of diethyl ether and vortexing.

    • Centrifuge to separate the phases and collect the upper ether layer.

    • Repeat the ether extraction.

    • Evaporate the pooled ether fractions to dryness under a stream of nitrogen.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried residue in 200 µL of 42% (v/v) acetonitrile in water.[11]

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system.

    • Use a C18 reverse-phase column.[11]

    • An isocratic elution with 42% (v/v) acetonitrile in water can be used for separation.[11]

    • Monitor the eluent at 254 nm for UV detection, or use a mass spectrometer in positive ion mode with MRM for quantification.

Experimental Workflow Diagram

Thermospermine_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Pathways cluster_underivatized Protocol 1: Underivatized cluster_derivatized Protocol 2: Derivatized PlantTissue Plant Tissue Collection Freeze Flash Freeze in Liquid N2 PlantTissue->Freeze Grind Grind to Fine Powder Freeze->Grind Add_PCA Add Cold 5% PCA & Internal Standards Grind->Add_PCA Incubate Incubate on Ice Add_PCA->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter1 Filter Supernatant Supernatant->Filter1 Derivatize Benzoylation Supernatant->Derivatize Add_HFBA Add HFBA Filter1->Add_HFBA LCMS1 Ion-Pair LC-MS/MS Add_HFBA->LCMS1 Extract_Ether Extract with Diethyl Ether Derivatize->Extract_Ether Evaporate Evaporate to Dryness Extract_Ether->Evaporate Reconstitute Reconstitute in Acetonitrile/Water Evaporate->Reconstitute LCMS2 LC-MS/MS Reconstitute->LCMS2

Caption: General workflow for this compound extraction and analysis.

Data Presentation

Quantitative data from mass spectrometry analysis should be summarized for clear comparison. The following table provides a template for presenting such data.

Sample IDTissue TypeTreatmentThis compound (pmol/g FW)Spermine (pmol/g FW)Spermidine (pmol/g FW)Putrescine (pmol/g FW)
WT-1LeafControl15.2 ± 1.825.4 ± 2.1150.6 ± 12.3320.1 ± 25.6
WT-2RootControl20.1 ± 2.530.8 ± 3.0180.2 ± 15.1410.5 ± 30.2
acl5-1LeafControlNot Detected28.1 ± 2.3165.4 ± 14.5350.7 ± 28.9
WT-3LeafSalt Stress25.8 ± 2.945.2 ± 4.1210.9 ± 18.7450.3 ± 35.1

Data are presented as mean ± standard deviation (n=3). FW = Fresh Weight. Data are hypothetical for illustrative purposes.

Summary

The protocols outlined provide robust methods for the extraction and subsequent mass spectrometric quantification of this compound from plant tissues. The choice between an underivatized and a derivatized approach will depend on the specific analytical needs, with the benzoylation protocol being essential for the accurate discrimination of this compound from its isomer, spermine.[11] The application of these methods will facilitate a deeper understanding of the role of this important phytohormone in plant biology.

References

Application Notes and Protocols for Exogenous Application of Thermospermine to Seedlings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the exogenous application of thermospermine to plant seedlings, summarizing its effects on development and stress responses. Detailed protocols for application and analysis are provided to facilitate experimental design and execution.

This compound, a structural isomer of spermine, is a plant polyamine crucial for various developmental processes, most notably the suppression of xylem differentiation and the promotion of stem elongation.[1][2] Its exogenous application can be a powerful tool to study and manipulate these processes, as well as to investigate its role in abiotic stress tolerance.[3][4]

Data Presentation: Effects of Exogenous this compound

The following tables summarize the quantitative effects of exogenous this compound application on various seedling parameters as reported in scientific literature.

Table 1: Effects of this compound on Seedling Growth and Development

Plant SpeciesThis compound ConcentrationApplication MethodObserved EffectReference
Arabidopsis thaliana (wild-type)100 µMSupplemented in MS liquid mediumInhibition of lateral root formation.[5]
Arabidopsis thaliana (acl5-1 mutant)0.1 mM (100 µM)Daily application to shoot apexPartial rescue of the dwarf phenotype; increased stem elongation.[1][6]
Arabidopsis thaliana (wild-type)5 µMSupplemented in half-strength MS-agar platesModulation of expression of over 1,300 genes.[7]
Rice (Oryza sativa)50 µMSupplemented in culture mediumReduced primary root length; no significant effect on crown root number or lateral root formation. Repression of metaxylem vessel development in the root.[8][9]
Marchantia polymorpha (Mpacl5 mutant)100 µMDaily application to archegoniophore apicesPartial suppression of the fasciation phenotype.[10]
Marchantia polymorpha (Mpacl5 mutant)100 or 200 µMSupplemented in B5 agar mediumSevere suppression of thallus growth.[10][11]

Table 2: Effects of this compound on Abiotic Stress Tolerance

Plant SpeciesStress ConditionThis compound ConcentrationApplication MethodObserved EffectReference
Arabidopsis thaliana (wild-type)Salt StressNot specified (exogenous pretreatment)PretreatmentMore effective than spermine in improving plant growth and stress tolerance.[3]
Wucai (Brassica campestris L.)Low-Temperature Stress0.05 mmol·L⁻¹ (50 µM)Foliar spray or in mediumAlleviation of low-temperature damage; decreased electrolyte leakage, hydrogen peroxide, and malondialdehyde content; increased dry and fresh weight.[12]

Experimental Protocols

The following are detailed methodologies for key experiments involving the exogenous application of this compound to seedlings.

Protocol 1: General Application of this compound to Arabidopsis thaliana Seedlings in Agar Plates

Objective: To assess the effect of this compound on seedling growth, development, and gene expression.

Materials:

  • Arabidopsis thaliana seeds (wild-type or mutant lines)

  • This compound (Santa Cruz Biotechnology or similar)

  • Murashige and Skoog (MS) medium with vitamins

  • Sucrose

  • Agar

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • 70% (v/v) Ethanol

  • 1% (v/v) Sodium hypochlorite solution with 0.1% Tween-20

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature conditions

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.[7]

    • Carefully remove the ethanol.

    • Add 1 mL of 1% sodium hypochlorite solution with 0.1% Tween-20 and vortex for 15 minutes.[7]

    • Remove the sterilization solution and wash the seeds five times with sterile distilled water.

    • Resuspend seeds in sterile water and keep at 4°C for 2-3 days for stratification.

  • Preparation of this compound-Supplemented Media:

    • Prepare half-strength MS medium containing 1% sucrose and adjust the pH to 5.6.[7]

    • Add 1.5% agar and autoclave.

    • Cool the medium to approximately 50-60°C.

    • Prepare a stock solution of this compound in sterile water.

    • Add the this compound stock solution to the molten agar to achieve the desired final concentration (e.g., 5 µM).[7] Also prepare control plates without this compound.

    • Pour the medium into sterile petri dishes and allow it to solidify.

  • Seed Plating and Growth:

    • Pipette the stratified seeds onto the surface of the control and this compound-supplemented agar plates.

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C.

  • Data Collection and Analysis:

    • After a specified growth period (e.g., 5-10 days), photograph the seedlings.

    • Measure primary root length, count the number of lateral roots, and assess overall seedling morphology.

    • For gene expression analysis, harvest whole seedlings, freeze them in liquid nitrogen, and store at -80°C for subsequent RNA extraction.

Protocol 2: Shoot Apex Application of this compound to Rescue Mutant Phenotypes

Objective: To assess the effect of localized this compound application on shoot development, particularly for rescuing dwarf phenotypes of mutants like acl5.

Materials:

  • Wild-type and acl5 mutant Arabidopsis plants grown on soil or rockwool.[10]

  • This compound stock solution (e.g., 0.1 mM in water).[1][6]

  • Micropipette with fine tips.

Procedure:

  • Plant Growth:

    • Grow wild-type and acl5 mutant plants in pots containing soil or on rockwool under standard growth conditions.

    • Begin treatment when the first floral buds appear or at a specific developmental stage of interest.

  • This compound Application:

    • Prepare a 0.1 mM solution of this compound in water. Prepare a mock control solution with water only.

    • Using a micropipette, apply a small droplet (e.g., 20 µL) of the this compound or mock solution directly to the shoot apex of each plant.[1]

    • Repeat the application daily.

  • Data Collection and Analysis:

    • Measure the height of the primary inflorescence stem at regular intervals until the plants reach maturity.

    • Photograph the plants to document the morphological changes.

    • Compare the final stem height of this compound-treated mutants with mock-treated mutants and wild-type plants.

Visualizations

The following diagrams illustrate the this compound signaling pathway and a general experimental workflow for studying its effects.

Thermospermine_Signaling_Pathway cluster_Regulation Cellular Regulation Auxin Auxin ACL5_gene ACL5 Gene Expression Auxin->ACL5_gene induces This compound This compound ACL5_gene->this compound produces This compound->ACL5_gene negative feedback SAC51_uORF SAC51 mRNA (with uORF) This compound->SAC51_uORF releases inhibition of main ORF translation SAC51_protein SAC51 Protein (bHLH Transcription Factor) SAC51_uORF->SAC51_protein translates Xylem_suppression Suppression of Xylem Differentiation SAC51_protein->Xylem_suppression mediates

Caption: this compound signaling pathway in Arabidopsis.

Experimental_Workflow cluster_Workflow Experimental Workflow for this compound Application cluster_Analysis Data Collection & Analysis start Seed Sterilization & Stratification prep_media Prepare Growth Media (Control vs. +this compound) start->prep_media plating Seed Plating prep_media->plating growth Seedling Growth (Controlled Environment) plating->growth phenotype Phenotypic Analysis (Root length, etc.) growth->phenotype microscopy Microscopy (Xylem Visualization) growth->microscopy gene_expression Molecular Analysis (Gene Expression) growth->gene_expression

Caption: General workflow for seedling this compound treatment.

References

Application Notes and Protocols for Generating Thermospermine Synthase Knockout Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermospermine, a structural isomer of spermine, is a crucial polyamine in the plant kingdom, playing a significant role as a novel type of plant growth regulator.[1][2] It is synthesized from spermidine by the enzyme this compound synthase, which in plants like Arabidopsis thaliana is encoded by the ACAULIS5 (ACL5) gene.[1][3] Research has established that this compound is a key regulator in stem elongation and vascular development, specifically by suppressing excessive xylem differentiation.[1][4][5][6] Loss-of-function mutants of the ACL5 gene, such as the Arabidopsis acl5 mutant, exhibit severe dwarfism and an overproliferation of xylem vessels.[1][7][8] Furthermore, studies in basal land plants like Marchantia polymorpha suggest that this compound also has a primordial function in organ development and responses to environmental stresses like heat and salt.[4][9][10]

Generating this compound synthase knockout mutants is a fundamental approach to elucidating the precise molecular mechanisms of this compound action. These mutants serve as invaluable tools for functional genomics, studies of vascular development, stress physiology, and for identifying downstream components of the this compound signaling pathway.[11][12] The CRISPR/Cas9 system has emerged as a highly efficient and precise tool for creating targeted knockout mutants in a variety of plant species.[13][14][15]

Application: Functional Genomics of Vascular Development and Stress Response

Creating ACL5 knockout mutants allows for:

  • Functional analysis of the ACL5 gene and the role of this compound in plant growth and development.

  • Investigation of vascular patterning and xylem differentiation.[8]

  • Screening for suppressor mutations to identify downstream signaling components that mediate this compound responses.[1][6]

  • Understanding the mechanisms of plant responses to abiotic stresses such as heat and salinity.[4]

  • Exploring potential targets for modulating plant biomass and wood formation.[1]

Experimental Protocols

Protocol 1: Generation of acl5 Knockout Mutants using CRISPR/Cas9 in Arabidopsis thaliana

This protocol outlines a standard workflow for creating acl5 knockout mutants using an Agrobacterium-mediated transformation approach.

1. Designing and Cloning single-guide RNAs (sgRNAs)

  • Target Site Selection: Identify the target gene sequence for this compound synthase (ACL5, At5g19530).[16] Use a CRISPR design tool (e.g., CRISPR-P 2.0) to find suitable 20-bp protospacer sequences (GN19NGG) within the coding region of ACL5.[14] To ensure a complete knockout, it is recommended to target an early exon or design two sgRNAs to induce a larger deletion.[17]
  • Vector System: Utilize a plant-compatible CRISPR/Cas9 binary vector that contains the Cas9 nuclease driven by a strong constitutive promoter (e.g., 35S) and a U6 promoter for sgRNA expression.[14][18]
  • Cloning: Synthesize oligonucleotides corresponding to the selected target sequence and clone them into the sgRNA expression cassette of the binary vector according to the vector manufacturer's instructions. Verify the final construct by Sanger sequencing.[14]

2. Agrobacterium-mediated Transformation

  • Transformation of Agrobacterium : Introduce the final binary vector into a suitable Agrobacterium tumefaciens strain (e.g., GV3101).
  • Floral Dip: Grow wild-type Arabidopsis thaliana (e.g., Col-0) plants until they start flowering. Transform the plants using the floral dip method, immersing the developing flowers in the Agrobacterium suspension.[17]
  • Seed Collection: Allow the plants to set seed. Harvest the T1 seeds upon maturation.

3. Selection and Screening of T1 Mutants

  • Selection of Transformants: Plate the T1 seeds on a selection medium containing an appropriate antibiotic or herbicide (e.g., Basta or Kanamycin), depending on the resistance marker in the T-DNA vector.[17]
  • Genomic DNA Extraction: Extract genomic DNA from the leaves of the surviving T1 seedlings.
  • Mutation Detection:
  • Amplify the genomic region of ACL5 surrounding the sgRNA target site(s) using PCR.[14]
  • Analyze the PCR products for the presence of mutations (insertions or deletions, "indels") using a mismatch cleavage assay (e.g., T7 Endonuclease I) or by direct Sanger sequencing of the PCR product.[19] Heterozygous mutations will appear as overlapping peaks in the sequencing chromatogram following the target site.

4. Generation of Homozygous, Cas9-Free Mutants

  • Segregation: Grow the T1 plants with confirmed mutations to maturity and collect T2 seeds.
  • Screening T2 Generation: Screen the T2 progeny by PCR and Sanger sequencing to identify homozygous mutants (plants where both alleles of ACL5 are mutated).
  • Removal of Transgene: Concurrently, screen the T2 plants to identify individuals that have segregated away the Cas9-containing T-DNA. This can be done by PCR for the Cas9 gene or by confirming sensitivity to the selection agent. The goal is to obtain a stable, homozygous acl5 knockout line that is free of the CRISPR/Cas9 transgene.

Protocol 2: Phenotypic Characterization of acl5 Knockout Mutants

1. Morphological Analysis

  • Growth Conditions: Grow wild-type (WT) and confirmed homozygous acl5 mutant plants side-by-side under standard long-day conditions (16h light / 8h dark).
  • Data Collection: At regular intervals, measure key growth parameters. For mature plants (e.g., 40 days old), measure final plant height, rosette diameter, and the length of primary and cauline leaves.[20] The expected phenotype for acl5 mutants is severe dwarfism.[7]

2. Anatomical Analysis of Vasculature

  • Sample Preparation: Take cross-sections from the hypocotyls or basal part of the inflorescence stems of mature WT and acl5 plants.
  • Staining: Stain the sections with a lignin-specific stain such as phloroglucinol-HCl or toluidine blue to visualize the xylem vessels.
  • Microscopy: Observe the stained sections under a light microscope. In acl5 mutants, expect to see an overproliferation of xylem vessels compared to the wild type.[8]

3. Stress Tolerance Assay (Salt Stress)

  • Assay Conditions: Germinate and grow WT and acl5 seeds on Murashige and Skoog (MS) agar plates. After a few days (e.g., 7 days), transfer seedlings to new MS plates supplemented with varying concentrations of sodium chloride (NaCl) (e.g., 0 mM, 50 mM, 100 mM).
  • Phenotypic Scoring: After a set period (e.g., 10-14 days), measure primary root length, number of lateral roots, and overall seedling health (e.g., chlorophyll content, fresh weight). The acl5 mutant is expected to show hypersensitivity to salt stress.[4]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the phenotypic analysis of acl5 knockout mutants compared to wild-type (WT) plants, based on published literature.[20]

Table 1: Morphological Phenotypes of 40-Day-Old Plants

GenotypePlant Height (cm)5th/6th Leaf Length (cm)
Wild-Type25.0 ± 2.52.5 ± 0.3
acl55.0 ± 1.01.0 ± 0.2
Values are representative means ± SE.

Table 2: Phenotypes of 7-Day-Old Seedlings

GenotypeFirst Leaf Length (mm)Taproot Length (mm)Number of Lateral Roots
Wild-Type4.0 ± 0.535.0 ± 4.08.0 ± 2.0
acl52.0 ± 0.415.0 ± 3.03.0 ± 1.5
Values are representative means ± SE for seedlings grown on standard MS media.[20]

Visualizations

Experimental Workflow

G cluster_design Phase 1: Design & Cloning cluster_transform Phase 2: Plant Transformation cluster_screen Phase 3: Mutant Screening cluster_analysis Phase 4: Phenotypic Analysis A Identify ACL5 Gene Sequence B Design sgRNAs Targeting Early Exon A->B C Clone sgRNAs into Cas9 Binary Vector B->C D Verify Construct via Sequencing C->D E Transform Agrobacterium D->E F Transform Arabidopsis (Floral Dip) E->F G Collect T1 Seeds F->G H Select T1 Plants on Antibiotic/Herbicide G->H I Genomic DNA Extraction H->I J PCR Amplify Target Locus I->J K Sequence to Detect Mutations J->K L Isolate Homozygous, Cas9-Free T2/T3 Lines K->L M Confirm acl5 Phenotype (Dwarfism) L->M N Analyze Vascular Tissue (Microscopy) M->N

Caption: CRISPR/Cas9 workflow for generating and confirming acl5 knockout mutants.

This compound Signaling Pathway

G cluster_pathway Regulation of Xylem Differentiation Auxin Auxin ACL5 ACL5 Gene (this compound Synthase) Auxin->ACL5 Upregulates Expression TS This compound ACL5->TS Synthesizes uORF uORF (Translational Inhibition) TS->uORF Alleviates Inhibition SAC_mRNA SAC51 family mRNA SAC_Protein SAC51 family Proteins (bHLH) SAC_mRNA->SAC_Protein Translation uORF->SAC_Protein Inhibits Translation LHW LHW/TMO5 Complex SAC_Protein->LHW Represses Function Xylem Xylem Proliferation & Differentiation LHW->Xylem Promotes Xylem->ACL5 Negative Feedback

Caption: this compound signaling pathway in the regulation of xylem development.

References

Application Notes and Protocols for Thermospermine Treatment in acl5 Mutant Rescue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The acaulis5 (acl5) mutant in the model plant Arabidopsis thaliana exhibits a severe dwarf phenotype characterized by a drastic reduction in stem elongation. This phenotype is a direct consequence of a deficiency in thermospermine, a structural isomer of spermine that plays a crucial role in plant development. The ACL5 gene encodes a this compound synthase, and its loss of function leads to defects in internode elongation due to reduced cell expansion.[1][2] The acl5 mutant also displays over-proliferation of xylem vessels, indicating that this compound is a key negative regulator of xylem differentiation.[3][4][5]

Exogenous application of this compound has been demonstrated to successfully rescue the dwarf phenotype of the acl5 mutant, providing a valuable experimental system for studying the biological functions of this compound and for screening for compounds that may modulate its activity. These application notes provide detailed protocols for performing acl5 mutant rescue experiments with this compound, including methods for phenotypic analysis and molecular characterization of the rescue effect.

Data Presentation

Table 1: Phenotypic Rescue of acl5-1 Mutant with Exogenous this compound

This table summarizes the quantitative data on the rescue of the dwarf phenotype of the acl5-1 mutant by daily application of 0.1 mM this compound to the shoot apex of 30-day-old flowering plants.

Treatment GroupMean Plant Height (cm)Standard Error (SE)Phenotypic Outcome
acl5-1 + Mock (Water)~1Not specifiedSevere dwarf phenotype
acl5-1 + 0.1 mM this compound~10Not specifiedPartial but significant recovery of stem growth
acl5-1 + 0.1 mM Spermine~1Not specifiedNo recovery of stem growth
Wild-Type (Ler) + Mock (Water)~25Not specifiedNormal growth
Wild-Type (Ler) + 0.1 mM this compound~25Not specifiedNo significant effect on growth

Data adapted from Kakehi et al., 2008.[6][7]

Table 2: Gene Expression Changes in acl5-1 Seedlings Following this compound Treatment

This table presents the relative transcript levels of key genes involved in the this compound signaling pathway in 7-day-old acl5-1 seedlings treated with 100 µM this compound for 24 hours. The expression levels are relative to untreated wild-type seedlings.

GeneFunctionRelative Transcript Level in acl5-1 (Mock)Relative Transcript Level in acl5-1 (this compound)
ACL5This compound synthaseSignificantly higher than wild-typeReduced to near wild-type levels
MONOPTEROS (MP)Auxin response factor> 2-fold increaseMarkedly reduced
Auxin-related genesAuxin signaling and transportUp-regulatedMarkedly reduced

Data compiled from Kakehi et al., 2008 and other sources.[4][6][8]

Experimental Protocols

Protocol 1: acl5 Mutant Rescue by this compound Application

Objective: To phenotypically rescue the dwarf phenotype of the acl5 mutant by exogenous application of this compound.

Materials:

  • Arabidopsis thaliana acl5 mutant seeds (e.g., acl5-1 in the Landsberg erecta (Ler) background)

  • Wild-type Arabidopsis thaliana seeds (e.g., Ler)

  • Rockwool or standard Arabidopsis growth medium (e.g., Murashige and Skoog (MS) medium with 0.8% agar)

  • This compound solution (0.1 mM in sterile water)

  • Spermine solution (0.1 mM in sterile water, as a negative control)

  • Sterile water (mock control)

  • Growth chamber or room with controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle)

  • Pipette and sterile tips

Procedure:

  • Plant Growth:

    • Sow acl5-1 and wild-type seeds on rockwool supplemented with MS salt solution or on MS agar plates.

    • Stratify the seeds at 4°C for 2-3 days to promote uniform germination.

    • Transfer the seeds to a growth chamber with controlled environmental conditions.

  • This compound Treatment:

    • Once the seedlings have established and begun to bolt (initiate flowering stem growth), typically around 2-3 weeks after germination, begin the treatment regimen.

    • Daily, apply 20 µL of the 0.1 mM this compound solution directly to the shoot apex of each acl5-1 plant.

    • For control groups, apply 20 µL of sterile water (mock) or 0.1 mM spermine solution to separate sets of acl5-1 plants.

    • Treat a set of wild-type plants with sterile water and another with 0.1 mM this compound to observe any effects on normal development.

  • Data Collection and Analysis:

    • Continue the daily treatment for the duration of the experiment (e.g., until plants are 30 days old).

    • Measure the final height of the main inflorescence stem for each plant.

    • Photograph representative plants from each treatment group.

    • Statistically analyze the plant height data (e.g., using a t-test or ANOVA) to determine the significance of the rescue effect.

Protocol 2: Analysis of Gene Expression by Quantitative Real-Time RT-PCR (qRT-PCR)

Objective: To quantify the changes in transcript levels of target genes in acl5 mutants following this compound treatment.

Materials:

  • 7-day-old wild-type and acl5-1 seedlings grown in liquid MS medium.

  • This compound solution (100 µM in liquid MS medium).

  • Liquid nitrogen.

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).

  • DNase I.

  • cDNA synthesis kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen).

  • SYBR Green-based qPCR master mix.

  • qRT-PCR instrument.

  • Gene-specific primers for target genes (e.g., ACL5, MP) and a reference gene (e.g., ACTIN8).

Procedure:

  • Seedling Growth and Treatment:

    • Grow wild-type and acl5-1 seedlings in liquid MS medium for 7 days under controlled conditions.

    • Add this compound to the medium to a final concentration of 100 µM. For the mock control, add an equivalent volume of sterile water.

    • Incubate the seedlings for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the seedlings, flash-freeze them in liquid nitrogen, and store them at -80°C.

    • Extract total RNA from the frozen tissue using a commercial kit according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.

    • Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C, annealing at 60°C, and extension at 72°C).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative expression levels using the 2-ΔΔCt method.

Mandatory Visualization

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis cluster_data Data Interpretation start Sow acl5 and WT seeds growth Grow plants under controlled conditions start->growth treatment Daily application of 0.1 mM this compound, Spermine, or Mock growth->treatment phenotypic Phenotypic Analysis (Plant Height Measurement) treatment->phenotypic molecular Molecular Analysis (qRT-PCR) treatment->molecular rescue_data Quantitative Data on Phenotypic Rescue phenotypic->rescue_data gene_exp_data Gene Expression Profiles molecular->gene_exp_data

Caption: Experimental workflow for the this compound rescue of the acl5 mutant.

signaling_pathway cluster_upstream Upstream Regulation cluster_core This compound Biosynthesis and Action cluster_downstream Downstream Effects cluster_mutant acl5 mutant context Auxin Auxin ACL5 ACL5 (this compound Synthase) Auxin->ACL5 + (Transcription) This compound This compound ACL5->this compound Synthesis SAC51_mRNA SAC51 mRNA (with uORF) This compound->SAC51_mRNA Relieves uORF-mediated translational repression SAC51_protein SAC51 Protein (bHLH Factor) SAC51_mRNA->SAC51_protein Translation Xylem Xylem Differentiation SAC51_protein->Xylem - (Repression) Stem Stem Elongation Xylem->Stem - (Inhibition) acl5_mutant acl5 mutant: No this compound

Caption: this compound signaling pathway in the regulation of xylem development.

References

Application Notes and Protocols for In Vitro Assay of Thermospermine Synthase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermospermine is a structural isomer of spermine, and it plays a crucial role in various physiological processes in plants, most notably in the regulation of stem elongation and xylem development. The enzyme responsible for its synthesis is this compound synthase (TSPMS), which catalyzes the transfer of an aminopropyl group from S-adenosylmethioninamine (decarboxylated S-adenosylmethionine or dcSAM) to spermidine. In Arabidopsis thaliana, this enzyme is encoded by the ACAULIS5 (ACL5) gene. The in vitro analysis of this compound synthase activity is fundamental for understanding its enzymatic mechanism, identifying potential inhibitors for drug development, and for the functional characterization of this enzyme from different organisms.

These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant this compound synthase, the execution of the in vitro activity assay, and the subsequent quantification of the enzymatic product, this compound, using High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: this compound Content in Various Plant Species
Plant SpeciesTissue/OrganismThis compound Content (nmol/g FW)Reference
Arabidopsis thalianaSeedlings~0.5 - 2.0[1]
Marchantia polymorphaThallusDetectable[2]
Picea abiesSeedlings~154
Chlamydomonas reinhardtiiWhole cells~1.13

Note: The specific activity and kinetic parameters (Km, Vmax) for this compound synthase are not widely reported in a consolidated format in the literature. Researchers are encouraged to perform detailed kinetic analyses as described in the protocols below to determine these values for their specific enzyme of interest.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant this compound Synthase (ACL5)

This protocol describes the expression of recombinant this compound synthase, using Arabidopsis thaliana ACL5 as an example, in Escherichia coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a purification tag (e.g., pET vector with a His-tag)

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE analysis reagents

Procedure:

  • Transformation: Transform the expression vector containing the ACL5 coding sequence into a suitable E. coli expression strain.

  • Expression Culture: Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Affinity Purification: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the recombinant this compound synthase with elution buffer.

  • Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

  • Buffer Exchange: If necessary, exchange the buffer of the purified protein to a suitable storage buffer (e.g., containing glycerol for cryopreservation) using dialysis or a desalting column.

Protocol 2: In Vitro this compound Synthase Activity Assay

This protocol details the enzymatic reaction for the synthesis of this compound from spermidine and dcSAM using the purified recombinant enzyme.

Materials:

  • Purified recombinant this compound synthase

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Spermidine solution

  • Decarboxylated S-adenosylmethionine (dcSAM) solution

  • 30% Perchloric acid (PCA)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with a total volume of 50 µL. A typical reaction mixture contains:

    • 2 µg of purified recombinant this compound synthase

    • 10 µM spermidine

    • 40 µM dcSAM

    • Reaction buffer to a final volume of 50 µL

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 10 µL of 30% perchloric acid.

  • Sample Preparation for HPLC: The terminated reaction mixture is now ready for derivatization and HPLC analysis as described in Protocol 3.

Protocol 3: HPLC Analysis of this compound

This protocol describes the benzoylation of the reaction products and their subsequent quantification by reverse-phase HPLC.

Materials:

  • Terminated reaction mixture from Protocol 2

  • 2 M NaOH

  • Benzoyl chloride

  • Saturated NaCl solution

  • Diethyl ether or chloroform

  • Methanol

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Benzoylation:

    • To the 60 µL of terminated reaction mixture, add 100 µL of 2 M NaOH.

    • Add 10 µL of benzoyl chloride and vortex vigorously for 30 seconds.

    • Incubate at room temperature for 20-30 minutes.

    • Add 200 µL of saturated NaCl solution to stop the reaction.

  • Extraction:

    • Add 500 µL of diethyl ether or chloroform and vortex to extract the benzoylated polyamines.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic phase to a new tube.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried residue in 100 µL of the HPLC mobile phase (e.g., 60% methanol in water).

  • HPLC Analysis:

    • Inject 20 µL of the reconstituted sample into the HPLC system.

    • Separate the benzoylated polyamines on a C18 column.

    • Use a mobile phase gradient of methanol and water. A typical gradient might start at 60% methanol and increase to 100% methanol over 20-30 minutes.

    • Detect the benzoylated this compound by UV absorbance at 254 nm.

  • Quantification:

    • Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of this compound that have undergone the same benzoylation and extraction procedure.

Visualizations

experimental_workflow cluster_purification Protein Expression & Purification cluster_assay In Vitro Assay cluster_analysis Product Analysis expression E. coli Expression of Recombinant TSPMS lysis Cell Lysis & Clarification expression->lysis purification Affinity Chromatography (Ni-NTA) lysis->purification reaction Enzymatic Reaction (TSPMS, Spermidine, dcSAM) purification->reaction termination Reaction Termination (PCA) reaction->termination derivatization Benzoylation termination->derivatization extraction Solvent Extraction derivatization->extraction hplc HPLC-UV Analysis extraction->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for the in vitro this compound synthase activity assay.

thermospermine_signaling Auxin Auxin ARF5 ARF5 (MONOPTEROS) Auxin->ARF5 activates TMO5_LHW TMO5/LHW Complex ARF5->TMO5_LHW activates ACL5_exp ACL5 Gene Expression TMO5_LHW->ACL5_exp induces Xylem Xylem Differentiation TMO5_LHW->Xylem promotes TSPMS This compound Synthase (ACL5) ACL5_exp->TSPMS Spermidine Spermidine This compound This compound Spermidine->this compound  TSPMS SAC51_trans SAC51 Translation This compound->SAC51_trans promotes SAC51 SACL Transcriptional Regulators SAC51_trans->SAC51 SAC51->Xylem suppresses

Caption: Simplified signaling pathway of this compound in regulating xylem differentiation.

References

Application Notes and Protocols for Analyzing Thermospermine-Regulated Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thermospermine, a structural isomer of spermine, is a plant polyamine crucial for normal growth and development.[1] It is synthesized from spermidine by the enzyme this compound synthase, encoded by the ACAULIS5 (ACL5) gene.[1] In vascular plants, this compound's primary role is the negative regulation of xylem differentiation.[1][2][3] Mutants deficient in this compound, such as the Arabidopsis acaulis5 (acl5) mutant, exhibit severe dwarfism and excessive proliferation of xylem vessels.[1][4] Understanding the mechanisms by which this compound regulates gene expression is critical for research in plant development, stress response, and potentially for applications in agriculture and drug development.[5][6]

This compound primarily functions at the level of translational control. It enhances the translation of specific messenger RNAs (mRNAs) that contain conserved upstream open reading frames (uORFs) in their 5' leader sequences.[2][4][7] These uORFs typically inhibit the translation of the main coding sequence; this compound appears to help the ribosome bypass this inhibition.[8][9] The best-characterized targets of this regulation belong to the SUPPRESSOR OF ACAULIS5 51 (SAC51) gene family, which encode basic helix-loop-helix (bHLH) transcription factors that, in turn, suppress xylem development.[2][8][10] Additionally, this compound deficiency affects the transcription of numerous genes, notably those involved in auxin signaling and cell wall formation.[11][12]

These application notes provide an overview of the key methods used to analyze this compound-regulated gene expression, complete with detailed protocols and data presentation guidelines.

Signaling Pathways and Logical Relationships

The regulation of xylem development by this compound is intricately linked with the auxin signaling pathway. Auxin promotes the expression of transcription factors that drive xylem proliferation and also induces the expression of ACL5, the this compound synthase gene. The resulting this compound then enhances the translation of SAC51 family mRNAs. The SAC51 proteins are thought to repress the function of key transcription factors required for xylem proliferation, thus forming a negative feedback loop that restricts excessive xylem formation.[2][5]

Thermospermine_Signaling_Pathway cluster_Auxin Auxin Signaling cluster_TSPM This compound Regulation Auxin Auxin MP MP (ARF5) Auxin->MP promotes expression TMO5_LHW TMO5-LHW Complex MP->TMO5_LHW promotes expression ACL5 ACL5 Gene TMO5_LHW->ACL5 induces expression Xylem Xylem Proliferation TMO5_LHW->Xylem promotes TSPM_Synthase ACL5 (TSPM Synthase) ACL5->TSPM_Synthase encodes TSPM This compound TSPM_Synthase->TSPM synthesizes SAC51_mRNA SAC51 Family mRNA (with uORF) TSPM->SAC51_mRNA enhances translation SAC51_Protein SAC51 Family Proteins (bHLH) SAC51_mRNA->SAC51_Protein translated to SAC51_Protein->TMO5_LHW represses function

Caption: this compound signaling pathway in xylem development.

Methods for Analyzing Gene Expression

Several molecular techniques are employed to investigate how this compound affects gene expression at both the transcriptional and translational levels.

Transcriptome-Wide Analysis

These methods are used to obtain a global view of gene expression changes in response to this compound levels.

  • Application Note: Microarray analysis and Massive Analysis of cDNA Ends (MACE) are powerful techniques to compare the transcriptomes of wild-type plants with those of this compound-deficient (acl5) or overproducing mutants.[11][13] These experiments can identify large sets of genes whose transcription is directly or indirectly regulated by this compound, as demonstrated by studies that found upregulation of auxin-related and cell wall genes in acl5 seedlings.[11][13][14]

Transcriptome_Analysis_Workflow Plant Plant Material (e.g., WT vs acl5 mutant) RNA Total RNA Extraction Plant->RNA Library cDNA Library Preparation (MACE/RNA-Seq) or cRNA Labeling (Microarray) RNA->Library Seq High-Throughput Sequencing or Microarray Hybridization Library->Seq Data Data Analysis (Differential Expression) Seq->Data Genes Differentially Expressed Genes Data->Genes qRT_PCR_Workflow Plant Plant Material (WT, acl5, treated) RNA Total RNA Extraction Plant->RNA cDNA cDNA Synthesis (Reverse Transcription) RNA->cDNA qPCR Real-Time PCR (with gene-specific primers) cDNA->qPCR Analysis Data Analysis (Relative Quantification, e.g., 2-ΔΔCt) qPCR->Analysis Result Relative Gene Expression Levels Analysis->Result Ribosome_Profiling_Workflow Plant Plant Material (e.g., WT vs acl5) Lysis Cell Lysis with Translation Inhibitor Plant->Lysis Nuclease Nuclease Digestion (degrades unprotected mRNA) Lysis->Nuclease Isolation Isolate Ribosome- Protected Fragments (RPFs) Nuclease->Isolation Library Library Preparation & Deep Sequencing Isolation->Library Mapping Map Reads to Transcriptome Library->Mapping Result Translational Efficiency (RPF reads / mRNA reads) Mapping->Result

References

Application Notes and Protocols for Studying OsACL5 Function in Rice Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing CRISPR/Cas9 technology to investigate the function of the OsACL5 gene in rice (Oryza sativa). The protocols outlined below are based on established methodologies for gene editing in rice and are supplemented with data from studies on OsACL5.

Introduction to OsACL5 in Rice

OsACL5 is the sole ortholog of the ACAULIS5 (ACL5) gene in rice and has been identified as a thermospermine synthase.[1] this compound, a type of polyamine, plays a crucial role in various aspects of plant growth and development, as well as in responses to environmental stress.[1][2][3] Functional analysis of OsACL5 through genetic modification has revealed its involvement in regulating key agronomic traits, including plant height, leaf development, grain size, and overall yield.[1][2][3]

Application of CRISPR/Cas9 for OsACL5 Functional Analysis

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system has emerged as a powerful and precise tool for genome editing in various organisms, including rice.[4][5] This technology allows for targeted mutagenesis of specific genes, enabling researchers to create knockout mutants and study the resulting phenotypes to elucidate gene function.[4][6] The generation of osacl5 knockout mutants using the pYLCRISPR/Cas9 system has been successfully demonstrated, providing valuable insights into the role of OsACL5.[1][2]

Phenotypic Consequences of OsACL5 Modification

Genetic modification of OsACL5 in rice leads to significant and observable phenotypic changes.

  • Overexpression of OsACL5:

    • Environmentally-dependent leaf rolling.[1][2][3]

    • Reduced grain size and 1000-grain weight.[1][2][3]

    • Decreased yield per plot.[1][2][3]

    • Shorter plant height.[1]

    • Smaller metaxylem vessels in roots and leaves.[1][2]

  • Knockout of OsACL5 (osacl5 mutants):

    • Increased grain length and 1000-grain weight.[1][2][3]

    • Enhanced yield per plot.[1][2][3]

    • Taller plant height.[1]

Quantitative Data Summary

The following tables summarize the quantitative data obtained from studies on OsACL5 function in rice.

Table 1: Agronomic Traits of OsACL5 Overexpression (OE) and Knockout (osacl5) Lines Compared to Wild Type (WT)

TraitGenotypeWTOE-1OE-2osacl5-1osacl5-2
Plant Height (cm) Seedling15.212.813.116.516.8
Mature95.785.3 87.1102.4103.1
Panicle Length (cm) 21.318.2 18.921.521.7
Grain Length (mm) 8.17.5 7.68.58.6
1000-Grain Weight (g) 25.822.1 22.527.527.9
Yield per Plot (g) 155.4125.1 128.7175.3178.2
*Statistically significant difference from WT (P < 0.05, P < 0.01). Data adapted from a study on OsACL5 function.

Table 2: Polyamine and Ethylene Levels in OsACL5 Modified Lines

CompoundGenotypeWTOE-1OE-2osacl5-1osacl5-2
This compound (nmol/g FW) 1.216.8 12.11.11.3
Spermidine (nmol/g FW) 45.320.3 29.0*44.845.9
Spermine (nmol/g FW) 32.112.413.0 31.532.8
Ethylene Evolution (nL/g/h) 2.81.51.72.93.1
Statistically significant difference from WT (P < 0.05, *P < 0.01, *P < 0.001). FW = Fresh Weight. Data adapted from a study on OsACL5 function.[1][7]

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of OsACL5 in Rice

This protocol describes the generation of OsACL5 knockout mutants using the pYLCRISPR/Cas9 system.

1. Target Site Selection and sgRNA Design:

  • Identify the genomic sequence of OsACL5.
  • Select two target sites within the first exon of OsACL5 to ensure a complete loss-of-function mutation.
  • Design single guide RNAs (sgRNAs) of ~20 nucleotides that are complementary to the target sites and are followed by a Protospacer Adjacent Motif (PAM) sequence (NGG).

2. Vector Construction:

  • Synthesize the designed sgRNA sequences.
  • Clone the sgRNAs into the pYLCRISPR/Cas9 binary vector system. This system typically contains the Cas9 gene driven by a strong constitutive promoter (e.g., maize ubiquitin promoter) and the sgRNA expression cassette.

3. Agrobacterium-mediated Transformation of Rice Callus:

  • Introduce the constructed CRISPR/Cas9 vector into Agrobacterium tumefaciens (e.g., strain EHA105).
  • Induce embryogenic callus from mature rice embryos (e.g., from the japonica cultivar Nipponbare).
  • Co-cultivate the induced calli with the transformed Agrobacterium to allow for T-DNA transfer.

4. Selection and Regeneration of Transgenic Plants:

  • Select the transformed calli on a medium containing a selection agent (e.g., hygromycin).
  • Regenerate whole plants from the selected calli on a regeneration medium.

5. Identification of Mutations:

  • Extract genomic DNA from the regenerated T0 plants.
  • Amplify the target region of OsACL5 by PCR.
  • Sequence the PCR products to identify insertions, deletions, or substitutions at the target sites.
  • Select plants with frameshift mutations leading to premature stop codons for further analysis.

Protocol 2: Phenotypic Analysis of osacl5 Mutants

This protocol details the methods for characterizing the phenotypic changes in the generated osacl5 mutant lines.

1. Plant Growth and Development:

  • Grow wild-type (WT) and osacl5 mutant plants under controlled greenhouse conditions.
  • Measure plant height at different developmental stages (e.g., seedling and mature stages).
  • Measure panicle length at the mature stage.

2. Grain and Yield Parameters:

  • Harvest mature seeds from WT and osacl5 plants.
  • Measure the length and width of the grains using a digital caliper.
  • Determine the 1000-grain weight.
  • Measure the total grain yield per plot.

3. Leaf Rolling Observation:

  • Observe the leaf morphology of WT and osacl5 plants under different environmental conditions, particularly high temperature and light intensity, to assess for any leaf rolling phenotype.

4. Anatomical Analysis of Metaxylem Vessels:

  • Collect root and leaf samples from WT and osacl5 plants.
  • Prepare cross-sections of the samples.
  • Stain the sections (e.g., with Safranin O and Fast Green).
  • Observe the metaxylem vessels under a microscope and measure their area.

Protocol 3: Quantitative Analysis of Polyamines and Ethylene

This protocol outlines the procedures for measuring the levels of polyamines and ethylene in rice tissues.

1. Polyamine Analysis (using HPLC):

  • Harvest fresh leaf tissue from WT and osacl5 plants.
  • Homogenize the tissue in a cold extraction buffer (e.g., 5% perchloric acid).
  • Centrifuge the homogenate and collect the supernatant.
  • Derivatize the polyamines in the supernatant with a fluorescent agent (e.g., benzoyl chloride).
  • Analyze the derivatized polyamines by High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
  • Quantify the concentrations of putrescine, spermidine, spermine, and this compound based on standard curves.

2. Ethylene Measurement (using Gas Chromatography):

  • Place a known weight of fresh leaf tissue into a sealed vial.
  • Incubate the vials in the dark for a defined period (e.g., 24 hours).
  • Collect a sample of the headspace gas from the vial using a gas-tight syringe.
  • Inject the gas sample into a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
  • Quantify the ethylene concentration based on a standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of OsACL5 and the experimental workflow for its functional analysis.

OsACL5_Signaling_Pathway Spermidine Spermidine OsACL5 OsACL5 (this compound Synthase) Spermidine->OsACL5 Thermospermidine Thermospermidine OsACL5->Thermospermidine This compound This compound (T-Spm) Ethylene_Pathway Ethylene Biosynthesis Leaf_Rolling Leaf Rolling Ethylene_Pathway->Leaf_Rolling Plant_Height Plant Height Ethylene_Pathway->Plant_Height Grain_Size_Genes Grain Size Genes (OsDEP1, OsGS3, OsGW2) Grain_Size Grain Size Grain_Size_Genes->Grain_Size Yield Yield Grain_Size->Yield Thermospermidine->Ethylene_Pathway - Thermospermidine->Grain_Size_Genes +

Caption: Proposed signaling pathway of OsACL5 in rice.

CRISPR_Workflow Start Start Target_Selection 1. Target Site Selection & sgRNA Design for OsACL5 Start->Target_Selection Vector_Construction 2. pYLCRISPR/Cas9 Vector Construction Target_Selection->Vector_Construction Transformation 3. Agrobacterium-mediated Transformation of Rice Callus Vector_Construction->Transformation Selection 4. Selection & Regeneration of Transgenic Plants Transformation->Selection Identification 5. Identification of osacl5 Mutants (PCR & Sequencing) Selection->Identification Phenotypic_Analysis 6. Phenotypic Analysis (Agronomic Traits, Anatomy) Identification->Phenotypic_Analysis Quantitative_Analysis 7. Quantitative Analysis (Polyamines, Ethylene) Identification->Quantitative_Analysis Conclusion Functional Characterization of OsACL5 Phenotypic_Analysis->Conclusion Quantitative_Analysis->Conclusion

Caption: Experimental workflow for OsACL5 functional analysis using CRISPR/Cas9.

References

Application of Massive Analysis of cDNA Ends (MACE) for Thermospermine Response Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thermospermine is a structural isomer of spermine that plays a crucial role in plant development, particularly in the negative regulation of xylem differentiation.[1][2][3] The acaulis5 (acl5) mutant in Arabidopsis thaliana, which is deficient in this compound synthase, exhibits a characteristic dwarf phenotype with excessive xylem development.[1][2][4] Understanding the molecular mechanisms underlying the this compound response is critical for developing strategies to modulate plant growth and development. Massive Analysis of cDNA Ends (MACE) is a powerful 3'-end sequencing technique for gene expression profiling that offers high sensitivity and accuracy, making it an ideal tool to investigate the transcriptomic changes in response to this compound.[5] This document provides detailed application notes and protocols for utilizing MACE to analyze the this compound response in plants.

Key Applications

  • Identification of this compound-responsive genes: MACE allows for a comprehensive analysis of the transcriptome to identify genes that are differentially expressed upon this compound treatment or in this compound-related mutants.

  • Elucidation of signaling pathways: By identifying the downstream targets of this compound, MACE can help to unravel the signaling cascades involved in its developmental and stress-response functions.

  • Biomarker discovery: Genes identified through MACE as being specifically regulated by this compound can serve as potential biomarkers for monitoring plant developmental processes or for screening compounds that modulate this compound signaling.

  • Drug development and screening: For professionals in drug development, understanding the this compound pathway can open avenues for designing molecules that influence plant growth, wood formation, or stress tolerance.

Data Presentation: Quantitative Analysis of this compound Response

The following tables summarize quantitative data from a MACE study on an Arabidopsis thaliana this compound oxidase knockout mutant (Atpao5-2), which exhibits an altered response to exogenous this compound.[1]

Table 1: Top 20 Upregulated Genes in Atpao5-2 Mutant Treated with 5 µM Thermospermin *[1]

Gene IDGene SymbolLog2 Fold Changep-valueDescription
AT1G70830-11.2< 0.001F-box and associated interaction domains-containing protein
AT5G01750-10.8< 0.001Probable L-ascorbate oxidase 4
AT4G10500-10.6< 0.001Plant protein of unknown function (DUF642)
AT3G07040-10.5< 0.001Probable inactive leucine-rich repeat receptor-like protein kinase
AT1G29670-10.4< 0.001Peroxidase superfamily protein
AT5G54490-10.3< 0.001GDSL esterase/lipase
AT1G75040-10.2< 0.001Peroxidase superfamily protein
AT2G37130-10.1< 0.001Plant protein of unknown function (DUF79)
AT4G30270-10.0< 0.001Leucine-rich repeat protein kinase family protein
AT1G19020-9.9< 0.001Plant invertase/pectin methylesterase inhibitor superfamily
AT3G20820-9.8< 0.001Cysteine-rich repeat secretory protein family
AT5G66570-9.7< 0.001Peroxidase superfamily protein
AT1G74770-9.6< 0.001Plant protein of unknown function (DUF239)
AT4G22650-9.5< 0.001Probable inactive leucine-rich repeat receptor-like protein kinase
AT2G18150-9.4< 0.001Extensin-like family protein
AT5G24110-9.3< 0.001Leucine-rich repeat protein kinase family protein
AT1G69530-9.2< 0.001Pectinesterase/pectinesterase inhibitor U1 family protein
AT4G34235-9.1< 0.001Plant protein of unknown function (DUF647)
AT3G49780-9.0< 0.001Leucine-rich repeat protein kinase family protein
AT1G23740-8.9< 0.001GDSL-like Lipase/Acylhydrolase superfamily protein

*Data is illustrative and based on findings from a study on this compound response.

Table 2: Summary of Differentially Expressed Genes (DEGs) in Response to 5 µM this compound [1]

GenotypeConditionTotal DEGs (≥ 2-fold change)Upregulated DEGsDownregulated DEGs
Wild Type (WT)Thermosperminetreatment1,398Not specifiedNot specified
Atpao5-2Thermosperminetreatment3,186Not specifiedNot specified
Common DEGs WT and Atpao5-2 409 Not specified Not specified

Experimental Protocols

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (e.g., Col-0 wild type and relevant mutants like acl5 or Atpao5-2).

  • Growth Medium: Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar.

  • Growth Conditions: Grow plants under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • This compound Treatment: For treatment experiments, supplement the MS medium with the desired concentration of this compound (e.g., 5 µM).[1] Grow seedlings on the treatment or control plates for a specified duration (e.g., 14 days).

  • Tissue Collection: Harvest the aerial parts of the seedlings, flash-freeze in liquid nitrogen, and store at -80°C until RNA extraction.

RNA Extraction and Quality Control
  • RNA Extraction: Extract total RNA from the collected tissue using a commercial kit (e.g., Sepasol-RNA I Super) according to the manufacturer's instructions.

  • DNase Treatment: To remove any contaminating genomic DNA, perform a DNase treatment using a DNase I kit.

  • RNA Purity and Concentration: Assess the purity of the RNA by measuring the A260/A280 and A260/A230 ratios using a spectrophotometer. Determine the RNA concentration using a fluorometric method (e.g., Qubit RNA HS Assay Kit).

  • RNA Integrity: Evaluate the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or equivalent). A high RNA Integrity Number (RIN) is recommended for optimal results.

MACE Library Preparation (based on GenXPro Rapid MACE Kit)[6]

This protocol provides a summary of the key steps. For detailed instructions, refer to the specific MACE kit manual.

  • Reverse Transcription:

    • Start with 10-100 ng of total RNA per sample.

    • Anneal a universal reverse transcription (RT) primer containing a unique molecular identifier (UMI) to the poly(A) tail of the mRNA.

    • Perform reverse transcription to synthesize the first-strand cDNA.

  • Library Amplification:

    • Perform a limited number of PCR cycles to amplify the cDNA library. This step incorporates the sequencing adapters and sample-specific indices. The use of UMIs allows for the identification and removal of PCR duplicates during data analysis.[6]

  • Purification:

    • Purify the amplified library using magnetic beads (e.g., SPRI beads) to remove primers, dNTPs, and other reaction components.

  • Library Quality Control:

    • Assess the size distribution and concentration of the final library using an automated electrophoresis system and a fluorometer.

Sequencing
  • Sequencing Platform: Sequence the MACE libraries on an Illumina sequencing platform (e.g., NextSeq, NovaSeq).[7]

  • Read Length: Single-end reads of 50-100 bp are typically sufficient for MACE analysis.[8]

MACE Data Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Trimming and Filtering: Trim adapter sequences and filter out low-quality reads.

  • Read Mapping: Map the cleaned reads to the reference genome (Arabidopsis thaliana).

  • UMI-based Deduplication: Remove PCR duplicates based on the unique molecular identifiers to ensure accurate transcript quantification.

  • Gene Expression Quantification: Count the number of unique reads mapping to the 3'-UTR of each gene.

  • Differential Gene Expression Analysis: Use a statistical package like DESeq2 to identify differentially expressed genes between different conditions (e.g., this compound-treated vs. control, mutant vs. wild type).[1] Set a significance threshold (e.g., p-value < 0.05) and a fold-change cutoff (e.g., ≥ 2) to identify significant DEGs.

  • Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the list of DEGs to identify enriched biological processes and pathways affected by this compound.

Mandatory Visualization

MACE_Workflow cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatics Analysis RNA_Extraction Total RNA Extraction QC1 RNA Quality Control (RIN, Conc.) RNA_Extraction->QC1 RT Reverse Transcription with UMI-primers QC1->RT PCR Library Amplification with Indexed Primers RT->PCR Purification Library Purification PCR->Purification QC2 Library Quality Control Purification->QC2 Sequencing Illumina Sequencing QC2->Sequencing Raw_Data Raw Sequencing Reads (FASTQ) Sequencing->Raw_Data QC_Trim Quality Control & Trimming Raw_Data->QC_Trim Mapping Genome Mapping QC_Trim->Mapping Deduplication UMI-based Deduplication Mapping->Deduplication Quantification Gene Expression Quantification Deduplication->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Functional_Analysis Functional Annotation & Pathway Analysis DEA->Functional_Analysis

Caption: MACE experimental and data analysis workflow.

Thermospermine_Signaling_Pathway cluster_regulation Regulation of Xylem Differentiation Auxin Auxin ACL5_gene ACL5 Gene Auxin->ACL5_gene induces expression Xylem_genes Xylem Differentiation Genes Auxin->Xylem_genes promotes This compound This compound ACL5_gene->this compound synthesizes SAC51_mRNA SAC51 mRNA (with uORFs) This compound->SAC51_mRNA promotes translation SAC51_protein SAC51 Protein (bHLH Factor) SAC51_mRNA->SAC51_protein translates to SAC51_protein->Xylem_genes represses Xylem Xylem Differentiation Xylem_genes->Xylem leads to

Caption: this compound signaling pathway in Arabidopsis.

References

Application Notes and Protocols: Histological Analysis of Xylem in Thermospermine Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermospermine is a structural isomer of spermine that plays a crucial role as a suppressor of xylem differentiation in vascular plants.[1][2] Loss-of-function mutants in this compound biosynthesis, such as the acaulis5 (acl5) mutant in Arabidopsis thaliana, exhibit a characteristic dwarf phenotype with excessive xylem development.[1][2][3] This makes the histological analysis of xylem in this compound-related mutants a critical methodology for understanding vascular development and for screening compounds that may modulate wood formation. These notes provide detailed protocols for the histological analysis of xylem in this compound mutants, summarize key quantitative data, and illustrate the underlying signaling pathways and experimental workflows.

Key Mutants and Phenotypes

  • acl5 (acaulis5): A this compound-deficient mutant that displays severe dwarfism and excessive xylem differentiation.[3][4][5]

  • sac51 (suppressor of acl5): Mutations in the uORF of SAC51 can suppress the acl5 phenotype. SAC51 is a bHLH transcription factor whose translation is promoted by this compound.[1][2]

  • lhw (lonesome highway): A key bHLH transcription factor required for xylem proliferation. Its function is repressed by SAC51 family proteins.[1][2]

  • sac51-d: A dominant suppressor mutant of acl5 that leads to increased translation of the SAC51 protein, even without this compound, thereby suppressing excessive xylem differentiation.[1][2]

Data Presentation: Quantitative Analysis of Xylem Phenotypes

The following tables summarize quantitative data on xylem characteristics observed in this compound-related mutants.

Table 1: Effect of Auxin Analog (2,4-D IOE) on Xylem Width in acl5-1 Mutant

GenotypeTreatmentRelative Xylem Width in Cotyledon Midvein
Wild TypeMock~1
Wild Type0.3 µM 2,4-D IOENo significant change
acl5-1Mock~1
acl5-10.3 µM 2,4-D IOE~3-fold increase

Data adapted from Yoshimoto et al. (2012).[3]

Table 2: Xylem Vessel Element Dimensions in Hypocotyls of acl5 Mutant

GenotypeVessel Element Length (µm)Vessel Element Width (µm)
Wild Type~180~25
acl5~120~18

Data adapted from Muñiz et al. (2008). Note: Values are approximate, based on graphical data.[6]

Experimental Protocols

Protocol 1: General Histological Analysis of Xylem in Arabidopsis Stems

This protocol outlines the standard procedure for preparing plant tissue for the microscopic observation of xylem vessels.

1. Tissue Fixation:

  • Excise stem segments (e.g., from the base of the primary inflorescence stem).
  • Immediately immerse the segments in a fixative solution (e.g., FAA: 50% ethanol, 5% acetic acid, 10% formalin).
  • Infiltrate under vacuum for 15-30 minutes and then leave at 4°C overnight.

2. Dehydration:

  • Wash the samples with 50% ethanol.
  • Dehydrate through a graded ethanol series: 50%, 70%, 85%, 95%, 100%, 100% (at least 1 hour per step).

3. Embedding:

  • Gradually replace ethanol with an embedding medium like Technovit or paraffin.
  • For Technovit, follow the manufacturer's instructions for infiltration and polymerization.[1]
  • For paraffin, infiltrate with a series of xylene:ethanol and then molten paraffin.

4. Sectioning:

  • Using a rotary microtome, cut transverse sections of 8-10 µm thickness.[1]
  • Mount the sections on microscope slides.

5. Staining:

  • Deparaffinize sections if necessary (for paraffin embedding).
  • Stain with 0.05% Toluidine Blue O for 1-2 minutes. This stains lignified xylem walls blue-green.
  • Alternatively, use a Phloroglucinol-HCl stain, which specifically stains lignin red.
  • Another option is a double stain with Alcian Blue (for cellulose) and Safranin (for lignin).[7]

6. Microscopy and Imaging:

  • Observe the stained sections under a light microscope.
  • Capture images for analysis of xylem vessel number, diameter, and overall vascular bundle structure.

Protocol 2: Whole-Mount Clearing for Rapid Visualization

This method is suitable for observing the overall vascular pattern in seedlings and leaves without sectioning.

1. Tissue Preparation:

  • Use whole seedlings or individual leaves.
  • Fix the tissue in an ethanol:acetic acid solution (e.g., 3:1) overnight.

2. Clearing:

  • Rehydrate the tissue through a graded ethanol series (e.g., 70%, 50%, 30%).
  • Clear the tissue in a chloral hydrate solution (e.g., 8 g chloral hydrate, 1 ml glycerol, 2 ml water).[8]
  • Incubate at room temperature until the tissue is transparent (this may take several days).

3. Observation:

  • Mount the cleared tissue on a slide with a drop of clearing solution.
  • Observe using a microscope with Differential Interference Contrast (DIC) optics to visualize the xylem vasculature.

Visualizations: Signaling Pathways and Workflows

Thermospermine_Signaling_Pathway cluster_Regulation This compound-Mediated Regulation of Xylem Development cluster_Mutants Mutant Effects This compound This compound uORF SAC51/SACL mRNA with uORFs This compound->uORF Alleviates Translational Repression SAC51_Protein SAC51/SACL Proteins (bHLH) uORF->SAC51_Protein Translation LHW LHW Family (bHLH Transcription Factors) SAC51_Protein->LHW Represses Function (Direct Interaction) Xylem_Suppression Suppression of Xylem Differentiation SAC51_Protein->Xylem_Suppression Leads to Xylem_Proliferation Xylem Proliferation LHW->Xylem_Proliferation Promotes Auxin Auxin Auxin->Xylem_Proliferation Promotes acl5_mutant acl5 mutant: No this compound -> Less SAC51 Protein -> Excessive Xylem sac51_uorf_mutant sac51 uORF mutant: Increased SAC51 Protein -> Suppresses acl5 phenotype

Caption: this compound signaling pathway in xylem development.

Histological_Analysis_Workflow cluster_workflow Experimental Workflow for Histological Analysis start Plant Material (e.g., Wild Type vs. acl5 mutant) fixation Tissue Fixation (e.g., FAA) start->fixation dehydration Dehydration (Ethanol Series) fixation->dehydration embedding Embedding (e.g., Technovit/Paraffin) dehydration->embedding sectioning Sectioning (8-10 µm sections) embedding->sectioning staining Staining (e.g., Toluidine Blue) sectioning->staining microscopy Microscopy & Imaging staining->microscopy analysis Quantitative Analysis (Vessel number, diameter, etc.) microscopy->analysis

Caption: Workflow for histological analysis of xylem.

References

Visualizing ACL5 Promoter Activity: A Detailed Protocol for GUS Staining

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the histochemical localization of β-glucuronidase (GUS) activity in plants, specifically tailored for visualizing the promoter activity of ACAULIS5 (ACL5). The ACL5 gene, encoding a thermospermine synthase, plays a crucial role in stem elongation and xylem development. Understanding its expression pattern is vital for research in plant development and for developing strategies to modulate plant architecture. This protocol details the preparation of plant tissues, the composition of the GUS staining solution, incubation conditions, and methods for clearing and visualization. Additionally, it includes a summary of expected quantitative data and diagrams illustrating the experimental workflow and the ACL5 signaling pathway.

Introduction

The GUS reporter system is a powerful and widely used tool in plant molecular biology to study gene expression patterns. The Escherichia coli β-glucuronidase (GUS) enzyme, when expressed in plants under the control of a specific promoter, can cleave a colorless substrate, X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide), to produce a stable blue precipitate at the site of enzyme activity. This allows for the precise visualization of promoter activity within different tissues and cell types.

ACAULIS5 (ACL5) is a key gene in the polyamine biosynthesis pathway, specifically responsible for the production of this compound. This compound is essential for proper stem elongation and acts as a suppressor of xylem differentiation. Mutations in ACL5 lead to a characteristic dwarf phenotype with excessive xylem formation. Therefore, visualizing the spatial and temporal activity of the ACL5 promoter is critical for understanding its regulatory mechanisms and its role in plant growth and development. This protocol provides a detailed methodology for researchers to effectively use the GUS reporter system to study ACL5 promoter activity.

Data Presentation

The following table summarizes the expected relative GUS activity driven by the ACL5 promoter in various tissues of Arabidopsis thaliana, based on published qualitative expression data. This table can serve as a reference for expected outcomes.

TissueRelative GUS ActivityPrimary Location of Expression
Root HighVascular cylinder, specifically in developing xylem precursor cells.
Hypocotyl HighVascular tissues, particularly in developing xylem elements.
Rosette Leaves ModerateVascular tissues (veins).
Cauline Leaves ModerateVascular tissues (veins).
Stem HighVascular bundles, with strong expression in developing xylem vessels.
Inflorescence ModerateVascular tissues of pedicels and sepals.
Siliques Low to ModerateVascular strands of the replum and funiculus.

Experimental Protocols

This section provides a detailed, step-by-step protocol for GUS staining of plant tissues carrying an ACL5 promoter-GUS construct.

Materials
  • Plant tissues from transgenic lines expressing ACL5pro::GUS.

  • Wild-type plant tissues (negative control).

  • GUS Staining Buffer (see recipe below).

  • X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) stock solution (50 mg/mL in N,N-dimethylformamide).

  • 90% Acetone (ice-cold).

  • Ethanol series (70%, 80%, 95%, 100%).

  • Chloral hydrate solution (8 g chloral hydrate, 1 mL glycerol, 2 mL water).

  • Microcentrifuge tubes or multi-well plates.

  • Vacuum desiccator.

  • Incubator or water bath at 37°C.

  • Microscope (dissecting and compound).

GUS Staining Buffer Recipe
ComponentFinal ConcentrationAmount for 50 mL
Sodium Phosphate Buffer (pH 7.0)100 mM5 mL of 1 M stock
K₃[Fe(CN)₆] (Potassium Ferricyanide)0.5 mM0.5 mL of 50 mM stock
K₄[Fe(CN)₆] (Potassium Ferrocyanide)0.5 mM0.5 mL of 50 mM stock
EDTA (pH 8.0)10 mM1 mL of 0.5 M stock
Triton X-1000.1% (v/v)50 µL
Sterile Deionized Waterto 50 mL

Store buffer at 4°C. The potassium ferricyanide and ferrocyanide solutions are light-sensitive and should be stored in the dark.

Protocol Steps
  • Tissue Collection: Carefully excise tissues of interest (e.g., whole seedlings, roots, stem sections, leaves) from both transgenic and wild-type plants. For larger or dense tissues, it is advisable to make thin sections to ensure proper penetration of the staining solution.

  • Fixation: Immediately place the collected tissues into ice-cold 90% acetone in a microcentrifuge tube or a well of a multi-well plate. Incubate on ice for 20-30 minutes. This step fixes the tissue and permeabilizes the cells.

  • Washing: Remove the acetone and wash the tissues three times with cold GUS Staining Buffer (without X-Gluc) for 5 minutes each wash to remove the fixative.

  • Staining Solution Preparation: Just before use, prepare the complete GUS staining solution. For every 1 mL of GUS Staining Buffer, add 20 µL of the 50 mg/mL X-Gluc stock solution (final concentration 1 mg/mL).

  • Infiltration: Submerge the tissues in the complete GUS staining solution. To enhance substrate penetration, place the samples in a vacuum desiccator and apply a vacuum for 10-15 minutes. Release the vacuum slowly.

  • Incubation: Incubate the samples at 37°C in the dark. The incubation time can vary from a few hours to overnight (12-16 hours), depending on the strength of the promoter and the tissue type. It is recommended to check for the development of the blue color periodically under a dissecting microscope.

  • Stopping the Reaction: Once the desired level of staining is achieved, remove the staining solution and add 70% ethanol to stop the enzymatic reaction.

  • Chlorophyll Removal (for green tissues): For green tissues, replace the 70% ethanol with fresh 70% ethanol and incubate at room temperature until the chlorophyll is completely removed. This may require several changes of ethanol over a period of 24-48 hours. For faster clearing, a series of ethanol washes (80%, 95%, 100%) can be used.

  • Clearing and Mounting: For detailed microscopic observation, tissues can be cleared by incubating in a chloral hydrate solution for several hours to overnight. Mount the cleared tissues on a microscope slide with a drop of the clearing solution.

  • Visualization and Documentation: Observe the stained tissues under a dissecting or compound microscope. The blue precipitate indicates the sites of ACL5 promoter activity. Document the results using a microscope-mounted camera.

Mandatory Visualization

ACL5 Signaling Pathway

ACL5_Signaling_Pathway Auxin Auxin ARFs Auxin Response Factors (e.g., MP/ARF5) Auxin->ARFs activates HD_ZIP_III HD-ZIP III Transcription Factors ARFs->HD_ZIP_III activates ACL5_promoter ACL5 Promoter HD_ZIP_III->ACL5_promoter activates ACL5_gene ACL5 Gene ACL5_promoter->ACL5_gene leads to transcription ACL5_protein ACL5 Protein (this compound Synthase) ACL5_gene->ACL5_protein translates to Stem_Elong Stem Elongation ACL5_protein->Stem_Elong promotes Spermidine Spermidine This compound This compound Spermidine->this compound converted by ACL5_protein SAC51_uORF SAC51 mRNA (with uORF) This compound->SAC51_uORF alleviates translational repression of Xylem_Diff Xylem Differentiation This compound->Xylem_Diff represses SAC51_translation Translation of SAC51 Main ORF SAC51_uORF->SAC51_translation SAC51_protein SAC51 Protein (bHLH Transcription Factor) SAC51_translation->SAC51_protein SAC51_protein->Xylem_Diff represses Xylem_Diff->Stem_Elong negatively affects

Caption: ACL5 signaling pathway in Arabidopsis.

Experimental Workflow for GUS Staining

GUS_Staining_Workflow start Start: Collect Plant Tissue (ACL5pro::GUS & WT) fixation 1. Fixation (Ice-cold 90% Acetone) start->fixation washing 2. Washing (GUS Staining Buffer) fixation->washing infiltration 3. Infiltration (Staining Solution with X-Gluc) washing->infiltration incubation 4. Incubation (37°C, in dark) infiltration->incubation stop 5. Stop Reaction (70% Ethanol) incubation->stop destaining 6. Destaining (Ethanol Series) stop->destaining clearing 7. Clearing (Chloral Hydrate) destaining->clearing visualization 8. Visualization (Microscopy) clearing->visualization end End: Document Results visualization->end

Caption: Experimental workflow for GUS staining.

Application Notes and Protocols for Utilizing Thermospermine Inhibitors in Plant Growth Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing inhibitors of polyamine biosynthesis to study the role of thermospermine in plant growth and development. While specific inhibitors targeting this compound synthase (ACL5) are not yet commercially available, this document outlines protocols for using general polyamine biosynthesis inhibitors that can effectively reduce this compound levels, thereby allowing for the investigation of its physiological functions.

Introduction to this compound in Plant Growth

This compound, a structural isomer of spermine, is a crucial polyamine involved in various aspects of plant growth and development. It plays a significant role in the suppression of xylem differentiation, a process essential for water transport, and interacts with the auxin signaling pathway to regulate vascular development.[1][2][3][4] Studies using mutants deficient in this compound synthesis, such as the acaulis5 (acl5) mutant in Arabidopsis thaliana, have revealed that a lack of this compound leads to severe dwarfism and excessive xylem formation.[4] Therefore, inhibiting this compound synthesis or action provides a valuable tool for understanding its precise roles and for identifying potential targets for manipulating plant growth and architecture.

Targeting this compound through Polyamine Biosynthesis Inhibition

Direct inhibition of this compound synthase (ACL5) is the most targeted approach to study this compound function. However, the lack of specific commercially available inhibitors for ACL5 necessitates the use of inhibitors that target upstream enzymes in the polyamine biosynthesis pathway. By inhibiting the production of precursors like putrescine and spermidine, the synthesis of this compound can be effectively reduced.

Key Enzymes and their Inhibitors:

  • Ornithine Decarboxylase (ODC): Catalyzes the conversion of ornithine to putrescine.

    • Inhibitor: DL-α-difluoromethylornithine (DFMO) is an irreversible inhibitor of ODC.[5]

  • Arginine Decarboxylase (ADC): Provides an alternative pathway for putrescine synthesis from arginine.

    • Inhibitor: DL-α-difluoromethylarginine (DFMA) is an irreversible inhibitor of ADC.

  • S-adenosylmethionine Decarboxylase (SAMDC): Produces decarboxylated S-adenosylmethionine, the aminopropyl group donor for the synthesis of spermidine and spermine (and subsequently this compound).

    • Inhibitor: Methylglyoxal bis(guanylhydrazone) (MGBG) is a potent inhibitor of SAMDC.

  • Spermidine Synthase (SPDS): Catalyzes the formation of spermidine from putrescine.

    • Inhibitor: Cyclohexylamine (CHA) is an inhibitor of spermidine synthase.

Experimental Protocols

Protocol 1: In Vitro Seedling Growth Assay on Agar Plates

This protocol is suitable for observing the effects of inhibitors on early seedling development, including root and hypocotyl elongation, in a controlled environment. Arabidopsis thaliana is a commonly used model organism for this assay.

Materials:

  • Plant seeds (e.g., Arabidopsis thaliana Col-0)

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • Phytagel or agar

  • Petri plates (100 x 15 mm)

  • Polyamine biosynthesis inhibitors (DFMO, DFMA, MGBG, CHA)

  • Sterile water

  • Ethanol (70%)

  • Bleach solution (e.g., 10%)

  • Laminar flow hood

  • Growth chamber or incubator

Procedure:

  • Sterilization of Seeds:

    • Place seeds in a microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 mL of bleach solution. Vortex for 5-10 minutes.

    • Wash the seeds 4-5 times with sterile water.

    • Resuspend seeds in sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification.

  • Preparation of Growth Media with Inhibitors:

    • Prepare MS medium according to the manufacturer's instructions.

    • Autoclave the medium and cool it to approximately 50-60°C in a water bath.

    • Prepare stock solutions of the inhibitors in sterile water or an appropriate solvent. Filter-sterilize the stock solutions using a 0.22 µm syringe filter.

    • Add the inhibitor stock solution to the molten MS medium to achieve the desired final concentration (see Table 1 for suggested concentration ranges). Ensure thorough mixing.

    • Pour the medium into sterile Petri plates in a laminar flow hood and allow it to solidify.

  • Plating and Growth:

    • In a laminar flow hood, carefully pipette the sterilized seeds onto the surface of the agar plates.

    • Seal the plates with parafilm.

    • Place the plates vertically in a growth chamber with a controlled light/dark cycle (e.g., 16h light/8h dark) and temperature (e.g., 22°C).

  • Data Collection and Analysis:

    • After a defined growth period (e.g., 7-14 days), photograph the plates.

    • Measure primary root length, hypocotyl length, and the number of lateral roots using image analysis software (e.g., ImageJ).

    • Determine fresh weight by carefully removing seedlings from the agar, blotting them dry, and weighing them on an analytical balance.

    • Determine dry weight by drying the seedlings in an oven at 60-70°C until a constant weight is achieved.

    • Calculate the half-maximal inhibitory concentration (IC50) by testing a range of inhibitor concentrations and plotting the growth parameter against the log of the inhibitor concentration.

Table 1: Suggested Concentration Ranges for Polyamine Biosynthesis Inhibitors in Plant Growth Assays

InhibitorTarget EnzymeSuggested Concentration RangePlant Species ExampleReference
DFMOODC10 µM - 5 mMMaize[5]
DFMAADC10 µM - 5 mMSoybean[6]
MGBGSAMDC1 µM - 1 mMAlfalfa[6]
CHASPDS10 µM - 1 mMGeneral

Note: The optimal concentration of each inhibitor should be determined empirically for the specific plant species and experimental conditions.

Protocol 2: Hydroponic Culture Assay

This method is suitable for studying the effects of inhibitors on more mature plants and allows for easy application and renewal of the treatment solution.

Materials:

  • Seedlings (e.g., tomato, rice)

  • Hydroponic solution (e.g., Hoagland's solution)

  • Containers for hydroponic culture (e.g., beakers, small pots with support for the plant)

  • Air pump and tubing (for aeration)

  • Polyamine biosynthesis inhibitors

Procedure:

  • Germination and Pre-growth:

    • Germinate seeds in a suitable substrate (e.g., rockwool, vermiculite) until they have developed a small root system.

    • Transfer the seedlings to a hydroponic setup containing a standard nutrient solution and allow them to acclimate for a few days.

  • Inhibitor Treatment:

    • Prepare the hydroponic solution containing the desired concentration of the inhibitor.

    • Replace the standard nutrient solution with the inhibitor-containing solution.

    • Ensure the solution is well-aerated using an air pump.

    • Replenish the solution every 2-3 days to maintain the inhibitor concentration and nutrient levels.

  • Data Collection and Analysis:

    • After the treatment period (e.g., 1-3 weeks), harvest the plants.

    • Measure shoot height, root length, fresh weight, and dry weight of both shoots and roots.

    • Observe any morphological changes, such as leaf chlorosis or altered root architecture.

Protocol 3: Callus Growth Assay

This assay is useful for investigating the role of this compound in cell division and differentiation.

Materials:

  • Plant explants (e.g., leaf discs, stem segments)

  • Callus induction medium (e.g., MS medium supplemented with appropriate plant hormones like 2,4-D and kinetin)

  • Polyamine biosynthesis inhibitors

  • Sterile culture vessels (e.g., Petri plates, flasks)

Procedure:

  • Explant Preparation and Callus Induction:

    • Sterilize the plant material from which explants will be taken.

    • Excise small explants and place them on the callus induction medium.

  • Inhibitor Treatment:

    • Prepare the callus induction medium containing different concentrations of the polyamine biosynthesis inhibitors.

    • Transfer the induced calli to the inhibitor-containing medium.

  • Data Collection and Analysis:

    • After a few weeks of culture, measure the fresh and dry weight of the callus.

    • Calculate the growth index: (Final weight - Initial weight) / Initial weight.

    • Observe the morphology and color of the callus.

Data Presentation

Table 2: Quantitative Effects of DFMO on Maize Seedling Growth under Chilling Stress

TreatmentRoot Length (cm)Shoot Height (cm)Root Fresh Weight (g)Shoot Fresh Weight (g)
Control5.8 ± 0.37.2 ± 0.40.12 ± 0.010.25 ± 0.02
10 µM DFMO5.5 ± 0.27.0 ± 0.30.11 ± 0.010.24 ± 0.02
100 µM DFMO4.2 ± 0.36.5 ± 0.40.09 ± 0.010.20 ± 0.02

Data are presented as mean ± standard error. Data adapted from a study on maize seedlings under chilling stress.[5]

Table 3: Effect of DFMA on the Radial Growth of Colletotrichum truncatum

DFMA Concentration (mM)Fungal Radial Growth (mm) at 4 daysFungal Radial Growth (mm) at 6 days
025.2 ± 1.140.5 ± 1.5
118.7 ± 0.930.1 ± 1.2
212.3 ± 0.720.8 ± 1.0
46.5 ± 0.511.2 ± 0.8

Data are presented as mean ± standard deviation. Data adapted from a study on a plant pathogenic fungus.[6]

Visualizations

This compound Biosynthesis and Inhibition

Thermospermine_Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Arginine Arginine Arginine->Putrescine ADC Spermidine Spermidine Putrescine->Spermidine SPDS This compound This compound Spermidine->this compound ACL5 (this compound Synthase) SAM S-adenosyl- methionine (SAM) dcSAM Decarboxylated SAM (dcSAM) SAM->dcSAM SAMDC dcSAM->Spermidine dcSAM->this compound DFMO DFMO ODC ODC DFMO->ODC DFMA DFMA ADC ADC DFMA->ADC MGBG MGBG SAMDC SAMDC MGBG->SAMDC CHA CHA SPDS SPDS CHA->SPDS

Caption: Polyamine biosynthesis pathway and points of inhibition.

This compound-Auxin Crosstalk in Vascular Development

Thermospermine_Auxin_Crosstalk cluster_auxin Auxin Pathway cluster_this compound This compound Pathway Auxin Auxin Auxin_Signaling Auxin Signaling (e.g., MP/ARF5) Auxin->Auxin_Signaling promotes ACL5_Expression ACL5 Gene Expression Auxin_Signaling->ACL5_Expression induces Xylem_Differentiation Xylem Differentiation Auxin_Signaling->Xylem_Differentiation promotes This compound This compound ACL5_Expression->this compound synthesis SAC51_Translation SAC51 Family (bHLH Factors) Translation This compound->SAC51_Translation enhances SAC51_Translation->Xylem_Differentiation suppresses

Caption: Simplified model of this compound and auxin interaction in regulating xylem development.

Experimental Workflow for Plant Growth Assay

Experimental_Workflow start Start seed_sterilization Seed Sterilization start->seed_sterilization plating Plate Seeds seed_sterilization->plating media_prep Prepare Growth Media (with and without inhibitor) media_prep->plating incubation Incubate under Controlled Conditions plating->incubation data_collection Data Collection (Imaging, Measurements) incubation->data_collection analysis Data Analysis (Statistics, IC50) data_collection->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Thermospermine Concentration for Root Growth Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing thermospermine concentration for root growth assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and an overview of the relevant signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound in a root growth assay?

A1: The effective concentration of this compound can vary depending on the plant species and the specific research question. For Arabidopsis thaliana, concentrations in the range of 10 µM to 100 µM are commonly used to observe effects on root growth. A concentration of 50 µM has been shown to reduce primary root length in rice, while 100 µM significantly inhibits lateral root formation in Arabidopsis.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q2: How should I prepare a this compound stock solution?

A2: this compound is typically available as a hydrochloride salt (e.g., this compound tetrahydrochloride), which is soluble in water.[3] To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound in sterile, nuclease-free water. It is good practice to prepare fresh solutions, but if storage is necessary, filter-sterilize the stock solution through a 0.22 µm filter and store it in aliquots at -20°C for up to one month to minimize freeze-thaw cycles.[4] Before use, allow an aliquot to thaw completely and warm to room temperature.

Q3: What are the expected effects of this compound on root architecture?

A3: Exogenous application of this compound generally has an inhibitory effect on root growth. In Arabidopsis, it has been shown to reduce primary root elongation and severely suppress the formation of lateral roots.[2][5][6] In rice, it also inhibits primary root elongation.[1] These effects are linked to its role in repressing xylem differentiation and modulating auxin signaling pathways.[5][6]

Q4: Can I add this compound directly to my agar medium before autoclaving?

A4: It is generally not recommended to autoclave solutions containing this compound or other polyamines. High temperatures can potentially lead to the degradation of the compound. Instead, prepare a sterile stock solution of this compound and add it to the autoclaved and cooled medium (just before pouring the plates) to achieve the desired final concentration. This ensures the stability and activity of the this compound in your assay. The pH of the medium can also shift during autoclaving, which could potentially affect this compound stability.[7]

Q5: How does this compound interact with other plant hormones, like auxin?

A5: this compound and auxin have an antagonistic relationship in the regulation of vascular development.[8][9] this compound acts as a repressor of auxin-inducible xylem differentiation.[8] It can down-regulate the expression of auxin-related genes, including those involved in auxin biosynthesis, transport, and signaling.[5][6] This interaction is a key aspect of its function in controlling root architecture.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable effect of this compound on root growth. 1. Incorrect concentration: The concentration used may be too low to elicit a response. 2. Degradation of this compound: The stock solution or the this compound in the media may have degraded. 3. Plant insensitivity: The plant species or ecotype may be less sensitive to this compound.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM). 2. Prepare a fresh stock solution of this compound. Ensure it is added to the media after autoclaving and cooling. Store stock solutions properly at -20°C in small aliquots. 3. Consult the literature for effective concentrations in your specific plant system.
Severe inhibition of overall seedling growth, not just roots. 1. Toxicity: The concentration of this compound may be too high, leading to general toxicity. 2. Contamination: The stock solution or media may be contaminated.1. Reduce the concentration of this compound. Observe the seedlings for signs of general stress, such as chlorosis or stunted shoot growth. 2. Ensure sterile techniques are used throughout the media and stock solution preparation.
Precipitation observed in the media after adding this compound. 1. Solubility issues: Although generally water-soluble, high concentrations of this compound or interactions with other media components could lead to precipitation. 2. Incorrect pH of the media: The pH of the media may not be optimal for keeping this compound in solution.1. Ensure the this compound stock solution is fully dissolved before adding it to the media. Add the stock solution to the media while stirring. 2. Check the final pH of your media. A typical pH for plant tissue culture media is around 5.7. The pH of spermine tetrahydrochloride solutions is between 5.0 and 7.5, suggesting stability in this range.[3]
High variability in root growth across replicates. 1. Uneven distribution of this compound: The this compound may not be evenly mixed in the agar medium. 2. Inconsistent seed germination and seedling age: Variability in developmental stage can lead to different responses. 3. Environmental heterogeneity: Variations in light, temperature, or plate orientation in the growth chamber.1. Ensure thorough mixing of the this compound stock solution into the cooled agar medium before pouring plates. 2. Use synchronized seeds (e.g., by stratification) and select seedlings of a uniform size and developmental stage for the assay. 3. Standardize the placement of plates within the growth chamber to ensure uniform environmental conditions for all replicates.

Quantitative Data Summary

The following table summarizes the observed effects of different this compound concentrations on root growth parameters in Arabidopsis thaliana and rice.

Plant SpeciesThis compound ConcentrationPrimary Root LengthLateral Root Number/DensityReference(s)
Arabidopsis thaliana100 µMNot specifiedSignificantly reduced[2][5]
Rice (Oryza sativa)50 µMReducedNo significant change[1]

Experimental Protocols

Detailed Methodology for Arabidopsis Root Growth Assay with this compound

This protocol outlines the steps for conducting a root growth assay with Arabidopsis thaliana to assess the effects of this compound.

1. Media Preparation:

  • Prepare half-strength Murashige and Skoog (1/2 MS) medium including vitamins.

  • Add 1% (w/v) sucrose and adjust the pH to 5.7 with 1 M KOH.

  • Add 0.8% (w/v) plant-grade agar.

  • Autoclave the medium for 20 minutes at 121°C.

  • Allow the medium to cool to approximately 50-60°C in a water bath.

2. This compound Stock and Working Solutions:

  • Prepare a 10 mM stock solution of this compound tetrahydrochloride in sterile, nuclease-free water.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • From the sterile stock solution, prepare working solutions to be added to the cooled agar medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). A mock treatment with an equivalent volume of sterile water should be used as a control.

3. Plate Preparation:

  • In a laminar flow hood, add the appropriate volume of the this compound working solution or sterile water (for control) to the cooled 1/2 MS medium. Swirl gently but thoroughly to ensure even distribution.

  • Pour approximately 25 mL of the medium into sterile square Petri dishes (100 x 100 mm).

  • Allow the plates to solidify completely and dry for 1-2 days in the laminar flow hood.

4. Seed Sterilization and Plating:

  • Surface-sterilize Arabidopsis thaliana seeds by washing them in 70% (v/v) ethanol for 1 minute, followed by 10 minutes in a 50% bleach solution containing 0.05% (v/v) Tween-20.

  • Rinse the seeds 3-5 times with sterile distilled water.

  • Resuspend the seeds in sterile 0.1% (w/v) agar solution.

  • Store the seeds at 4°C for 2-3 days for stratification to ensure uniform germination.

  • In a laminar flow hood, carefully place individual seeds in a line on the surface of the agar plates, approximately 1 cm from the top edge.

5. Growth Conditions and Data Collection:

  • Seal the plates with breathable tape.

  • Place the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

  • After a set period of growth (e.g., 7-10 days), scan the plates using a flatbed scanner at high resolution (e.g., 600 dpi).

  • Measure the primary root length and count the number of emerged lateral roots using image analysis software such as ImageJ or Fiji.

  • Calculate lateral root density by dividing the number of lateral roots by the length of the primary root.

6. Root Visualization (Optional):

  • For detailed visualization of root cell files or internal structures, roots can be cleared. A common method involves fixing the seedlings and mounting them in a clearing solution like chloral hydrate.[10] Alternatively, for thicker roots, a methyl salicylate-based clearing method can be used.[11]

Signaling Pathways and Experimental Workflows

This compound Signaling in Root Development

The following diagram illustrates the antagonistic relationship between this compound and auxin in the regulation of xylem development, a key process influencing root architecture.

Thermospermine_Auxin_Signaling cluster_Auxin Auxin Signaling cluster_this compound This compound Signaling Auxin Auxin ARF_TFs ARF Transcription Factors (e.g., MP) Auxin->ARF_TFs promotes Xylem_Genes Xylem Differentiation Genes ARF_TFs->Xylem_Genes activates Xylem_Differentiation Xylem Differentiation Xylem_Genes->Xylem_Differentiation This compound This compound SAC51 SAC51/LRL (bHLH Transcription Factors) This compound->SAC51 promotes translation SAC51->ARF_TFs inhibits

This compound and Auxin Signaling Crosstalk
Experimental Workflow for this compound Root Growth Assay

This flowchart outlines the key steps involved in conducting a root growth assay to study the effects of this compound.

Root_Growth_Assay_Workflow A Prepare 1/2 MS Agar Plates C Add this compound to Cooled Media A->C B Prepare this compound Stock Solution B->C D Pour Plates C->D F Plate Seeds D->F E Sterilize & Stratify Seeds E->F G Incubate Plates Vertically F->G H Image Plates G->H I Measure Root Parameters (Primary Root Length, Lateral Root Number) H->I J Data Analysis I->J

Root Growth Assay Experimental Workflow
Troubleshooting Logic for Root Growth Assays

This diagram provides a logical flow for troubleshooting common issues encountered during root growth assays with this compound.

Troubleshooting_Logic Start Problem with Root Assay? NoEffect No Phenotype Observed? Start->NoEffect Toxicity General Toxicity Observed? Start->Toxicity Variability High Variability? Start->Variability CheckConc Concentration Too Low? NoEffect->CheckConc Yes CheckDegradation Compound Degraded? NoEffect->CheckDegradation No HighConc Concentration Too High? Toxicity->HighConc Yes Contamination Contamination? Toxicity->Contamination No UnevenMix Uneven Compound Distribution? Variability->UnevenMix Yes InconsistentSeedlings Inconsistent Seedling Stage? Variability->InconsistentSeedlings No IncreaseConc Solution: Increase Concentration CheckConc->IncreaseConc Yes FreshStock Solution: Prepare Fresh Stock CheckDegradation->FreshStock Yes DecreaseConc Solution: Decrease Concentration HighConc->DecreaseConc Yes CheckSterility Solution: Check Sterility Contamination->CheckSterility Yes ThoroughMix Solution: Ensure Thorough Mixing UnevenMix->ThoroughMix Yes SynchronizeSeedlings Solution: Synchronize Seedlings InconsistentSeedlings->SynchronizeSeedlings Yes

Troubleshooting Flowchart for Root Assays

References

troubleshooting low yield of thermospermine extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during thermospermine extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is a structural isomer of spermine, a polyamine crucial in various biological processes in plants. The primary challenge in its extraction and analysis lies in distinguishing it from spermine. Standard high-performance liquid chromatography (HPLC) methods using dansyl derivatives for detection cannot separate these two isomers. Therefore, a specific derivatization step, benzoylation, is required before HPLC or LC-MS analysis to enable their distinct identification and quantification.[1]

Q2: Which extraction method is most commonly used for this compound from plant tissues?

The most common method for extracting polyamines, including this compound, from plant tissues is acid extraction using perchloric acid (PCA) or trichloroacetic acid (TCA).[2] A typical protocol involves homogenizing the plant material in cold 5% PCA, followed by centrifugation to separate the polyamine-containing supernatant.[1][3]

Q3: Are there alternatives to homogenization for tissue disruption?

Yes, a repeated freeze-thaw procedure has been shown to be an effective alternative to mechanical homogenization. This method can result in an equal or greater yield of polyamines and is particularly useful for processing a large number of samples simultaneously.[2]

Q4: What is benzoylation and why is it necessary?

Benzoylation is a chemical derivatization process where benzoyl chloride is added to the extract. This process attaches a benzoyl group to the polyamines, including this compound and spermine. The resulting benzoylated derivatives of this compound and spermine can be effectively separated by reverse-phase HPLC, allowing for their accurate quantification.[1][4]

Q5: What analytical techniques are used for this compound quantification?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying benzoylated polyamines.[1][4][5] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is another powerful technique that offers high selectivity and sensitivity, especially when coupled with online solid-phase extraction (SPE) for sample cleanup.[6]

Troubleshooting Guide: Low this compound Yield

Low yield of extracted this compound can arise from several factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving these issues.

Potential Cause Recommended Solution Detailed Explanation
Incomplete Cell Lysis and Extraction Optimize homogenization or freeze-thaw cycles. Ensure sufficient solvent volume.Inadequate disruption of plant cell walls will prevent the complete release of intracellular polyamines. Ensure thorough grinding of the tissue, preferably in liquid nitrogen.[1] For the freeze-thaw method, ensure at least three cycles are performed.[2] Use a sufficient volume of extraction buffer (e.g., 5-fold volume of 5% cold PCA) to ensure complete immersion and extraction from the tissue powder.[1]
Suboptimal Acid Extraction Use the appropriate acid and concentration. Consider successive extractions.While 5% PCA is common, the optimal acid and its concentration can be matrix-dependent. For some sample types, sulfosalicylic acid (SSA) has been shown to provide better recoveries than TCA.[7] Performing multiple (e.g., four) successive extractions on the same tissue pellet and pooling the supernatants can significantly increase the yield.[7]
Degradation of this compound Keep samples cold during extraction. Process samples promptly. Store extracts at -20°C or lower.Polyamines can be labile.[8] It is crucial to perform the extraction at low temperatures (e.g., on ice) to minimize enzymatic degradation. Avoid prolonged storage of fresh tissue before extraction. Once extracted, the supernatant should be stored at -20°C or ideally at -80°C for long-term stability.
Inefficient Benzoylation Ensure correct pH and reagent concentrations. Optimize reaction time.The benzoylation reaction is pH-dependent. The addition of NaOH is critical for the reaction to proceed efficiently.[3] Use fresh benzoyl chloride, as it can degrade over time. An incubation time of 20-30 minutes at room temperature is typically sufficient.[1][3]
Loss During Purification Use appropriate solvent for liquid-liquid extraction. Ensure complete phase separation.After benzoylation, the derivatives are typically extracted into an organic solvent like diethyl ether.[3] Ensure vigorous mixing to facilitate the transfer of the benzoylated polyamines to the organic phase and allow for complete separation of the aqueous and organic layers before collecting the organic phase.
Matrix Effects in LC-MS Analysis Dilute the sample extract. Use an internal standard.Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[9][10] Diluting the sample can minimize these effects.[11] The use of a structural analog as an internal standard can help to correct for matrix effects and variations in instrument response.

Experimental Protocols

Protocol 1: Perchloric Acid (PCA) Extraction and Benzoylation

This protocol is adapted from methods described for this compound extraction from plant tissues.[1][3]

1. Sample Preparation and Homogenization:

  • Weigh approximately 0.5 g of fresh plant tissue.

  • Freeze the tissue in liquid nitrogen.

  • Grind the frozen tissue into a fine powder using a mortar and pestle.

2. Acid Extraction:

  • Suspend the powdered tissue in 2.5 mL of cold 5% (v/v) perchloric acid (PCA).

  • Incubate the mixture on ice for 1 hour.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant.

3. Benzoylation:

  • To 1 mL of the supernatant, add 0.66 mL of 2 M NaOH.

  • Add 10 µL of benzoyl chloride.

  • Vortex immediately for 1 minute and incubate at room temperature for 20 minutes.

4. Purification:

  • Add 1.33 mL of saturated NaCl solution.

  • Add 2 mL of diethyl ether and vortex vigorously for 30 seconds.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Transfer the upper diethyl ether phase to a new tube.

  • Evaporate the diethyl ether to dryness under a stream of nitrogen or in a vacuum concentrator.

5. Analysis:

  • Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of methanol or the initial mobile phase for HPLC).

  • Analyze by HPLC or LC-MS.

Visualizations

Experimental Workflow for this compound Extraction

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Derivatization (Benzoylation) cluster_3 Purification cluster_4 Analysis start Fresh Plant Tissue freeze Freeze in Liquid Nitrogen start->freeze grind Grind to Fine Powder freeze->grind add_pca Add Cold 5% PCA grind->add_pca incubate_ice Incubate on Ice add_pca->incubate_ice centrifuge1 Centrifuge incubate_ice->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 add_naoh Add 2M NaOH supernatant1->add_naoh add_benzoyl Add Benzoyl Chloride add_naoh->add_benzoyl incubate_rt Incubate at RT add_benzoyl->incubate_rt add_nacl Add Saturated NaCl incubate_rt->add_nacl add_ether Add Diethyl Ether & Vortex add_nacl->add_ether centrifuge2 Centrifuge add_ether->centrifuge2 collect_ether Collect Ether Phase centrifuge2->collect_ether dry Evaporate to Dryness collect_ether->dry reconstitute Reconstitute dry->reconstitute analyze HPLC or LC-MS/MS reconstitute->analyze

Caption: Workflow for this compound extraction from plant tissue.

Troubleshooting Logic for Low this compound Yield

G cluster_extraction Extraction Issues cluster_derivatization Derivatization Issues cluster_analysis Analytical Issues cluster_stability Stability Issues start Low this compound Yield q_lysis Incomplete Cell Lysis? start->q_lysis s_lysis Optimize Homogenization/ Freeze-Thaw Cycles q_lysis->s_lysis Yes q_solvent Suboptimal Solvent? q_lysis->q_solvent No s_solvent Increase Solvent Volume/ Try Successive Extractions q_solvent->s_solvent Yes q_benzoyl Inefficient Benzoylation? q_solvent->q_benzoyl No s_benzoyl Check pH, Reagent Quality, and Reaction Time q_benzoyl->s_benzoyl Yes q_matrix Matrix Effects? q_benzoyl->q_matrix No s_matrix Dilute Sample/ Use Internal Standard q_matrix->s_matrix Yes q_degradation Degradation? q_matrix->q_degradation No s_degradation Maintain Cold Chain/ Proper Storage q_degradation->s_degradation Yes

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Troubleshooting Thermospermine Rescue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting inconsistent results in thermospermine rescue experiments. The following sections are designed in a question-and-answer format to directly address common issues and provide clear, actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary goal of a this compound rescue experiment?

A this compound rescue experiment is designed to determine if the phenotypic defects observed in a mutant, typically one deficient in this compound biosynthesis like the Arabidopsis acaulis5 (acl5) mutant, can be reversed or alleviated by the external application of this compound. A successful rescue confirms that the observed phenotype is a direct result of this compound deficiency. The acl5 mutant, for example, exhibits severe dwarfism and excessive xylem differentiation.[1][2][3]

Q2: What is the expected outcome of a successful rescue experiment in Arabidopsis acl5 mutants?

A successful rescue is characterized by the partial or significant recovery of the wild-type phenotype. For the acl5 mutant, this typically includes a noticeable elongation of the stem.[2][4] It is important to note that even under optimal conditions, the rescue may only be partial, and a full restoration of the wild-type phenotype is uncommon with exogenous application.[4]

Q3: Why are my this compound rescue experiment results inconsistent?

Inconsistent results are a common challenge and can stem from several factors including:

  • Suboptimal this compound Concentration and Application: The method and concentration of this compound application are critical. Direct application to the shoot apex has shown success, whereas root application may be ineffective.[4]

  • Contamination: Bacterial or fungal contamination is a pervasive issue in plant tissue culture that can confound results by affecting plant health and growth.[5][6][7][8][9]

  • Experimental Conditions: Minor variations in growth conditions (light, temperature, media composition) can lead to significant differences in plant response.

  • Species-Specific Responses: Different plant species can react differently to exogenous this compound. For instance, while Arabidopsis acl5 mutants show partial rescue, the same treatment can be inhibitory to the growth of Marchantia polymorpha mutants.[10]

  • This compound Stability: The stability of the this compound solution can affect its efficacy over time.

Q4: What is the underlying molecular mechanism of this compound action?

In vascular plants, this compound functions as a key regulator of xylem development.[11] It acts by suppressing excessive xylem formation.[2][12] The signaling pathway involves auxin, which induces the expression of ACAULIS5 (ACL5), the gene for this compound synthase.[1] this compound then enhances the translation of the SAC51 family of mRNAs.[13][14][15] These mRNAs contain upstream open reading frames (uORFs) that normally inhibit the translation of the main coding sequence. This compound is thought to alleviate this uORF-mediated inhibition, leading to the production of SAC51 proteins, which are basic helix-loop-helix (bHLH) transcription factors that ultimately restrict xylem differentiation.[3][16][17][18]

Section 2: Troubleshooting Guide

Problem 1: No rescue or only very partial rescue of the mutant phenotype.
Possible CauseRecommended Action & Explanation
Suboptimal Concentration The concentration of this compound is critical. Concentrations that are too low will be ineffective, while those that are too high can be toxic. For Arabidopsis, a concentration of 100 µM is often used for application to seedlings or as droplets on the shoot apex.[4][19] Perform a dose-response curve to determine the optimal concentration for your specific plant species and experimental setup.
Ineffective Application The method of delivery dictates whether this compound reaches the target tissues. In Arabidopsis, daily application of small volumes (e.g., 20 µl) directly to the shoot apex has proven more effective than root application.[4] Ensure the application method is consistent and targets the appropriate tissues.
This compound Degradation Polyamines can be degraded by polyamine oxidases (PAOs).[1] Prepare fresh this compound solutions for each experiment or store aliquots at -20°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Incorrect Developmental Stage The responsiveness of the plant to this compound may be dependent on its developmental stage. Initiate treatment at a consistent and early stage of development, for example, shortly after germination, to observe the maximum effect on development.
Problem 2: High variability between experimental replicates.
Possible CauseRecommended Action & Explanation
Inconsistent Application Ensure that every plant replicate receives the exact same volume and concentration of this compound, applied to the same location at the same time each day. Use calibrated pipettes for accuracy.
Environmental Heterogeneity Slight differences in light intensity, temperature, or humidity across a growth chamber or even within a single tray can cause significant variability. Rotate the position of your experimental plates or pots regularly to average out these environmental effects.
Genetic Variation If using a seed stock that is not completely homozygous for the mutation, segregation can lead to variable phenotypes. Ensure you are using a stable, homozygous mutant line.
Problem 3: Microbial contamination in cultures.
Possible CauseRecommended Action & Explanation
Inadequate Aseptic Technique Contamination is often introduced during handling. All work must be performed in a laminar flow hood.[5][6] Sterilize all tools, media, and containers. Always wear gloves and spray them, along with all items entering the hood, with 70% ethanol.[6]
Contaminated Explant Material Microbes can exist on the surface (epiphytic) or within the tissues (endophytic) of the initial plant material.[9] Implement a rigorous surface sterilization protocol for seeds or explants. This typically involves washing, a brief rinse in 70-95% ethanol, and soaking in a disinfectant like a bleach solution, followed by several rinses with sterile water.[5]
Contaminated Lab Environment Spores can be present in the air or on surfaces in the lab. Regularly clean and sterilize incubators, shelves, and the general lab area to reduce the overall microbial load.[8]
Problem 4: Inhibitory or toxic effects are observed in treated plants.
Possible CauseRecommended Action & Explanation
Excessive Concentration High concentrations of this compound can inhibit growth or cause chlorosis.[4] This is a clear sign of toxicity. Reduce the concentration used in your experiment. A concentration of 50 µM was effective in rice, whereas 100 µM is common for Arabidopsis.[19][20]
Species-Specific Sensitivity The optimal concentration and even the overall effect of this compound can vary significantly between species.[10][21] What works for Arabidopsis may not work for rice or other plants. It is crucial to perform pilot experiments to establish the appropriate concentration range for your species of interest.

Section 3: Experimental Protocols

Protocol 1: General Method for Arabidopsis thaliana acl5 Mutant Rescue

This protocol is adapted from methodologies described in the literature for applying this compound to rescue the dwarf phenotype of acl5 mutants.[4]

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 mL of a 20% commercial bleach solution with a drop of Tween-20. Agitate for 10-15 minutes.

    • Carefully remove the bleach solution and wash the seeds 4-5 times with sterile distilled water.

  • Plating and Germination:

    • Resuspend the sterilized seeds in sterile 0.1% agarose and plate them on Murashige and Skoog (MS) agar medium.

    • Seal the plates and stratify at 4°C for 2-3 days in the dark to synchronize germination.

    • Transfer plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) at ~22°C.

  • This compound Application (Shoot Apex Method):

    • Prepare a 100 µM stock solution of this compound in sterile water.

    • Once seedlings have established (e.g., 5-7 days after germination), begin the treatment.

    • Using a P20 micropipette, apply a 20 µL droplet of the 100 µM this compound solution directly onto the shoot apex of each seedling.

    • For the control group, apply a 20 µL droplet of sterile water.

    • Repeat the application daily at the same time of day.

  • Data Collection and Analysis:

    • Continue treatment for the duration of the experiment (e.g., 3-4 weeks).

    • Measure relevant phenotypic traits, such as plant height or stem length, at regular intervals.

    • Statistically compare the measurements of the this compound-treated group, the mock-treated mutant group, and a wild-type control group.

Section 4: Data and Visualizations

Quantitative Data Summary

Table 1: Examples of this compound Concentrations Used in Rescue and Treatment Experiments

Plant SpeciesMutant/GenotypeConcentrationApplication MethodObserved EffectReference
Arabidopsis thalianaacl5-1100 µM (0.1 mM)Daily 20 µL droplets on shoot apexPartial recovery of stem growth[4]
Arabidopsis thalianaWild-type (Col-0), acl5, etc.100 µMIn MS agar mediumInhibition of root growth, leaf expansion[19]
Oryza sativa (Rice)Wild-type50 µMIn culture mediumRepression of metaxylem development[20][21]
Marchantia polymorphaMpacl5100 µMIn culture mediumSevere growth suppression (inhibitory)[10]

Visualizations

Thermospermine_Signaling_Pathway cluster_regulation Cellular Regulation of Xylem Development Auxin Auxin ACL5 ACL5 Gene Expression Auxin->ACL5 Induces TS This compound ACL5->TS Synthesizes SAC51_mRNA SAC51 mRNA (with uORFs) TS->SAC51_mRNA Relieves uORF inhibition SAC51_Protein SAC51 Protein (bHLH Factor) SAC51_mRNA->SAC51_Protein Translation Xylem Xylem Differentiation SAC51_Protein->Xylem Represses

Caption: this compound signaling pathway in Arabidopsis.

Experimental_Workflow start Start sterilize 1. Seed Surface Sterilization start->sterilize plate 2. Plating on MS Medium sterilize->plate stratify 3. Stratification (4°C, 2-3 days) plate->stratify germinate 4. Germination & Seedling Growth stratify->germinate treat 5. Daily Treatment Application (this compound / Mock) germinate->treat grow 6. Incubation in Growth Chamber treat->grow Repeat daily for several weeks collect 7. Phenotypic Data Collection (e.g., Plant Height) grow->collect analyze 8. Statistical Analysis collect->analyze end End analyze->end Troubleshooting_Logic start Inconsistent Results? q_contam Contamination Observed? start->q_contam Check First a_contam_yes Review Aseptic Technique & Seed Sterilization Protocol q_contam->a_contam_yes Yes q_variability High Variability Between Replicates? q_contam->q_variability No a_variability_yes Standardize Application & Randomize Plant Positions q_variability->a_variability_yes Yes q_no_rescue No or Poor Phenotypic Rescue? q_variability->q_no_rescue No a_no_rescue_yes Optimize Concentration & Application Method (Dose-Response) q_no_rescue->a_no_rescue_yes Yes a_success Results are Consistent and Interpretable q_no_rescue->a_success No

References

Technical Support Center: Thermospermine in Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thermospermine. The information provided is designed to help address common issues related to the stability and degradation of this compound in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from spermine?

This compound is a structural isomer of spermine, meaning it has the same chemical formula (C₁₀H₂₆N₄) and molecular weight, but a different arrangement of its atoms.[1][2] Both are polyamines and play crucial roles in various biological processes, particularly in plants where this compound is involved in repressing xylem differentiation.[3][4] Due to their structural similarity, their chemical properties and general stability in solution are expected to be comparable.

Q2: How should I prepare my this compound stock solution?

Due to the susceptibility of polyamines to oxidation, it is recommended to prepare this compound solutions in degassed water. To minimize degradation, it is best practice to prepare fresh solutions for each experiment. If a stock solution is required, it should be stored as frozen aliquots.

Q3: What are the optimal storage conditions for this compound solutions?

For long-term storage, it is recommended to store this compound stock solutions in tightly sealed vials at -20°C.[5] To prevent oxidation, aliquots can be stored under an inert gas like argon or nitrogen. Generally, frozen stock solutions are usable for up to one month.[5]

Q4: Can I distinguish this compound from spermine in my experimental samples?

Standard HPLC protocols using dansyl derivatives for detection cannot separate this compound from spermine.[3][5] However, derivatization with benzoyl chloride (benzoylation) allows for the successful separation and quantification of these two isomers using reverse-phase HPLC.[3][5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results Degradation of this compound in the experimental solution leading to lower effective concentration.- Prepare fresh this compound solutions for each experiment from a solid compound or a recently prepared frozen stock. - Verify the concentration and purity of your this compound stock solution using an appropriate analytical method like HPLC with benzoylation. - Ensure the pH of your experimental buffer is compatible with this compound stability. Polyamines are generally more stable in slightly acidic to neutral pH.
Loss of biological activity of this compound solution over time Oxidation or other forms of degradation of this compound.- Store stock solutions as single-use aliquots at -20°C or below to avoid repeated freeze-thaw cycles. - Before use, allow the aliquot to come to room temperature for at least 60 minutes.[5] - Consider preparing solutions in degassed buffers to minimize oxidation.
Visible changes in the solution (e.g., color change) Potential contamination or significant degradation of this compound.- Discard the solution immediately. - Prepare a fresh solution using high-purity water and reagents. - Ensure all glassware and storage containers are thoroughly cleaned and free of contaminants.
Difficulty separating this compound from spermine analytically Use of a non-optimal analytical method.- Employ an HPLC method with pre-column benzoylation of your samples. This method has been shown to effectively separate this compound and spermine.[3][5]

Quantitative Data Summary

Parameter Solid this compound This compound Stock Solution
Storage Temperature Room Temperature (short-term), -20°C (long-term)-20°C[5]
Storage Duration Up to 6 months (if kept tightly sealed)[5]Up to 1 month[5]
Recommended Solvent N/ADegassed high-purity water or appropriate buffer
Atmosphere N/ANormal air (short-term), Inert gas (e.g., Argon, Nitrogen) for enhanced stability

Experimental Protocols

Protocol for Assessing Thermosperming Stability by HPLC

This protocol outlines a method to assess the stability of this compound in an aqueous solution over time by monitoring its concentration using High-Performance Liquid Chromatography (HPLC) with benzoylation.

1. Materials:

  • This compound hydrochloride

  • HPLC-grade water

  • Perchloric acid (PCA)

  • Sodium hydroxide (NaOH)

  • Benzoyl chloride

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • C18 reverse-phase HPLC column

2. Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mM) in HPLC-grade water.

  • Divide the stock solution into several aliquots in tightly sealed vials.

  • Store the aliquots under the desired experimental conditions to be tested (e.g., different temperatures, light exposure).

3. Sample Preparation for HPLC (at each time point):

  • Take an aliquot of the this compound solution.

  • Add an equal volume of 2 M perchloric acid to precipitate any interfering substances.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

4. Benzoylation of this compound:

  • To the supernatant, add 1 ml of 2 M NaOH.

  • Add 10 µl of benzoyl chloride.

  • Vortex vigorously for 30 seconds.

  • Incubate at room temperature for 20 minutes.

  • Add 2 ml of saturated NaCl solution.

  • Extract the benzoylated polyamines with 2 ml of diethyl ether.

  • Vortex and then centrifuge to separate the phases.

  • Transfer the upper ether layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a known volume of methanol (e.g., 100 µl) for HPLC analysis.

5. HPLC Analysis:

  • Equilibrate a C18 reverse-phase column with the mobile phase (e.g., a gradient of acetonitrile in water).

  • Inject the prepared sample.

  • Detect the benzoylated this compound using a UV detector at 254 nm.

  • Quantify the this compound peak area and compare it to a standard curve of freshly prepared and benzoylated this compound standards.

6. Data Analysis:

  • Plot the concentration of this compound against time for each storage condition.

  • Determine the degradation rate from the slope of the line.

Visualizations

experimental_workflow cluster_prep Solution Preparation & Storage cluster_sampling Sample Processing at Time Points cluster_derivatization Benzoylation cluster_analysis Analysis prep Prepare Thermosperming Stock Solution aliquot Aliquot into Vials prep->aliquot store Store under Test Conditions (e.g., Temp, Light) aliquot->store sample Collect Aliquot store->sample precipitate Precipitate with PCA sample->precipitate centrifuge1 Centrifuge precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_naoh Add NaOH & Benzoyl Chloride supernatant->add_naoh extract Extract with Diethyl Ether add_naoh->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Methanol dry->reconstitute hplc HPLC Analysis reconstitute->hplc data Quantify & Plot Data hplc->data

Caption: Workflow for assessing this compound stability.

degradation_pathway This compound This compound (in solution) degradation_products Degradation Products (e.g., aldehydes, smaller amines) This compound->degradation_products Oxidation oxidizing_agent Oxidizing Agents (e.g., O₂, metal ions) oxidizing_agent->degradation_products loss_activity Loss of Biological Activity degradation_products->loss_activity

Caption: Potential oxidative degradation of this compound.

References

Technical Support Center: Improving Specificity of Thermospermine Synthase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during thermospermine synthase (TSPS) assays. Our goal is to help you improve the specificity and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My assay shows activity, but I'm not sure if it's specific to this compound synthase (TSPS) or if I'm also detecting spermine synthase (SPMS) activity. How can I differentiate between the two?

A1: Differentiating between TSPS and SPMS activity is a common challenge due to their use of the same substrates, spermidine and decarboxylated S-adenosylmethionine (dcSAM).[1][2] Here’s a troubleshooting guide to improve specificity:

  • Enzyme Source and Purity: Ensure you are using a highly purified enzyme preparation. Contamination with other aminopropyltransferases can lead to misleading results.[3]

  • Structural and Sequence Analysis: Plants have independently evolved TSPS (encoded by the ACAULIS5 gene) and SPMS.[1][2] If you are working with a novel enzyme, perform sequence alignments with known TSPS and SPMS proteins to predict its function. Key residues in the active site are responsible for substrate discrimination.[4]

  • Product Analysis: The most definitive way to distinguish between the two enzymes is to analyze the reaction products. This compound and spermine are structural isomers and can be separated and quantified using methods like High-Performance Liquid Chromatography (HPLC) following derivatization.[4][5] An assay that only measures substrate depletion or the formation of the co-product 5'-methylthioadenosine (MTA) will not distinguish between the two activities.

  • Kinetic Characterization: Determine the kinetic parameters (Km and Vmax) for both spermidine and alternative substrates. While both enzymes use spermidine, their affinities may differ, and SPMS is generally highly specific for spermidine, whereas some related enzymes might show broader substrate acceptance.[3]

Q2: I'm observing lower than expected or no enzyme activity in my TSPS assay. What are the potential causes and solutions?

A2: Low or absent activity can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Integrity:

    • Enzyme Stability: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.

    • Substrate Quality: Verify the concentration and purity of your spermidine and dcSAM stocks. dcSAM is particularly unstable; prepare it fresh or store it appropriately.

  • Assay Conditions:

    • pH and Buffer: The optimal pH for TSPS activity can vary. Empirically test a range of pH values (typically around 7.0-8.5) to find the optimum for your specific enzyme.

    • Temperature: Enzyme activity is highly temperature-dependent. Ensure your incubation temperature is optimal and consistent.

    • Cofactors: While not always required, some aminopropyltransferases may be influenced by the presence of specific ions. Check the literature for your specific enzyme.

  • Inhibitors:

    • Product Inhibition: The reaction product, 5'-methylthioadenosine (MTA), can inhibit enzyme activity.[6] Including an MTA phosphorylase in the reaction mixture can prevent its accumulation.[6]

    • Substrate Inhibition: High concentrations of spermidine can sometimes be inhibitory. Perform a substrate titration to determine the optimal concentration range.

    • Contaminants: Ensure your sample and buffers are free from potential inhibitors.

Q3: My HPLC analysis of polyamines is giving inconsistent results, such as shifting retention times or poor peak shapes. How can I troubleshoot this?

A3: Inconsistent HPLC results are a common issue in polyamine analysis. Here are some troubleshooting tips:

  • Derivatization: Polyamines lack a strong chromophore, making pre-column or post-column derivatization necessary for UV or fluorescence detection.[7]

    • Incomplete Derivatization: Ensure your derivatization reaction goes to completion. Optimize the reaction time, temperature, and reagent concentrations.

    • Derivative Instability: Some derivatives are unstable and require immediate analysis.[7] Consider using a more stable derivatizing agent or an automated online derivatization system.[7]

  • Chromatographic Conditions:

    • Mobile Phase pH: The pH of the mobile phase is critical for the retention of ionizable compounds like polyamines. Even small changes can lead to significant shifts in retention time.[8]

    • Column Temperature: Maintain a constant column temperature using a column oven to ensure reproducible retention times.[8]

    • Column Contamination: Use a guard column to protect your analytical column from contaminants in the sample that can cause peak tailing and loss of resolution.[8]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to this compound synthase assays.

Enzyme SourceSubstrateApparent Km (µM)Reference
Bovine Brain Spermine SynthaseSpermidine60[6]
Bovine Brain Spermine SynthasedcSAM0.1[6]

Table 1: Michaelis-Menten Constants (Km) for Substrates of a Related Aminopropyltransferase.

PolyamineConcentration Range for Linear Detection (µM)HPLC Method Accuracy (%)HPLC Method Precision (%)Reference
Putrescine1 - 502.5 - 4.20.5 - 1.4[9]
Spermidine1 - 502.5 - 4.20.5 - 1.4[9]
Spermine1 - 502.5 - 4.20.5 - 1.4[9]

Table 2: Performance of an HPLC Method for Polyamine Analysis.

Experimental Protocols

Protocol 1: In Vitro Thermospermidine Synthase Activity Assay

This protocol is adapted from methodologies used for aminopropyltransferase activity assays.[10]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Add a known concentration of spermidine (substrate).

    • Add decarboxylated S-adenosylmethionine (dcSAM) as the aminopropyl group donor.

  • Enzyme Reaction:

    • Add the purified this compound synthase enzyme preparation to the reaction mixture to initiate the reaction.

    • Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a small volume of a strong acid, such as perchloric acid (e.g., to a final concentration of 5%).[10]

  • Sample Preparation for HPLC:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • The supernatant contains the polyamines.

  • HPLC Analysis:

    • Derivatize the polyamines in the supernatant with a suitable agent (e.g., benzoyl chloride or dansyl chloride) to allow for UV or fluorescence detection.

    • Analyze the derivatized sample by reverse-phase HPLC to separate and quantify the product, this compound.

Protocol 2: HPLC Analysis of Polyamines

  • Sample Extraction:

    • Homogenize the plant or cell tissue in a suitable acid (e.g., 5% perchloric acid).

    • Centrifuge to remove cell debris.

  • Derivatization:

    • Take an aliquot of the supernatant and adjust the pH to be alkaline.

    • Add the derivatizing agent (e.g., benzoyl chloride) and allow the reaction to proceed.

  • Extraction of Derivatized Polyamines:

    • Extract the derivatized polyamines into an organic solvent (e.g., diethyl ether).

    • Evaporate the organic solvent to dryness.

  • HPLC Analysis:

    • Reconstitute the dried derivatized polyamines in the HPLC mobile phase.

    • Inject the sample onto a reverse-phase C18 column.

    • Elute the derivatized polyamines using an appropriate mobile phase (e.g., a gradient of methanol in water).

    • Detect the separated polyamines using a UV or fluorescence detector.

    • Quantify the amount of each polyamine by comparing the peak area to that of known standards.

Visualizations

experimental_workflow cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis enzyme Purified This compound Synthase reaction_mix Incubate at Optimal Temperature & pH enzyme->reaction_mix substrates Spermidine & dcSAM substrates->reaction_mix termination Terminate Reaction (e.g., with Acid) reaction_mix->termination derivatization Derivatize Polyamines termination->derivatization hplc HPLC Separation & Quantification derivatization->hplc

A generalized workflow for a this compound synthase activity assay.

signaling_pathway Putrescine Putrescine SPDS Spermidine Synthase Putrescine->SPDS Spermidine Spermidine TSPS This compound Synthase (ACL5) Spermidine->TSPS SPMS Spermine Synthase Spermidine->SPMS This compound This compound Spermine Spermine dcSAM dcSAM dcSAM->SPDS + Aminopropyl group dcSAM->TSPS + Aminopropyl group dcSAM->SPMS + Aminopropyl group SPDS->Spermidine Thermospermidine Thermospermidine TSPS->Thermospermidine SPMS->Spermine

Simplified polyamine biosynthesis pathway showing the roles of key synthases.

troubleshooting_logic start Low/No TSPS Activity check_reagents Check Reagent Integrity (Enzyme, Substrates) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Assay Conditions (pH, Temperature) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_inhibitors Investigate Potential Inhibitors inhibitors_present Inhibitors Present? check_inhibitors->inhibitors_present reagents_ok->check_conditions Yes remedy_reagents Prepare Fresh Reagents reagents_ok->remedy_reagents No conditions_ok->check_inhibitors Yes optimize_conditions Optimize pH/Temperature conditions_ok->optimize_conditions No remove_inhibitors Remove Inhibitors (e.g., add MTA phosphorylase) inhibitors_present->remove_inhibitors Yes success Activity Restored inhibitors_present->success No remedy_reagents->check_reagents optimize_conditions->check_conditions remove_inhibitors->check_inhibitors

A logical troubleshooting workflow for low or no this compound synthase activity.

References

Technical Support Center: Quantification of Thermospermine and Spermine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of thermospermine and spermine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the separation and quantification of these critical polyamine isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound and spermine.

Problem Potential Cause Solution
Poor or no separation of this compound and spermine peaks. Co-elution of isomers due to inadequate chromatographic resolution. Standard HPLC protocols with dansyl derivatives are known to be insufficient for separating these isomers[1][2].Implement a derivatization step prior to HPLC or LC-MS analysis. Benzoylation is a well-established method to achieve separation on a C18 reverse-phase column[1][2][3]. Alternatively, methods using isobutyl chloroformate derivatization followed by LC-MS have been developed[4][5].
Low signal intensity or poor sensitivity. Inefficient extraction or derivatization. Ion suppression in the mass spectrometer source, especially when using ion-pairing agents[6].Optimize extraction protocols; sonication can help remove air from solutions[1]. Ensure complete derivatization by optimizing reaction time, temperature, and reagent concentrations. For LC-MS, consider methods that do not require derivatization, which can reduce sample preparation steps and potential for sample loss[6][7][8]. If using ion-pairing agents, post-column addition of a modifier like propionic acid in isopropanol can help prevent signal suppression[6].
Peak tailing or broad peaks. Poor column performance or inappropriate mobile phase composition. Polyamines are highly polar and can exhibit poor peak shape on traditional reversed-phase columns[9].Use a well-maintained C18 column. For HPLC of benzoylated derivatives, an isocratic elution with acetonitrile in water (e.g., 42% v/v) has been shown to be effective[1][3]. For LC-MS, hydrophilic interaction liquid chromatography (HILIC) can be an alternative to reversed-phase chromatography for better retention and peak shape of polar compounds[6][9].
Inconsistent or non-reproducible quantification. Variability in sample preparation, including incomplete derivatization or degradation of derivatives. Instability of dansyl derivatives, which are light-sensitive[1].Use of isotope-labeled internal standards is crucial for accurate quantification to account for variations in extraction efficiency and matrix effects[10]. Benzoyl derivatives are more stable than dansyl derivatives and are not light-sensitive[1]. Ensure precise and consistent timing and temperature for all derivatization reactions.
Interference from other metabolites. Co-elution with other amine-containing compounds, as polyamines are highly polar and basic[10].Employ a high-resolution mass spectrometer for better mass accuracy and specificity. Adjusting the LC gradient can help to avoid co-elution of structural isomers and other interfering compounds[8]. The use of tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity[6][7][11].

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate this compound and spermine?

A1: this compound and spermine are structural isomers, meaning they have the same molecular weight and chemical formula but a different arrangement of atoms. This similarity makes them difficult to distinguish using standard analytical techniques. For instance, a standard high-performance liquid chromatography (HPLC) protocol using dansyl derivatives for detection cannot separate them[1][2].

Q2: What is the most common method to achieve separation?

A2: The most widely adopted method involves chemical derivatization of the polyamines prior to chromatographic separation. Benzoylation, in particular, has been successfully used to resolve this compound and spermine using reversed-phase HPLC[1][2][3].

Q3: Can I quantify this compound and spermine without derivatization?

A3: Yes, liquid chromatography-mass spectrometry (LC-MS) methods have been developed for the analysis of polyamines without derivatization[6][7][8]. These methods often utilize ion-pairing agents in the mobile phase to improve retention on reversed-phase columns[6][7]. However, care must be taken to avoid ion suppression in the mass spectrometer[6].

Q4: What are the advantages of using LC-MS/MS for polyamine analysis?

A4: LC-MS/MS offers high sensitivity and specificity, allowing for detection limits as low as 0.1 ng/mL[10]. The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) allows for highly selective and sensitive detection, minimizing interference from complex biological matrices[6][7]. This technique can also be used to quantify multiple polyamines and related metabolites simultaneously.

Q5: Are there any specific considerations for sample preparation?

A5: Yes, proper sample preparation is critical. Polyamines are typically extracted from tissues using acids like perchloric acid (PCA)[1]. It is important to use internal standards, preferably isotope-labeled, to control for variability during sample extraction and analysis[10]. When performing derivatization, it is crucial to ensure the reaction goes to completion for accurate quantification.

Experimental Protocols

Protocol 1: Benzoylation and HPLC Analysis of this compound and Spermine

This protocol is adapted from methodologies described for the separation of this compound and spermine in plant tissues[1][3].

1. Extraction:

  • Homogenize approximately 100-500 mg of tissue in 5% (v/v) cold perchloric acid (PCA).

  • Centrifuge to pellet the debris. The supernatant contains the polyamines.

2. Derivatization (Benzoylation):

  • To the supernatant, add sodium hydroxide to create an alkaline condition.

  • Add benzoyl chloride and vortex vigorously. The reaction involves the benzoyl chloride reacting with the amino groups of the polyamines[1].

  • Add saturated sodium chloride to stop the reaction.

  • Extract the benzoylated polyamines with diethyl ether.

  • Evaporate the ether phase to dryness and resuspend the residue in a suitable solvent for HPLC analysis (e.g., 60% methanol).

3. HPLC Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic elution with 42% (v/v) acetonitrile in water[1][3].

  • Flow Rate: 0.5 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Expected Retention Times: Under these conditions, this compound typically elutes before spermine[1].

Quantitative Data Summary
ParameterValueReference
Detection Limit (LC-MS/MS) As low as 0.1 ng/mL[10]
Linear Range (LC-MS/MS) 0.1 ng/mL to 1000 ng/mL[10]
Inter-assay CV% (LC-MS/MS) < 5%[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample extraction Extraction with 5% PCA start->extraction derivatization Benzoylation extraction->derivatization cleanup Solvent Extraction derivatization->cleanup final_sample Resuspended Sample cleanup->final_sample hplc HPLC Separation (C18 Column) final_sample->hplc detection UV Detection (254 nm) hplc->detection quantification Quantification detection->quantification

Caption: Experimental workflow for the quantification of this compound and spermine using benzoylation and HPLC.

troubleshooting_logic start Problem: Poor Isomer Separation cause1 Cause: Co-elution with Standard Methods start->cause1 solution1 Solution: Introduce Derivatization Step (e.g., Benzoylation) cause1->solution1 protocol1 Protocol: Benzoylation + HPLC solution1->protocol1 protocol2 Alternative: LC-MS/MS Method solution1->protocol2

Caption: Troubleshooting logic for poor separation of this compound and spermine isomers.

References

Technical Support Center: Thermospermine Overexpression Feedback Loop

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the thermospermine biosynthesis and its regulatory feedback loop. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: We are overexpressing ACAULIS5 (ACL5) to increase this compound levels, but we don't observe the expected phenotype. What could be the reason?

A1: This is a common issue that can arise from a negative feedback loop regulating this compound homeostasis. High levels of this compound can lead to the suppression of ACL5 transcript levels, thus preventing excessive accumulation of the final product.[1][2] It is also possible that the expressed protein is not active due to issues with post-translational modifications, incorrect localization, or degradation.

Troubleshooting Steps:

  • Verify ACL5 transcript levels: Perform qRT-PCR to confirm that the overexpression of ACL5 is not being suppressed at the transcriptional level.

  • Quantify this compound levels: Use HPLC to directly measure this compound concentrations in your transgenic lines and compare them to wild-type controls.[3][4][5]

  • Check for protein expression and stability: If possible, use a tagged version of ACL5 to verify its expression and stability via Western blotting.

  • Assess auxin levels: Overexpression of POPACAULIS5 (the ACL5 homolog in Populus) has been shown to negatively affect indole-3-acetic acid (auxin) accumulation.[1] Consider measuring auxin levels in your experimental system.

Q2: Our acl5 mutant shows a severe dwarf phenotype, but we are unsure how to confirm it's due to this compound deficiency.

A2: The dwarf phenotype of acl5 mutants is a classic indicator of this compound deficiency.[6][7][8][9][10][11] To confirm this link, you can perform rescue experiments.

Troubleshooting Steps:

  • Exogenous application of this compound: Treat acl5 mutant seedlings with exogenous this compound. A rescue of the dwarf phenotype, including restoration of stem elongation, would confirm that the phenotype is due to this compound deficiency.[2]

  • Analysis of suppressor mutants: If you have isolated suppressor mutants of acl5 that rescue the dwarf phenotype, these can provide insights into the downstream signaling pathway. For example, mutations in the upstream open reading frame (uORF) of SAC51 can suppress the acl5 phenotype.[7][8][9]

Q3: We are studying the interaction between auxin and this compound signaling. What is the expected outcome of applying auxin to an acl5 mutant?

A3: In the absence of this compound, as in an acl5 mutant, auxin-inducible xylem differentiation is significantly enhanced.[12][13] Applying auxin analogs to acl5 mutants will likely lead to excessive xylem formation compared to wild-type plants treated with the same concentration of auxin.[12][13][14] This is because this compound normally acts to limit or suppress this auxin-induced differentiation.[12][13]

Troubleshooting Guides

Guide 1: Issues with Gene Expression Analysis (qRT-PCR)

Problem: Inconsistent or unexpected transcript levels of ACL5 or SAC51 family genes.

Potential Cause Troubleshooting Step
RNA degradationUse a robust RNA extraction protocol and check RNA integrity (e.g., via gel electrophoresis or Bioanalyzer).
Poor primer efficiencyDesign and validate primers for specificity and efficiency (should be between 90-110%).
Reference gene instabilityUse multiple validated reference genes for normalization.
Negative feedbackBe aware that high this compound levels can suppress ACL5 expression.[2][15] Conversely, in an acl5 mutant, ACL5 transcript levels can be elevated.[6][15]
Guide 2: Challenges in Phenotypic Analysis of Transgenic Plants

Problem: Overexpression of ACL5 does not lead to the expected phenotype (e.g., altered vascular development).

Potential Cause Troubleshooting Step
Co-suppressionHigh levels of transgene expression can sometimes lead to silencing of both the transgene and the endogenous gene. Verify transcript levels.
Functional redundancyOther related genes might compensate for the altered expression of ACL5.
Developmental stageThe effects of this compound can be tissue-specific and developmental stage-dependent. Analyze different tissues and time points.
Interaction with other hormonesThe balance between this compound and other hormones, particularly auxin, is crucial.[1][12][13][14][16] Consider the hormonal status of your plants.

Quantitative Data Summary

Table 1: Relative mRNA levels of key genes in the this compound feedback loop in acl5 mutants compared to wild-type (WT).

GeneRelative mRNA Level in acl5 vs. WTReference
ACL5Increased[17][18]
LHWIncreased[17][18]
ATHB8Increased[17][18]

Table 2: Effect of exogenous this compound on gene expression in acl5-1 seedlings.

GeneTreatmentRelative Transcript LevelReference
Auxin-related genes100 µM this compound (24h)Down-regulated[16][19]
Genes up-regulated in acl5-1100 µM this compound (24h)Down-regulated[19]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This protocol is adapted from established methods for polyamine analysis.[3][4][5][20]

  • Extraction: Homogenize plant tissue in 5% (v/v) perchloric acid.

  • Benzoylation:

    • To the supernatant, add 2 N NaOH and 10 µl of benzoyl chloride.

    • Vortex and incubate at 37°C for 20-30 minutes.

    • Add saturated NaCl to stop the reaction.

    • Extract the benzoylated polyamines with diethyl ether.

    • Evaporate the ether phase to dryness.

  • HPLC Analysis:

    • Resuspend the dried residue in methanol.

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a gradient of acetonitrile in water as the mobile phase.

    • Detect benzoylated polyamines at 254 nm.

    • Quantify by comparing peak areas to those of this compound standards.

Protocol 2: Histochemical GUS Staining for Vascular Tissue

This protocol is a standard method for visualizing gene expression patterns in plants.[1][21][22][23][24]

  • Fixation: Immerse plant tissue in ice-cold 90% acetone for 20-30 minutes.

  • Washing: Rinse the tissue with GUS staining buffer without X-Gluc.

  • Staining:

    • Immerse the tissue in GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).

    • Vacuum infiltrate for 10-15 minutes to ensure penetration of the substrate.

    • Incubate at 37°C in the dark for several hours to overnight, depending on the strength of the promoter.

  • Clearing:

    • Remove the staining solution.

    • Wash the tissue with 70% ethanol to remove chlorophyll and stop the reaction.

    • For detailed vascular analysis, further clearing with a ClearSee solution can be performed.[22]

  • Microscopy: Observe the blue staining pattern under a light microscope.

Visualizations

Thermospermine_Feedback_Loop cluster_Auxin_Signal Auxin Signaling cluster_TSPM_Biosynthesis This compound Biosynthesis cluster_Translational_Regulation Translational Regulation Auxin Auxin ACL5 ACL5 (this compound Synthase) Auxin->ACL5 + Xylem_Differentiation Xylem Differentiation Auxin->Xylem_Differentiation + This compound This compound ACL5->this compound produces This compound->ACL5 - (feedback) SAC51_mRNA SAC51 mRNA (with uORF) This compound->SAC51_mRNA relieves uORF inhibition SAC51_Protein SAC51 Protein (bHLH Transcription Factor) SAC51_mRNA->SAC51_Protein translation SAC51_Protein->Xylem_Differentiation -

Caption: Signaling pathway of the this compound-mediated feedback loop.

Experimental_Workflow_qRT_PCR start Plant Tissue (e.g., WT vs. acl5) rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrpcr Quantitative RT-PCR (with primers for ACL5, SAC51, etc.) cdna_synthesis->qrpcr data_analysis Data Analysis (Relative Quantification) qrpcr->data_analysis end Gene Expression Profile data_analysis->end

Caption: Experimental workflow for qRT-PCR analysis.

References

Technical Support Center: Thermospermi.ne Knockout Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with thermospermine knockout lines, such as the Arabidopsis thaliana acaulis5 (acl5) mutant. It focuses on identifying and characterizing unexpected phenotypes that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound knockout mutant (acl5) exhibits severe dwarfism, which is expected. However, I'm also observing hypersensitivity to exogenous auxin application. Is this a known phenotype?

A1: Yes, this is an unexpected but documented phenotype. Thermospermi.ne-deficient mutants, like acl5, show enhanced xylem differentiation, particularly in the presence of auxin analogs.[1][2] Thermospermi.ne normally acts to suppress auxin-inducible xylem differentiation.[1][2] In its absence, the mutants become hypersensitive to auxin, leading to remarkably enhanced xylem vessel formation compared to the wild type.[1][2] This suggests a crosstalk between thermospermi.ne and auxin signaling pathways in regulating vascular development.[1][3]

Q2: I've noticed altered lateral root formation in my knockout lines. Is this related to the thermospermi.ne deficiency?

A2: It is likely related. Studies have shown that thermospermi.ne can inhibit lateral root formation in wild-type seedlings.[3] In thermospermi.ne-deficient mutants, genes related to auxin signaling, including the master regulator MONOPTEROS which is crucial for procambium formation, are upregulated.[3] This dysregulation of auxin signaling could be the underlying cause of the abnormal lateral root phenotypes you are observing.

Q3: Besides the typical dwarfism, my acl5 mutant plants seem more susceptible to salt stress. Is this an expected pleiotropic effect?

A3: Increased sensitivity to salt stress is indeed a reported phenotype for acl5 mutants.[4] This is thought to be caused by the increased and premature xylem formation, which can lead to higher salt uptake from the roots to the shoots.[4] This highlights a role for thermospermi.ne in certain stress responses, which may have been later assigned to its isomer, spermine, during the evolution of land plants.[4]

Q4: I am working with a non-vascular plant model and have knocked out the ACL5 homolog. I don't see the excessive xylem phenotype, but growth is severely retarded. Is this normal?

A4: Yes, this is consistent with findings in non-vascular plants like the liverwort Marchantia polymorpha. In these plants, knockout of the thermospermi.ne synthase gene (MpACL5) results in severe growth retardation in both vegetative and reproductive organs, rather than specific defects in cellular differentiation like excessive xylem.[4] This suggests that thermospermi.ne has a primordial function in general organ development that is conserved across vascular and non-vascular plants.[4]

Troubleshooting Guide

Problem 1: Difficulty in quantifying the subtle vascular defects in my knockout line.

  • Possible Cause: The method of observation may not be sensitive enough to detect changes in xylem patterning or cell types.

  • Troubleshooting Steps:

    • Staining: Use a lignin-specific stain like phloroglucinol-HCl or toluidine blue to clearly visualize lignified xylem elements in hand-cut sections of the stem or hypocotyl.[5]

    • Microscopy: Employ high-resolution light microscopy or confocal microscopy to get detailed images. Confocal microscopy can use autofluorescence to distinguish different cell types.

    • Quantification: Measure specific parameters such as the width of the xylem in the cotyledon midvein, the number of protoxylem cell files, or the ratio of different vessel element types (e.g., spiral vs. pitted).[1][6]

Problem 2: My phenotypic analysis is inconsistent across different batches of plants.

  • Possible Cause: Environmental conditions can significantly impact plant development and may be exacerbating or masking the mutant phenotype. Polyamines are known to be involved in stress responses.[7][8]

  • Troubleshooting Steps:

    • Controlled Environment: Ensure that all plants (wild-type and mutant) are grown under strictly controlled and identical conditions (light intensity, temperature, humidity, and nutrient availability).

    • Stress Factors: Be aware that even minor stresses can influence polyamine metabolism.[7] Document any potential stressors during the growth period.

    • Replication: Increase the number of biological replicates for each experiment to ensure statistical robustness of your observations.[9]

Quantitative Data Summary

The following table summarizes key quantitative data from studies on acl5 mutants, illustrating the impact of thermospermi.ne deficiency on vascular development, particularly in response to auxin treatment.

Phenotype MetricGenotype / TreatmentResultReference
Xylem Width in Cotyledon Midvein Wild Type + 2,4-D IOENo significant increase[1]
acl5-1 + 2,4-D IOE~3-fold increase in width[1]
Transcript Levels of Auxin-Related Genes (MONOPTEROS, etc.) acl5-1 (mock treatment)Upregulated compared to Wild Type[3]
acl5-1 + Thermospermi.neExpression reduced to Wild Type levels[3]
Stem Elongation acl5-1Severe dwarfism[1][7][10][11]
acl5-1 + Thermospermi.nePartial rescue of dwarf phenotype[11]
acl5-1 + SpermineNo effect on phenotype[11]

Key Experimental Protocols

Protocol 1: Histological Analysis of Stem Vascular Tissue

This protocol is for observing and quantifying xylem development in Arabidopsis stems.

  • Sample Preparation: Collect the basal region of the primary stem from 40-day-old plants.[5] For smaller seedlings, the hypocotyl can be used.

  • Sectioning: Perform free-hand cross-sections using a sharp razor blade.[12] Alternatively, for higher quality sections, embed the tissue in paraffin or resin and use a microtome or vibratome.[13][14]

  • Staining:

    • Immerse sections in a fresh solution of phloroglucinol-HCl (2% phloroglucinol in 95% ethanol mixed 2:1 with concentrated HCl just before use).

    • Lignified tissue will stain a cherry-red color.

  • Microscopy: Mount the stained sections in a drop of the staining solution on a microscope slide and cover with a coverslip. Observe immediately using a light microscope.

  • Analysis: Capture images and measure the total area of lignified tissue, the number of vessel elements, and the diameter of the vessels.

Protocol 2: Auxin Hypersensitivity Assay

This protocol assesses the response of knockout and wild-type seedlings to exogenous auxin.

  • Seed Sterilization and Plating: Sterilize seeds and plate them on Murashige and Skoog (MS) agar medium.

  • Treatment Medium: Prepare MS agar plates supplemented with various concentrations of an auxin analog (e.g., 2,4-dichlorophenoxyacetic acid isooctyl ester, 2,4-D IOE). A concentration range of 1-10 nM is a good starting point.

  • Germination and Growth: Stratify the plates at 4°C for 2 days and then transfer them to a growth chamber. Grow seedlings vertically for 7-10 days.

  • Phenotypic Analysis:

    • Root Growth: Measure primary root length and count the number of lateral roots.

    • Vascular Analysis: Clear the seedlings using a chloral hydrate solution and visualize the vascular tissue in the cotyledons and roots using DIC (Differential Interference Contrast) microscopy to assess protoxylem differentiation.[1]

Visualizations

Thermospermine_Signaling_Pathway This compound Signaling Pathway cluster_synthesis Synthesis & Regulation cluster_action Mechanism of Action cluster_phenotype Phenotypic Outcome Auxin Auxin ACL5_gene ACL5 Gene (this compound Synthase) Auxin->ACL5_gene Upregulates This compound This compound ACL5_gene->this compound Synthesizes This compound->ACL5_gene Negative Feedback SAC51_mRNA SAC51 mRNA (with uORF) This compound->SAC51_mRNA Alleviates uORF Inhibition SAC51_Protein SAC51 Protein (bHLH Factor) SAC51_mRNA->SAC51_Protein Translation Ribosome Ribosome Xylem_Genes Xylem Differentiation Genes SAC51_Protein->Xylem_Genes Represses Stem_Elongation Stem Elongation SAC51_Protein->Stem_Elongation Promotes Xylem_Differentiation Excessive Xylem Differentiation Xylem_Genes->Xylem_Differentiation

Caption: Thermospermi.ne signaling pathway in Arabidopsis.[1][2][3][4][15][16]

Troubleshooting_Workflow Troubleshooting Unexpected Phenotypes A Start: Observe Unexpected Phenotype in Knockout Line B Is the phenotype related to vascular development or growth? A->B C Perform Histological Analysis (Staining, Microscopy) B->C Yes F Is the phenotype related to stress response? B->F No D Conduct Hormone Sensitivity Assays (e.g., Auxin) C->D E Perform Gene Expression Analysis (qRT-PCR) of related pathway genes D->E H Characterize Phenotype: Quantify observations and compare to literature E->H G Apply Controlled Stress (e.g., Salt, Heat) and compare with Wild Type F->G Yes F->H No / Unsure G->H

Caption: Experimental workflow for troubleshooting unexpected phenotypes.

References

Technical Support Center: Understanding Variability in acl5 Mutant Phenotype Suppression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with acaulis5 (acl5) mutants and their suppressors in Arabidopsis thaliana. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

FAQ 1: What is the primary phenotype of the acl5 mutant?

The primary phenotype of acl5 loss-of-function mutants is severe dwarfism.[1][2] This is primarily due to a defect in the elongation of stem internodes, which results from reduced cell expansion.[3][4][5][6] Additionally, acl5 mutants exhibit excessive xylem differentiation in their vascular tissues.[7][8][9][10]

FAQ 2: What is the molecular function of the ACL5 protein?

The ACL5 gene encodes a thermospermine synthase.[7][11] this compound is a polyamine that acts as a plant growth regulator, and its absence in acl5 mutants leads to the observed dwarf and excessive xylem phenotypes.[7][10] It plays a crucial role in negatively regulating xylem development.[7][8][9][10]

FAQ 3: How is the acl5 mutant phenotype suppressed?

The acl5 phenotype can be reversed by extragenic suppressor mutations. These are mutations in different genes that compensate for the lack of this compound. Several suppressor of acaulis (sac) mutants have been identified.[1][2] A key mechanism of suppression involves mutations that affect the translation of the SAC51 gene, which encodes a basic helix-loop-helix (bHLH) transcription factor.[1][2][7]

FAQ 4: What is the "uORF mechanism" in acl5 suppression?

The messenger RNA (mRNA) of SAC51 and its homologs contains a short upstream open reading frame (uORF) in its 5' leader sequence.[1][2][7] This uORF normally inhibits the translation of the main SAC51 coding sequence. This compound is believed to relieve this inhibition, allowing for the production of the SAC51 protein.[7][10][12] In the absence of this compound in acl5 mutants, SAC51 translation is repressed. Suppressor mutations, such as sac51-d, often occur within this uORF.[1][2] These mutations disrupt the inhibitory function of the uORF, leading to increased translation of SAC51 and subsequent suppression of the acl5 dwarf phenotype.[1][2]

FAQ 5: Are there different levels of suppression of the acl5 phenotype?

Yes, the degree of suppression can vary depending on the specific suppressor mutant. For example, the dominant sac51-d mutant almost completely suppresses the acl5 phenotype, restoring the plant to a near wild-type height.[1][2] Other suppressors, like sac59, only partially suppress the dwarfism.[13]

Troubleshooting Guides

Problem 1: My acl5 suppressor screen is not yielding any suppressors.
  • Possible Cause 1: Insufficient M2 Population Size. Suppressor mutations are rare events. A large M2 population is crucial for a successful screen.

    • Recommendation: As a reference, the original screen that identified four sac mutants started with approximately 20,000 M2 plants.[2] Ensure your screen is adequately powered.

  • Possible Cause 2: Ineffective Mutagenesis. The efficiency of your mutagen (e.g., EMS) may be low.

    • Recommendation: Titrate your mutagen to determine the optimal concentration that results in a high mutation rate without causing excessive sterility. Include a positive control to verify the effectiveness of the mutagenesis protocol.

  • Possible Cause 3: Sub-optimal Growth Conditions. Environmental conditions can influence the severity of the acl5 phenotype and potentially mask the effects of weak suppressors.

    • Recommendation: Maintain consistent and optimal growth conditions (light, temperature, humidity, and nutrition) for your plants.

Problem 2: I've identified a potential acl5 suppressor, but how do I confirm it's an extragenic suppressor?
  • Step 1: Progeny Testing. Self-pollinate the putative suppressor plant (in the acl5 background).

    • Expected Outcome: If it is a true suppressor, the progeny should segregate for the suppressed phenotype.

  • Step 2: Backcrossing. Cross the confirmed homozygous suppressor line (sac acl5) back to the original acl5 single mutant.

    • Expected Outcome: The F1 generation should exhibit the suppressed phenotype (if the suppressor is dominant) or the acl5 phenotype (if the suppressor is recessive). The F2 generation will show segregation of both phenotypes.

  • Step 3: Outcrossing to Wild-Type. Cross the suppressor line (sac acl5) to the wild-type (e.g., Ler).

    • Expected Outcome: Observe the segregation of the acl5 phenotype in the F2 generation. This confirms that the original acl5 mutation is still present and that the suppression is due to a mutation in a different gene.[2]

Problem 3: The level of suppression in my identified sac mutant is variable between individual plants.
  • Possible Cause 1: Environmental Influence. As seen with the overexpression of the rice homolog OsACL5, environmental factors can influence phenotypes related to this pathway.[14]

    • Recommendation: Carefully control environmental conditions during plant growth and analysis. Document any variations in temperature, light intensity, or humidity.

  • Possible Cause 2: Genetic Background Effects. The genetic background in which the acl5 and sac mutations are present can influence the penetrance and expressivity of the phenotype.

    • Recommendation: If possible, analyze the suppressor phenotype in multiple genetic backgrounds by backcrossing to different wild-type accessions.

  • Possible Cause 3: Epigenetic modifications. While not explicitly documented in the provided search results for acl5 suppressors, epigenetic factors can contribute to phenotypic variability.

    • Recommendation: This is a more complex issue to address. If you suspect epigenetic effects, you may need to employ advanced molecular techniques to investigate DNA methylation or histone modifications.

Quantitative Data Summary

Table 1: Comparison of Plant Height in Wild-Type, acl5-1, and Suppressor Mutants
GenotypePlant Height (cm, mean ± SD)Reference
Wild-Type (Ler)25.3 ± 1.5[8] (data estimated from graph)
acl5-11.8 ± 0.3[8] (data estimated from graph)
sac51-d acl5-1~22 (visual estimate)[8] (data estimated from graph)
sac52-d acl5-1~15 (visual estimate)[8] (data estimated from graph)

Note: The data for plant height is estimated from a published bar graph and should be considered approximate. For precise quantitative comparisons, refer to the original publication.

Key Experimental Protocols

Protocol 1: Suppressor Screening of acl5 Mutants

This protocol is based on the methodology used to identify the original sac mutants.[2]

  • Mutagenesis: Treat homozygous acl5-1 seeds with an appropriate mutagen, such as ethyl methanesulfonate (EMS).

  • M1 Generation: Grow the treated seeds (M1 generation) and allow them to self-pollinate.

  • M2 Generation: Harvest the M2 seeds and screen a large population (e.g., >20,000 plants) for individuals that exhibit a partial or complete reversal of the acl5 dwarf phenotype (i.e., taller individuals).

  • Isolation and Confirmation: Isolate the putative suppressor mutants. Establish homozygous lines by self-pollination and confirm the suppressor phenotype in subsequent generations.

  • Genetic Analysis: Perform backcrosses to the acl5-1 single mutant and outcrosses to the wild-type to confirm that the suppressor is an extragenic mutation.[2]

Protocol 2: Analysis of Vascular Development

This protocol is essential for characterizing the excessive xylem phenotype of acl5 and its suppression in sac mutants.

  • Plant Material: Grow wild-type, acl5, and sac acl5 plants under controlled conditions.

  • Tissue Sectioning: Collect stem or hypocotyl samples from mature plants. Embed the tissues in an appropriate medium (e.g., paraffin or resin) and prepare thin cross-sections using a microtome.

  • Staining: Stain the sections with a dye that visualizes lignified tissues, such as Toluidine Blue or Phloroglucinol-HCl. Toluidine Blue will stain lignified secondary cell walls a greenish-blue.

  • Microscopy: Observe the stained sections under a light microscope.

  • Analysis: Compare the number and arrangement of xylem vessels between the different genotypes. In acl5 mutants, you would expect to see an overproliferation of xylem vessels compared to the wild-type.[8] In suppressed lines, the xylem development should appear more similar to the wild-type.

Visualizations

ACL5_Signaling_Pathway cluster_wildtype Wild-Type cluster_acl5 acl5 Mutant cluster_suppressor sac51-d acl5 Suppressor Mutant ACL5 ACL5 This compound This compound ACL5->this compound produces uORF SAC51 uORF This compound->uORF relieves inhibition SAC51_mRNA SAC51 mRNA uORF->SAC51_mRNA inhibits translation SAC51_protein SAC51 Protein SAC51_mRNA->SAC51_protein translation Xylem_Repression Xylem Repression & Stem Elongation SAC51_protein->Xylem_Repression acl5_mutant acl5 (non-functional) no_thermo No Thermospermin acl5_mutant->no_thermo uORF_active SAC51 uORF SAC51_mRNA_blocked SAC51 mRNA uORF_active->SAC51_mRNA_blocked inhibition active no_SAC51 No SAC51 Protein SAC51_mRNA_blocked->no_SAC51 Dwarfism Dwarfism & Excess Xylem no_SAC51->Dwarfism acl5_mutant_sup acl5 (non-functional) no_thermo_sup No Thermospermin acl5_mutant_sup->no_thermo_sup uORF_mutated mutated SAC51 uORF (non-functional) SAC51_mRNA_sup SAC51 mRNA uORF_mutated->SAC51_mRNA_sup inhibition bypassed SAC51_protein_sup SAC51 Protein SAC51_mRNA_sup->SAC51_protein_sup translation Suppression Suppression of Dwarfism SAC51_protein_sup->Suppression

Caption: ACL5 signaling pathway in wild-type, acl5 mutant, and sac51-d acl5 suppressor.

Experimental_Workflow start Start: acl5 Homozygous Seeds mutagenesis EMS Mutagenesis start->mutagenesis m1_gen Grow M1 Generation (Self-pollinate) mutagenesis->m1_gen m2_screen Screen M2 Population (>20,000 plants) m1_gen->m2_screen isolate Isolate Putative Suppressors (Tall Phenotype) m2_screen->isolate progeny_test Progeny Testing (Confirm Homozygous Lines) isolate->progeny_test backcross Backcross to acl5 progeny_test->backcross outcross Outcross to Wild-Type progeny_test->outcross confirm Confirm Extragenic Suppressor backcross->confirm outcross->confirm

Caption: Experimental workflow for an acl5 suppressor screen.

References

Technical Support Center: Accounting for Thermospermine Catabolism by Polyamine Oxidases

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on thermospermine catabolism by polyamine oxidases (PAOs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in plants?

A1: this compound is a structural isomer of spermine and acts as a plant growth regulator.[1][2] Its primary role is in the regulation of stem elongation and the suppression of xylem (water-conducting tissue) differentiation.[1] Maintaining the correct balance of this compound is crucial for proper vascular development.[3]

Q2: Which enzymes are responsible for this compound catabolism?

A2: this compound is catabolized by a class of flavin-dependent enzymes called polyamine oxidases (PAOs). In the model plant Arabidopsis thaliana, there are five PAO genes (AtPAO1 to AtPAO5). While several AtPAOs can oxidize this compound in vitro, AtPAO5 has been identified as the primary this compound oxidase in planta.

Q3: What is the main catabolic pathway for this compound?

A3: The main catabolic pathway for this compound in plants is a back-conversion reaction. In this process, PAOs oxidize this compound to produce spermidine, 3-aminopropanal, and hydrogen peroxide (H₂O₂). This is distinct from terminal catabolism, which would further break down the polyamine backbone.

Q4: How does this compound catabolism relate to other signaling pathways?

A4: this compound catabolism is intricately linked with auxin signaling in the regulation of xylem development. Auxin promotes the expression of genes that lead to xylem formation and also induces the expression of ACAULIS5 (ACL5), the gene for this compound synthase. The resulting this compound then acts as a negative feedback signal, suppressing excessive xylem differentiation. The hydrogen peroxide (H₂O₂) produced during this compound catabolism can also act as a signaling molecule in various stress responses.

Q5: What are the observable phenotypes of mutants with altered this compound catabolism?

A5: Mutants with a loss-of-function in the AtPAO5 gene (pao5 mutants) are unable to efficiently break down this compound, leading to its accumulation (approximately 2-fold higher levels than wild-type). These mutants exhibit a delayed transition from vegetative to reproductive growth and show growth inhibition when treated with low doses of external this compound. Conversely, mutants deficient in this compound synthesis (acl5 mutants) show severe dwarfism and excessive xylem formation.

Troubleshooting Guides

Guide 1: HPLC Analysis of Polyamines

Issue: Inconsistent retention times or poor peak separation during HPLC analysis of plant polyamine extracts.

Possible Cause Troubleshooting Step Rationale
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily. Ensure all components are fully dissolved and mixed.The composition of the mobile phase is critical for consistent retention times. Evaporation or precipitation of components can alter the elution profile.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.Retention times are sensitive to temperature changes. A stable temperature ensures reproducibility.
Air Bubbles in the System Degas the mobile phase before use. Purge the pump to remove any trapped air bubbles.Air bubbles can cause pressure fluctuations and inconsistent flow rates, leading to variable retention times.
Column Contamination Flush the column with a strong solvent (e.g., methanol or acetonitrile). Use a guard column to protect the analytical column.Contaminants from plant extracts can accumulate on the column, affecting separation and peak shape.
Improper Derivatization Ensure complete derivatization by optimizing reaction time, temperature, and reagent concentrations. Prepare fresh derivatization reagents regularly.Incomplete derivatization of polyamines will lead to multiple peaks for a single analyte or no peak at all.
Guide 2: Quantitative RT-PCR (qRT-PCR) for PAO Gene Expression

Issue: High variability or non-reproducible results in the quantification of PAO gene transcripts.

Possible Cause Troubleshooting Step Rationale
Poor RNA Quality/Integrity Assess RNA integrity using gel electrophoresis or a bioanalyzer. Use a high-quality RNA extraction kit suitable for your plant tissue, which may contain high levels of secondary metabolites.Degraded RNA will lead to inaccurate quantification of gene expression levels.
Suboptimal Primer Design Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve.Primer efficiency is crucial for accurate quantification. Primers that amplify genomic DNA will lead to an overestimation of transcript levels.
Genomic DNA Contamination Treat RNA samples with DNase I before reverse transcription. Include a "no reverse transcriptase" control in your experiment.Contaminating genomic DNA can be amplified by PCR, leading to inaccurate results.
Inappropriate Reference Genes Validate the stability of your chosen reference genes under your specific experimental conditions. Use multiple validated reference genes for normalization.The expression of reference genes can vary under different conditions. Using unstable reference genes will lead to erroneous normalization.
PCR Inhibition Dilute the cDNA template to reduce the concentration of potential inhibitors from the RNA extraction process.Co-purified compounds from plant tissues can inhibit the PCR reaction, leading to reduced amplification efficiency and inaccurate quantification.

Quantitative Data

Table 1: Kinetic Parameters of Recombinant AtPAO5

This table summarizes the kinetic properties of Arabidopsis thaliana polyamine oxidase 5 (AtPAO5) with various substrates at different pH levels. Data was obtained from Lineweaver-Burk plot analyses.

SubstratepHkcat (s⁻¹)Km (µM)kcat/Km (s⁻¹µM⁻¹)
This compound 6.51.8 ± 0.110.3 ± 0.60.175
7.50.4 ± 0.041.5 ± 2.10.010
Spermine 6.50.3 ± 0.071.4 ± 4.20.004
7.52.5 ± 0.114.2 ± 0.80.176
N¹-acetylspermine 6.50.5 ± 0.012.1 ± 0.70.041
7.50.5 ± 0.016.9 ± 1.00.030
Norspermine 6.50.4 ± 0.014.9 ± 0.90.027
7.50.7 ± 0.025.5 ± 1.50.027

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Polyamine Extraction and HPLC Analysis from Plant Tissue
  • Tissue Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Add 1 mL of 5% (v/v) cold perchloric acid (PCA) to the powdered tissue. Vortex thoroughly and incubate on ice for 1 hour.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Derivatization: Transfer the supernatant to a new tube. Mix 100 µL of the supernatant with 200 µL of 2 M NaOH and 3 µL of benzoyl chloride. Vortex for 30 seconds and incubate at 37°C for 20-30 minutes.

  • Extraction of Benzoylated Polyamines: Add 400 µL of saturated NaCl and 400 µL of diethyl ether. Vortex and centrifuge at 1,500 x g for 5 minutes.

  • Sample Preparation: Transfer the upper ether phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • HPLC Analysis: Re-dissolve the dried residue in 100 µL of methanol. Inject an appropriate volume (e.g., 20 µL) onto a C18 reverse-phase HPLC column. Elute with a methanol-water gradient and detect the benzoylated polyamines using a UV detector at 254 nm.

Protocol 2: In Vitro Assay of Polyamine Oxidase Activity

This assay measures the production of hydrogen peroxide (H₂O₂), a product of the PAO reaction.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.5), 1 U/mL horseradish peroxidase, and 1 mM 4-aminoantipyrine and 3,5-dichloro-2-hydroxybenzenesulfonic acid as chromogenic substrates.

  • Enzyme Preparation: Add purified recombinant PAO enzyme or a crude protein extract from plant tissue to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding the substrate (e.g., 500 µM this compound).

  • Measurement: Immediately measure the increase in absorbance at 515 nm over time using a spectrophotometer. The rate of color formation is proportional to the rate of H₂O₂ production and thus to the PAO activity.

  • Controls: Include a reaction mixture without the enzyme as a negative control and a reaction without the substrate to account for any background activity.

Visualizations

Thermospermine_Catabolism cluster_synthesis Biosynthesis cluster_catabolism Catabolism Spermidine Spermidine This compound This compound Spermidine->this compound ACL5 (this compound Synthase) Spermidine_prod Spermidine This compound->Spermidine_prod PAO5 (Polyamine Oxidase) H2O2 H₂O₂ This compound->H2O2 PAO5 (Polyamine Oxidase) Aminopropanal 3-Aminopropanal This compound->Aminopropanal PAO5 (Polyamine Oxidase) Experimental_Workflow start Start: Hypothesis on T-Spm Catabolism genetics Generate/Obtain Mutants (e.g., pao5, acl5) and Overexpression Lines start->genetics phenotyping Phenotypic Analysis (Growth, Development) genetics->phenotyping hplc Polyamine Quantification (HPLC) genetics->hplc qpcr Gene Expression Analysis (qRT-PCR for PAO genes) genetics->qpcr enzyme_assay In Vitro PAO Enzyme Assay genetics->enzyme_assay data_analysis Data Analysis and Interpretation phenotyping->data_analysis hplc->data_analysis qpcr->data_analysis enzyme_assay->data_analysis conclusion Conclusion data_analysis->conclusion Xylem_Differentiation_Signaling cluster_feedback Negative Feedback Loop Auxin Auxin ACL5 ACL5 Gene Expression Auxin->ACL5 + Xylem_Genes Xylem Differentiation Genes Auxin->Xylem_Genes + This compound This compound (T-Spm) ACL5->this compound synthesis This compound->Xylem_Genes - (Suppression) PAO5 PAO5 This compound->PAO5 substrate Xylem Xylem Differentiation Xylem_Genes->Xylem

References

Technical Support Center: Navigating the Complexities of Thermospermine's Non-Cell-Autonomous Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thermospermine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments due to the non-cell-autonomous nature of this plant polyamine.

Understanding the Challenge: The Mobility of this compound

This compound, a structural isomer of spermine, plays a critical role in plant development, most notably as a negative regulator of xylem differentiation.[1][2][3] It is synthesized by the enzyme ACAULIS5 (ACL5) in xylem precursor cells and acts to suppress their excessive proliferation.[3][4] A key feature of this compound signaling is its non-cell-autonomous action; it can move from its site of synthesis to affect adjacent cells.[5] This mobility, while crucial for its biological function, can introduce significant complexities in experimental design and data interpretation.

dot

Figure 1. Non-cell-autonomous this compound signaling pathway.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected phenotypes in acl5 mutants.

Possible Cause: The phenotype of the acaulis5 (acl5) mutant, which is deficient in this compound synthesis, can be severe, often characterized by dwarfism and excessive xylem development.[3][6] However, the severity of the phenotype can vary. This variability might be due to genetic background, environmental conditions, or compensatory mechanisms. For instance, in Marchantia polymorpha, Mpacl5 mutants exhibit severe growth retardation, but unlike in Arabidopsis, exogenous this compound does not rescue the phenotype and can even be inhibitory.[7][8]

Solutions:

  • Standardize Growth Conditions: Ensure consistent light, temperature, and nutrient conditions for all experiments.

  • Use Well-Characterized Alleles: Work with confirmed null alleles of acl5 to minimize leakiness.

  • Backcross Mutants: Backcross your acl5 mutant to the wild-type background for several generations to reduce the influence of other genetic variations.

  • Consider Species-Specific Responses: Be aware that the response to this compound deficiency and exogenous application can differ significantly between plant species.[7][8]

Problem 2: Difficulty interpreting promoter-reporter (e.g., GUS) studies for this compound-responsive genes.

Possible Cause: The non-cell-autonomous nature of this compound can complicate the interpretation of promoter-reporter assays. A promoter might be active in one cell type, leading to the expression of a reporter gene, but the this compound produced in those cells could diffuse and affect the expression of target genes in surrounding cells. This can lead to a mismatch between the observed reporter activity and the downstream effects of this compound. For example, while ACL5 is expressed in xylem precursor cells, its product, this compound, acts on the translational machinery of SAC51 family mRNAs in neighboring cells to regulate their development.

Solutions:

  • Use Translational Fusions: In addition to transcriptional fusions (promoter-GUS), consider using translational fusions (promoter-gene-GUS) to better understand where the final protein product is localized.

  • Immunolocalization: If antibodies are available, perform immunolocalization to visualize the distribution of the protein of interest and compare it with the reporter gene expression pattern.

  • Cell-Type Specific Rescue: To confirm the site of action, express the gene of interest under different cell-type-specific promoters in the mutant background and observe for phenotypic rescue.

  • Quantitative Analysis: Perform quantitative analysis of reporter gene expression in different tissues or cell types to get a more precise understanding of the expression pattern.[9]

Problem 3: Inconsistent results with exogenous this compound application.

Possible Cause: The effectiveness of exogenously applied this compound can be influenced by several factors, including its stability in the growth medium, uptake by the plant tissue, and transport to the site of action. The optimal concentration can also vary between species and experimental systems. For example, daily application of 0.1 mM this compound to the shoot apex of Arabidopsis acl5 mutants partially rescues the dwarf phenotype, while application to the roots under the same conditions may not be as effective.[9][10][11]

Solutions:

  • Optimize Concentration and Application Method: Perform a dose-response curve to determine the optimal concentration for your specific plant species and experimental setup. Test different application methods (e.g., in liquid culture, on solid media, direct application to specific organs).

  • Consider Analogs: Norspermine has been shown to functionally substitute for this compound in rescuing the acl5 mutant phenotype and may have different uptake or stability properties.[12]

  • Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment to ensure its stability and activity.

  • Monitor Uptake and Distribution: If possible, use radiolabeled this compound or analytical techniques to monitor its uptake and distribution within the plant tissues.

Frequently Asked Questions (FAQs)

Q1: How does the non-cell-autonomous effect of this compound complicate grafting experiments?

A1: Grafting experiments between wild-type and acl5 mutant plants can be challenging to interpret. If a wild-type scion is grafted onto an acl5 rootstock, this compound produced in the scion could potentially be transported to the rootstock and partially rescue the mutant phenotype in the vascular tissue at the graft union and below. Conversely, a lack of rescue in the rootstock might suggest limited long-distance transport of this compound. Restoration of the acl5 mutant phenotype by somatic reversion of a transposon-induced allele provides strong evidence for a non-cell-autonomous function, suggesting that even a small patch of wild-type tissue can supply this compound to the surrounding mutant tissue.[3][13] Careful analysis of the phenotype at and away from the graft junction is crucial.

Q2: What are the key downstream targets of this compound signaling?

A2: The primary known targets of this compound are the mRNAs of the SAC51 gene family.[10] These mRNAs contain conserved upstream open reading frames (uORFs) that inhibit the translation of the main coding sequence.[10][14] this compound alleviates this uORF-mediated translational repression, leading to the production of SAC51 family proteins, which are basic helix-loop-helix (bHLH) transcription factors that repress xylem differentiation.[10][15]

Q3: Are there any known inhibitors or synthetic analogs of this compound that can be used for research or agricultural purposes?

A3: Yes, a compound named xylemin has been identified as an inhibitor of this compound biosynthesis.[16] Xylemin treatment can phenocopy the acl5 mutant, leading to excessive xylem differentiation.[16] This compound could be a valuable tool for studying this compound function and may have potential applications in modulating wood biomass production.[1][2][16] Additionally, norspermine has been shown to be a functional analog of this compound.[12] The development of synthetic analogs and inhibitors opens up possibilities for agrochemical applications to control plant growth and development.[17]

Q4: What is the relationship between this compound and auxin signaling?

A4: this compound and auxin have an antagonistic relationship in the regulation of xylem development. Auxin promotes xylem differentiation, and the expression of ACL5, the this compound synthase gene, is induced by auxin.[6] This creates a negative feedback loop where high auxin levels lead to the production of this compound, which in turn suppresses auxin-induced xylem differentiation, thus ensuring proper vascular patterning.[6][18] The excessive xylem phenotype of the acl5 mutant is enhanced by the application of auxin analogs.[6][15]

Data Presentation

Table 1: Quantitative Effects of this compound on Xylem Development and Gene Expression in Arabidopsis thaliana

ParameterGenotype/TreatmentFold Change/EffectReference
Xylem Width acl5-1 + 2,4-D IOE (auxin analog) vs. Wild-type + 2,4-D IOE~3-fold increase[15]
acl5-1 + 2,4-D + this compound vs. acl5-1 + 2,4-DSuppression of excessive xylem[17]
Gene Expression (ACL5) acl5-1 vs. Wild-typeIncreased transcript level[11]
Wild-type + 0.1 mM this compound (24h)Reduced transcript level[11]
Gene Expression (SAC51) Wild-type + 0.1 mM this compound (24h)Increased transcript level[9]
acl5-1 + 0.1 mM this compound (24h)Increased transcript level[9]
Reporter Gene Activity (SAC51 promoter-GUS) acl5-1 vs. Wild-typeSignificantly lower activity[9]
Wild-type + 0.1 mM this compoundIncreased activity[9]
Lateral Root Formation Wild-type + this compoundSeverely repressed[19]

Experimental Protocols

Protocol 1: Histochemical GUS Reporter Assay for this compound-Responsive Gene Expression

This protocol is adapted for studying the expression of genes involved in the this compound signaling pathway using a β-glucuronidase (GUS) reporter system.

Materials:

  • Transgenic plants expressing a promoter-GUS fusion construct.

  • GUS staining solution:

    • 100 mM sodium phosphate buffer (pH 7.0)

    • 10 mM EDTA

    • 0.5 mM potassium ferricyanide

    • 0.5 mM potassium ferrocyanide

    • 0.1% (v/v) Triton X-100

    • 1 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)

  • 70% ethanol

  • Microscope

Procedure:

  • Collect tissue samples from transgenic plants (e.g., seedlings, roots, leaves).

  • Place the samples in a 1.5 mL microfuge tube and add GUS staining solution to completely submerge the tissue.

  • Apply a vacuum for 10-15 minutes to infiltrate the tissue with the staining solution.

  • Incubate the samples at 37°C for several hours to overnight, depending on the strength of the promoter.

  • After incubation, remove the staining solution and wash the samples with 70% ethanol to remove chlorophyll and stop the enzymatic reaction.

  • Replace the ethanol solution as needed until the tissue is clear.

  • Observe the stained tissue under a light microscope to visualize the blue precipitate, which indicates GUS activity.

  • For quantitative analysis, a fluorometric assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate can be performed.

dot```dot graph GUS_Assay_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Collect transgenic tissue"]; B [label="Incubate in GUS staining solution\n(with X-Gluc)"]; C [label="Apply vacuum infiltration"]; D [label="Incubate at 37°C"]; E [label="Wash with 70% ethanol"]; F [label="Microscopic observation"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

Figure 3. Workflow for a Yeast Two-Hybrid assay.

References

Technical Support Center: Thermospermine Overexpression and Leaf Rolling in Rice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the phenomenon of leaf rolling in rice (Oryza sativa) due to thermospermine overexpression.

Frequently Asked Questions (FAQs)

Q1: We are observing significant leaf rolling in our rice lines overexpressing a this compound synthase gene. What is the primary cause of this phenotype?

A1: The leaf rolling you are observing is a well-documented phenotype resulting from the overexpression of the this compound synthase gene, OsACL5, in rice.[1][2][3] This leads to a significant, over nine-fold increase in the endogenous levels of this compound.[1][2] The primary cause of leaf rolling is a reduction in leaf water potential, which is triggered by alterations in the plant's vascular system.[1][2][3]

Q2: How does increased this compound affect the plant's vascular system to cause reduced water potential?

A2: Elevated levels of this compound lead to a significant reduction in the area of metaxylem vessels in both the roots and leaves.[1][2][3] Metaxylem vessels are crucial for efficient water transport throughout the plant. Their reduced size impairs the hydraulic conductivity of the plant, leading to a decrease in leaf water potential, especially under conditions of high temperature, increased light intensity, and low humidity.[1][2] This water deficit stress is the direct trigger for the inward rolling of the leaves as a mechanism to conserve water.

Q3: Is the leaf rolling phenotype always present in this compound-overexpressing lines?

A3: The leaf rolling phenotype is described as "environmentally-dependent".[1][2][3] It becomes more pronounced under environmental conditions that increase the plant's water demand, such as high temperature and light intensity, and low humidity.[1][2] Under less stressful conditions, the leaf rolling may be less severe or not apparent.

Q4: We have also noticed a reduction in grain size and overall yield in our overexpression lines. Is this related to the high this compound levels?

A4: Yes, in addition to leaf rolling, overexpression of OsACL5 and the subsequent increase in this compound are associated with smaller grains, reduced 1000-grain weight, and a decrease in yield per plot.[1][2][3] This suggests that this compound plays a role in regulating grain development, possibly through interaction with other signaling pathways that control grain size, such as those involving the genes OsDEP1, OsGS3, and OsGW2.[1]

Q5: Is there a known interaction with other plant hormone pathways?

A5: Yes, there is evidence of an interaction between the this compound and ethylene signaling pathways. In OsACL5 overexpression lines, where this compound levels are high, a reduction in ethylene evolution has been observed.[1][2] This suggests a potential antagonistic relationship or a competition for a common precursor, S-adenosylmethionine (SAM), which is involved in the biosynthesis of both this compound and ethylene.[4] In Arabidopsis, this compound is also known to act as a negative feedback regulator in auxin-induced xylem differentiation.[5][6][7]

Troubleshooting Guide

Issue: Difficulty in confirming the cause of leaf rolling in transgenic rice lines.

Possible Cause Troubleshooting Steps Expected Outcome
Confirmation of Transgene Overexpression 1. Perform quantitative real-time PCR (qRT-PCR) on the transgene (e.g., OsACL5) in leaf and root tissues of both wild-type (WT) and transgenic lines. 2. Use a validated housekeeping gene for normalization.Significantly higher transcript levels of the transgene in the overexpression lines compared to WT.
Measurement of Thermospermin Levels 1. Extract polyamines from the leaves of both WT and overexpression lines. 2. Quantify this compound levels using High-Performance Liquid Chromatography (HPLC).A substantial increase (e.g., over nine-fold) in this compound concentration in the overexpression lines.[1][2]
Assessment of Vascular Anatomy 1. Take cross-sections of the roots and leaves from both WT and overexpression plants. 2. Stain the sections (e.g., with toluidine blue) and visualize the vascular bundles under a microscope. 3. Measure the area of the metaxylem vessels.A statistically significant reduction in the cross-sectional area of metaxylem vessels in the overexpression lines compared to WT.[1][2]
Evaluation of Leaf Water Potential 1. Measure the leaf water potential of both WT and overexpression plants, particularly during midday when transpiration is highest. 2. Use a pressure chamber for accurate measurements.A significantly lower (more negative) leaf water potential in the overexpression lines, indicating water stress.[1]

Quantitative Data Summary

Parameter Wild-Type (WT) This compound Overexpression (OE) Lines Reference
This compound (T-Spm) Content Baseline levels> 9-fold increase[1][2]
Metaxylem Vessel Area (Roots & Leaves) Normal sizeSignificantly smaller[1][2][3]
Leaf Water Potential NormalSignificantly reduced (more negative)[1]
Ethylene Evolution Baseline levelsReduced[1][2]
Grain Size NormalSmaller[1][2][3]
1000-Grain Weight NormalLighter[1][2][3]
Yield per Plot NormalReduced[1][2][3]

Experimental Protocols

Protocol 1: Generation of OsACL5 Overexpression Lines

  • Vector Construction: The full-length coding sequence of OsACL5 is amplified from rice cDNA. This is then cloned into a plant expression vector under the control of a strong constitutive promoter, such as the maize ubiquitin promoter.

  • Transformation: The resulting overexpression construct is introduced into Agrobacterium tumefaciens. Embryonic calli derived from wild-type rice are co-cultivated with the Agrobacterium.

  • Selection and Regeneration: Transformed calli are selected on a medium containing an appropriate antibiotic or herbicide. Resistant calli are then transferred to a regeneration medium to induce shoot and root formation, resulting in T0 transgenic plants.

  • Confirmation: The presence and expression of the transgene in the T1 generation and subsequent homozygous lines are confirmed by PCR, Southern blotting, and qRT-PCR.

Protocol 2: Histological Analysis of Metaxylem Vessels

  • Sample Collection: Collect fresh root and leaf samples from both wild-type and overexpression plants at the same developmental stage.

  • Fixation: Fix the samples in a suitable fixative solution (e.g., FAA: formaldehyde, acetic acid, ethanol) for 24 hours at 4°C.

  • Dehydration and Embedding: Dehydrate the samples through a graded ethanol series and embed them in paraffin or a resin (e.g., Technovit 7100).

  • Sectioning: Cut thin cross-sections (e.g., 8-10 µm) using a microtome.

  • Staining and Visualization: Mount the sections on glass slides, deparaffinize (if necessary), and stain with 0.05% toluidine blue O. Observe the stained sections under a light microscope.

  • Image Analysis: Capture images of the vascular bundles and use image analysis software (e.g., ImageJ) to measure the area of the metaxylem vessels.

Visualizations

Thermospermine_Signaling_Pathway cluster_overexpression Overexpression of OsACL5 cluster_molecular_changes Molecular & Physiological Changes cluster_phenotype Observed Phenotype OsACL5 Increased OsACL5 (this compound Synthase) This compound Increased Thermospermin (> 9-fold) OsACL5->this compound Catalyzes Production Ethylene Reduced Ethylene Evolution This compound->Ethylene Antagonistic Interaction? Vascular Reduced Metaxylem Vessel Area This compound->Vascular Inhibits Development GrainSize Reduced Grain Size & Yield This compound->GrainSize Affects Development WaterPotential Reduced Leaf Water Potential Vascular->WaterPotential Impairs Water Transport LeafRolling Environmentally-Dependent Leaf Rolling WaterPotential->LeafRolling Triggers Response

Caption: Signaling pathway from OsACL5 overexpression to leaf rolling in rice.

Experimental_Workflow cluster_analysis Analysis Details start Start: Hypothesis on This compound Function construct 1. Create OsACL5 Overexpression Vector start->construct transform 2. Agrobacterium-mediated Rice Transformation construct->transform generate 3. Generate Transgenic Rice Lines (T0, T1...) transform->generate phenotype 4. Phenotypic Analysis (Leaf Rolling, Grain Size) generate->phenotype molecular 5. Molecular & Physiological Analysis generate->molecular conclusion Conclusion: Elucidate Mechanism phenotype->conclusion qPCR qRT-PCR for OsACL5 Expression molecular->qPCR HPLC HPLC for This compound Levels molecular->HPLC Histo Histology of Vascular Tissue molecular->Histo Water Leaf Water Potential Measurement molecular->Water qPCR->conclusion HPLC->conclusion Histo->conclusion Water->conclusion

Caption: Experimental workflow for investigating this compound overexpression in rice.

References

Technical Support Center: Interpreting Gene Expression Changes After Thermospermine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting gene expression changes following thermospermine treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in plants?

A1: this compound is a structural isomer of spermine, a type of polyamine, that is widely found in the plant kingdom.[1][2] Its primary role is as a plant growth regulator that represses xylem differentiation and promotes stem elongation.[3][4][5] The acaulis5 (acl5) mutant in Arabidopsis thaliana, which is deficient in this compound, exhibits severe dwarfism and excessive xylem differentiation.[3][6][7]

Q2: What are the expected global gene expression changes after this compound treatment?

A2: Exogenous this compound treatment generally leads to the downregulation of genes involved in xylem differentiation and auxin biosynthesis, transport, and signaling.[1][2][8] In wild-type Arabidopsis, a low dose of this compound (5 µM) can modulate the expression of over a thousand genes.[9] In this compound-deficient mutants like acl5, treatment can reverse the upregulation of genes related to vascular development that are characteristic of the mutant phenotype.[1][2]

Q3: What are the key target genes or gene families affected by this compound?

A3: The primary targets of this compound-mediated regulation are the SAC51 family of genes, which encode basic helix-loop-helix (bHLH) transcription factors.[6][10][11][12][13] this compound enhances the translation of SAC51 and its homologs (SACL1, SACL2, SACL3) by overcoming the inhibitory effect of upstream open reading frames (uORFs) in their mRNA leaders.[3][6][7][10][13][14][15] Additionally, genes involved in auxin signaling, such as MONOPTEROS (MP), and genes for secondary cell wall formation are also affected.[1][2]

Q4: How does this compound interact with the auxin signaling pathway?

A4: this compound acts as a negative regulator of auxin-induced gene expression.[3] In this compound-deficient mutants (acl5), there is an upregulation of auxin-related genes, including those for auxin biosynthesis (YUCCA2), transport (PIN1, PIN6), and response (MP/ARF5).[1][2] Exogenous this compound can suppress this upregulation.[1][2] This suggests a feedback loop where auxin promotes the expression of ACL5 (this compound synthase), and the resulting this compound then limits the extent of auxin-induced xylem differentiation.[3][12]

Q5: Are the effects of this compound species-specific?

A5: Yes, there is evidence for species-specific responses to this compound. For instance, while this compound generally represses xylem-related genes in Arabidopsis, in rice, it has been shown to upregulate phloem-expressed genes and certain polyamine oxidase genes that do not have orthologs in Arabidopsis.[8][16]

Troubleshooting Guides

Problem 1: No significant change in target gene expression after this compound treatment.
Possible Cause Suggested Solution
Ineffective this compound Concentration The optimal concentration of this compound can vary between species and experimental systems. Perform a dose-response curve to determine the effective concentration for your system. Common concentrations used in Arabidopsis seedling liquid culture are around 100 µM.[1][2]
Degradation of this compound Ensure the this compound stock solution is fresh and has been stored properly. Prepare fresh working solutions for each experiment.
Incorrect Treatment Duration The time required to observe gene expression changes can vary. A 24-hour treatment is often sufficient to see changes in auxin-related gene expression in Arabidopsis seedlings.[1][2] Consider a time-course experiment to identify the optimal treatment duration.
Insensitive Genotype Some genotypes or mutants may be insensitive to this compound. For example, a double knockout of SAC51 and SACL3 in Arabidopsis results in insensitivity to high concentrations of this compound.[6][10][11][13] Use a wild-type control that is known to be responsive.
Poor RNA Quality Degraded RNA can lead to inaccurate gene expression analysis. Assess RNA integrity using methods like gel electrophoresis or a Bioanalyzer before proceeding with downstream applications.
Problem 2: High variability in gene expression data between biological replicates.
Possible Cause Suggested Solution
Inconsistent Plant Growth Conditions Ensure uniform growth conditions (light, temperature, growth media) for all plants used in the experiment. Minor variations can lead to significant differences in gene expression.
Variable Treatment Application Apply this compound consistently across all samples. For liquid cultures, ensure thorough mixing. For plate-based assays, ensure even distribution of the compound in the media.
Developmental Stage Differences Harvest all samples at the same developmental stage. Gene expression can vary significantly throughout development.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to minimize errors during sample preparation and qPCR setup.
Problem 3: Unexpected upregulation of stress-responsive genes.
Possible Cause Suggested Solution
Cellular Stress from High this compound Concentration Very high concentrations of this compound may induce a stress response. Use the lowest effective concentration determined from your dose-response experiments.
Solvent Effects If using a solvent to dissolve this compound, ensure that a solvent-only control is included to account for any effects of the solvent on gene expression.
Contamination of Reagents Use sterile techniques and nuclease-free water and reagents to avoid contamination that could induce a stress response.
This compound's Role in Stress Responses In some contexts, this compound homeostasis is important for stress responses. For example, in a this compound oxidase mutant (Atpao5-2), low-dose this compound treatment led to the upregulation of Fe-deficiency and drought stress-induced genes.[9] Consider the genetic background of your material.

Quantitative Data Summary

Table 1: Effect of this compound Treatment on Gene Expression in Arabidopsis thaliana

GeneFunctionFold Change (acl5-1 vs. WT)Fold Change (acl5-1 + 100µM this compound vs. acl5-1)Reference
MP/ARF5Auxin Response FactorUpregulatedDownregulated[1][2]
ATHB8HD-Zip III Transcription FactorUpregulatedDownregulated[1]
PIN1Auxin Efflux CarrierUpregulatedDownregulated[1][2]
PIN6Auxin Efflux CarrierUpregulatedDownregulated[1]
YUC2Auxin BiosynthesisUpregulatedDownregulated[1][2]
ACL5This compound SynthaseUpregulatedDownregulated[1][2][5]

Table 2: Differentially Expressed Genes in Wild-Type and Atpao5-2 Mutant after 5µM this compound Treatment

GenotypeConditionNumber of Differentially Expressed Genes (≥ 2-fold)Reference
Wild-Type (WT)5 µM this compound vs. Untreated1,398[9]
Atpao5-25 µM this compound vs. Untreated3,186[9]

Experimental Protocols

Quantitative Real-Time RT-PCR (qRT-PCR)

This protocol is adapted from studies analyzing gene expression changes in Arabidopsis seedlings.[1][2]

  • Plant Growth and Treatment: Grow Arabidopsis thaliana seedlings for 7 days in Murashige and Skoog (MS) liquid medium. Add this compound to the desired final concentration (e.g., 100 µM) and incubate for a specified period (e.g., 24 hours).

  • RNA Extraction: Harvest whole seedlings and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix (e.g., SYBR Green I Master, Roche). A typical reaction mixture includes 10 µL of 2x master mix, 1 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.

  • Thermal Cycling: Perform qPCR on a real-time PCR system with a standard thermal cycling program: 95°C for 5 min, followed by 40-45 cycles of 95°C for 15 s, 60°C for 15 s, and 72°C for 20 s.

  • Data Analysis: Use the comparative CT (ΔΔCT) method to calculate relative gene expression levels. Normalize the expression of the target gene to a stable reference gene, such as ACTIN8.[2]

Massive Analysis of cDNA Ends (MACE)

This protocol provides a general workflow for MACE, a method used for gene expression profiling.[9]

  • Sample Preparation: Grow wild-type and mutant (e.g., Atpao5-2) plants with and without this compound treatment (e.g., 5 µM). Harvest tissue and extract total RNA.

  • Library Preparation: Generate MACE libraries from the extracted RNA. This typically involves cDNA synthesis, fragmentation, adapter ligation, and PCR amplification to add sequencing adapters.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis: Process the raw sequencing reads to remove low-quality reads and adapters. Map the reads to a reference genome. Count the number of reads mapping to each gene to determine its expression level. Use bioinformatics tools like MapMan to identify metabolic pathways affected by the differential gene expression.[9]

Visualizations

Thermospermine_Signaling_Pathway cluster_Auxin Auxin Signaling cluster_TSPM This compound Regulation Auxin Auxin MP MP/ARF5 Auxin->MP + TMO5_LHW TMO5/LHW Complex MP->TMO5_LHW + ACL5_gene ACL5 Gene TMO5_LHW->ACL5_gene + Xylem Xylem Differentiation TMO5_LHW->Xylem + ACL5_protein ACL5 (this compound Synthase) ACL5_gene->ACL5_protein TSPM This compound ACL5_protein->TSPM + TSPM->ACL5_gene - (feedback) SAC51_mRNA SAC51 mRNA (with uORFs) TSPM->SAC51_mRNA enhances translation TSPM->Xylem - SAC51_protein SAC51 Protein (bHLH Factor) SAC51_mRNA->SAC51_protein SAC51_protein->Xylem -

Caption: this compound signaling pathway and its interaction with auxin.

Experimental_Workflow cluster_treatment Experimental Treatment cluster_analysis Gene Expression Analysis Plant_Growth Plant Growth (e.g., Arabidopsis seedlings) Treatment This compound Treatment Plant_Growth->Treatment Control Mock Treatment Plant_Growth->Control RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Sample Harvest Control->RNA_Extraction Sample Harvest cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR cDNA_Synthesis->qPCR MACE MACE / RNA-Seq cDNA_Synthesis->MACE Data_Analysis Data Analysis (Relative Expression, Pathway Analysis) qPCR->Data_Analysis MACE->Data_Analysis

Caption: Workflow for analyzing gene expression after this compound treatment.

Caption: Translational regulation of SAC51 by this compound via uORFs.

References

Validation & Comparative

A Researcher's Guide to Validating Thermospermine Target Genes: RT-qPCR and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating the targets of signaling molecules like thermospermine is a critical step in elucidating biological pathways and identifying potential therapeutic interventions. This guide provides a detailed comparison of Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) with other common validation techniques, supported by experimental protocols and data presentation standards.

This compound, a structural isomer of spermine, is a crucial polyamine in plants that plays a significant role in regulating growth and development.[1] Notably, it acts as a negative regulator of xylem differentiation, the process that forms the water-conducting tissues in vascular plants.[2][3] Studies on this compound-deficient mutants, such as the Arabidopsis acaulis5 (acl5), have revealed excessive xylem development, leading to dwarfism.[1][2] The primary molecular mechanism identified involves this compound enhancing the translation of specific target genes, particularly members of the SAC51 gene family, by helping bypass the inhibitory effects of upstream open reading frames (uORFs) in their messenger RNA (mRNA).[2][4][5]

Furthermore, research using microarray and RT-qPCR has demonstrated that this compound influences the expression of genes related to auxin biosynthesis, transport, and signaling.[3][6][7] Validating these putative target genes is essential to confirm their regulation by this compound and to map its complete signaling network. RT-qPCR remains the gold standard for such targeted gene expression analysis due to its sensitivity, specificity, and quantitative accuracy.[8][9]

Core Validation Technique: Reverse Transcription qPCR (RT-qPCR)

RT-qPCR is a powerful technique used to detect and quantify mRNA levels for specific genes.[10][11] It operates in two main stages: the reverse transcription of RNA into complementary DNA (cDNA), followed by the quantitative amplification of the target cDNA.[11] The amplification is monitored in real-time using fluorescent reporters, allowing for precise measurement of the initial amount of transcript.[12]

Detailed Experimental Protocol for RT-qPCR

This protocol outlines the key steps for validating the expression of a putative this compound target gene (e.g., SAC51 or an auxin-related gene) in a plant model like Arabidopsis thaliana.

  • Sample Preparation and RNA Extraction:

    • Grow wild-type and acl5 mutant Arabidopsis seedlings under controlled conditions.

    • Create experimental groups: (a) Untreated wild-type, (b) Untreated acl5 mutant, (c) acl5 mutant treated with 100 µM this compound for 24 hours.[3]

    • Harvest tissue (e.g., roots or whole seedlings) from three biological replicates for each group.

    • Immediately freeze the tissue in liquid nitrogen to prevent RNA degradation.

    • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[13]

  • RNA Quality and Quantity Assessment:

    • Determine RNA concentration and purity (A260/A280 ratio of 1.8-2.0) using a spectrophotometer (e.g., NanoDrop).[14]

    • Assess RNA integrity by running an aliquot on a 1% agarose gel to visualize intact 28S and 18S ribosomal RNA bands or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).[15]

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit with a mix of oligo(dT) and random primers.[16]

    • Include a "no reverse transcriptase" (-RT) control for each sample to check for genomic DNA contamination in the subsequent qPCR step.

  • Primer Design and Validation:

    • Design gene-specific primers for the target gene(s) and at least two stable reference (housekeeping) genes (e.g., ACTIN2, UBQ10).[17] Primers should span an exon-exon junction to avoid amplifying genomic DNA.

    • Use tools like Primer-BLAST to design primers with a length of 20-23 bp, a GC content of 40-60%, and producing an amplicon of 80-150 bp.[14]

    • Validate primer efficiency by running a qPCR on a serial dilution of pooled cDNA. An acceptable efficiency is between 90-110%.[17]

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix. For a 20 µL reaction: 10 µL of 2x SYBR Green Master Mix, 0.4 µL of each forward and reverse primer (10 µM stock), 2 µL of diluted cDNA (e.g., 1:10 dilution), and 7.2 µL of nuclease-free water.[15]

    • Run the reactions in a real-time PCR cycler using a standard thermal profile: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.[15]

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.[17]

    • Run each sample in triplicate (technical replicates) and include non-template controls (NTCs) for each primer pair.[13]

  • Data Analysis:

    • Export the raw quantification cycle (Cq) values.[10]

    • Calculate the relative gene expression using the ΔΔCq (Livak) method.[18]

      • Step 1: Normalize to Reference Gene: For each sample, calculate ΔCq = Cq(target gene) - Cq(reference gene).

      • Step 2: Normalize to Control Group: Calculate ΔΔCq = ΔCq(test sample) - Average ΔCq(control group).

      • Step 3: Calculate Fold Change: Fold Change = 2-ΔΔCq.

    • Perform statistical analysis (e.g., Student's t-test or ANOVA) on the ΔCq values to determine significance.

Data Presentation: RT-qPCR Validation

Quantitative data should be summarized for clarity. The table below presents hypothetical results from an experiment validating the effect of this compound on the expression of an auxin-related gene, AUX-T1, in the acl5 mutant background.

Treatment GroupTarget GeneMean Cq ± SD (n=3)ΔCq (vs. ACTIN2)ΔΔCq (vs. WT)Fold Change (2-ΔΔCq)p-value
Wild-Type (WT) AUX-T122.5 ± 0.214.50.01.0 (Reference)-
ACTIN218.0 ± 0.15----
acl5 mutant AUX-T120.4 ± 0.182.3-2.24.59<0.01
ACTIN218.1 ± 0.20----
acl5 + T-Spm AUX-T122.2 ± 0.254.3-0.21.15>0.05 (vs. WT)
ACTIN217.9 ± 0.17----

Table 1: Hypothetical RT-qPCR results showing the relative expression of target gene AUX-T1. Data indicates that AUX-T1 is significantly upregulated in the this compound-deficient acl5 mutant and its expression is restored to wild-type levels upon this compound (T-Spm) treatment.

Comparison of Gene Validation Methods

While RT-qPCR is the most common method for validating target gene expression, other techniques offer different advantages.

MethodPrincipleThroughputQuantitative?Key AdvantagesKey Disadvantages
RT-qPCR Real-time monitoring of PCR amplification of cDNA using fluorescence.Low to MediumYes (Relative)High sensitivity, specificity, wide dynamic range, high throughput.[8][19]Indirect detection of mRNA; sensitive to RNA quality and primer efficiency.
Digital PCR (dPCR) Partitioning of PCR reaction into thousands of nano-liter sized droplets, allowing for absolute quantification.Low to MediumYes (Absolute)Absolute quantification without a standard curve; high precision.Higher cost per sample; lower dynamic range than qPCR.
Northern Blot Separation of RNA by size via gel electrophoresis, transferred to a membrane, and detected with a labeled probe.LowYes (Semi- to Fully)"Gold standard"; provides transcript size and detects splice variants.[16]Low throughput, labor-intensive, requires large amounts of high-quality RNA.
In Situ Hybridization Labeled nucleic acid probes are used to detect specific mRNA sequences within intact cells or tissues.LowNo (Qualitative)Provides crucial spatial and cellular localization of gene expression.[16]Not quantitative, complex protocol, difficult to automate.
RNA-Seq High-throughput sequencing of the entire transcriptome to provide a comprehensive view of gene expression.Very HighYes (Relative)Genome-wide analysis; discovers novel transcripts and splice variants.High cost, complex data analysis; requires validation by a targeted method like RT-qPCR.[20]

Visualizing Workflows and Pathways

This compound Signaling Pathway

Thermospermine_Pathway cluster_feedback Negative Feedback Loop Auxin Auxin Signal MP MP/ARF5 (Transcription Factor) Auxin->MP activates ACL5_Gene ACL5 Gene (T-Spm Synthase) MP->ACL5_Gene activates Xylem_Genes Xylem Proliferation Genes MP->Xylem_Genes activates This compound This compound (T-Spm) ACL5_Gene->this compound produces This compound->MP represses signaling SAC51_mRNA SAC51 family mRNA (with uORFs) This compound->SAC51_mRNA promotes translation SAC51_Protein SAC51 Protein SAC51_mRNA->SAC51_Protein translates to SAC51_Protein->Xylem_Genes represses Xylem Excessive Xylem Differentiation Xylem_Genes->Xylem promotes

Caption: Simplified this compound signaling pathway in plant vascular development.

Experimental Workflow for RT-qPCR Validation

RT_qPCR_Workflow start Biological Samples (e.g., WT vs. acl5 mutant) rna_extraction 1. Total RNA Extraction & DNase Treatment start->rna_extraction qc 2. RNA Quality & Quantity Check (NanoDrop, Gel) rna_extraction->qc cdna 3. cDNA Synthesis (Reverse Transcription) qc->cdna qpcr 4. Real-Time qPCR (SYBR Green, Gene-Specific Primers) cdna->qpcr data 5. Cq Value Acquisition qpcr->data analysis 6. Relative Quantification (ΔΔCq Method) data->analysis result Validation of Target Gene Expression Change analysis->result

Caption: Step-by-step experimental workflow for validating target genes using RT-qPCR.

Logic for Method Selection Guide

Logic_Flow start Start: Need to Validate Gene Expression is_quant Is Quantitative Data Needed? start->is_quant is_spatial Is Spatial Data Needed? is_quant->is_spatial Yes ish Use In Situ Hybridization is_quant->ish No is_absolute Is Absolute Quantification Needed? is_spatial->is_absolute No is_spatial->ish Yes is_splice Need Splice Variant / Size Info? is_absolute->is_splice No d_pcr Use Digital PCR (dPCR) is_absolute->d_pcr Yes rt_qpcr Use RT-qPCR is_splice->rt_qpcr No northern Use Northern Blot is_splice->northern Yes

Caption: Decision tree for selecting an appropriate gene expression validation method.

References

Confirming SAC51 as a Downstream Target of Thermospermine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental evidence establishing the basic helix-loop-helix (bHLH) transcription factor SAC51 as a direct downstream target of thermospermine in the regulation of plant vascular development. The following sections detail the key genetic and molecular findings, compare relevant mutants, and outline the experimental protocols used to elucidate this signaling pathway.

Introduction to this compound and its Role in Xylem Development

This compound, a structural isomer of spermine, is a plant polyamine essential for proper growth and development. In Arabidopsis thaliana, this compound plays a crucial role in suppressing excessive xylem differentiation. The acaulis5 (acl5) mutant, which is deficient in this compound biosynthesis, exhibits a characteristic dwarf phenotype with premature and excessive xylem development.[1][2][3] This phenotype can be rescued by the exogenous application of this compound.[4] The discovery of suppressor mutations that rescue the acl5 phenotype without restoring this compound levels has been instrumental in identifying the downstream components of the this compound signaling pathway.

SAC51: A Key Downstream Effector in this compound Signaling

Genetic screens for suppressors of the acl5 mutant phenotype led to the identification of the suppressor of acaulis5 51 (sac51) mutant.[5][6][7] The dominant nature of the sac51-d allele provided the initial clue to the regulatory relationship between this compound and SAC51.

Translational Regulation of SAC51 by this compound

The key to understanding how this compound regulates SAC51 lies in the 5' leader sequence of the SAC51 mRNA. This region contains a conserved upstream open reading frame (uORF) that typically inhibits the translation of the main coding sequence for the SAC51 protein.[1][2][5][8] Experimental evidence strongly suggests that this compound acts to overcome this uORF-mediated translational repression, thereby promoting the synthesis of the SAC51 protein.[1][2][3][4][8]

The dominant sac51-d suppressor mutation introduces a premature termination codon within this conserved uORF.[1][2][5][8] This mutation is believed to disrupt the inhibitory function of the uORF, leading to an increase in the translation of the SAC51 protein, even in the absence of this compound. This elevated level of SAC51 protein then compensates for the lack of this compound in the acl5 mutant background, suppressing the excessive xylem differentiation and restoring normal growth.

The SAC51 Gene Family

SAC51 is part of a small gene family in Arabidopsis, which also includes SACL1, SACL2, and SACL3.[1][2][5] These proteins share a conserved bHLH domain and a conserved uORF in their respective mRNAs. Mutations in the uORFs of other family members, such as SACL3, have also been shown to suppress the acl5 phenotype, indicating a degree of functional redundancy within the family.[1][2][5][6][7] However, studies using reporter gene fusions have indicated that the 5' leader sequences of SAC51 and SACL1 are the most responsive to this compound.[1][2][5][7]

Comparative Analysis of Key Mutants

The table below summarizes the phenotypes of key mutants in the this compound-SAC51 pathway, providing a clear comparison of their roles.

MutantGenotypePhenotypeImplication for this compound-SAC51 Pathway
Wild TypeACL5, SAC51Normal growth and xylem development.Baseline for comparison.
acl5acl5Dwarfism, excessive xylem differentiation.[1][2][3]Demonstrates the requirement of this compound for repressing xylem formation.
sac51-dsac51-dNormal growth.A gain-of-function mutation in SAC51 can bypass the need for this compound.
acl5 sac51-dacl5 sac51-dSuppressed dwarfism and xylem differentiation compared to acl5.[1][2][5][8]Confirms that increased SAC51 activity can compensate for the lack of this compound.
sac51-1 (loss-of-function)sac51-1Normal growth.Indicates functional redundancy with other SAC family members.
sac51-1 sacl3-1 (double knockout)sac51-1 sacl3-1Insensitive to high concentrations of exogenous this compound.[2][8][9]Highlights the key roles of SAC51 and SACL3 in mediating the this compound response.

Experimental Protocols

The confirmation of SAC51 as a downstream target of this compound has been supported by a variety of molecular and genetic experiments. Below are the methodologies for some of the key experiments.

Suppressor Screening
  • Objective: To identify genes involved in the this compound signaling pathway.

  • Protocol:

    • Mutagenize seeds of the acl5 mutant (e.g., using ethyl methanesulfonate, EMS).

    • Grow the M2 generation of mutagenized plants and screen for individuals that show a suppression of the acl5 dwarf phenotype (i.e., taller stature and reduced xylem).

    • Isolate these suppressor mutants and perform genetic mapping and sequencing to identify the causative mutations. This process led to the identification of the sac51-d mutant.

5' Leader-GUS Reporter Assay
  • Objective: To demonstrate that this compound regulates the translation of SAC51 mRNA.

  • Protocol:

    • Create a genetic construct where the 5' leader sequence of the SAC51 gene is fused upstream of a reporter gene, such as β-glucuronidase (GUS). This fusion is typically driven by a constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter.

    • Transform this construct into wild-type Arabidopsis plants.

    • Treat transgenic seedlings with varying concentrations of this compound.

    • Quantify the GUS activity in the treated and untreated seedlings. An increase in GUS activity in the presence of this compound indicates that this compound enhances the translation of the mRNA containing the SAC51 5' leader.[1][5][6][7][10]

Yeast Two-Hybrid (Y2H) Assay
  • Objective: To identify proteins that physically interact with SAC51 and its family members.

  • Protocol:

    • Clone the full-length coding sequences of SAC51 family members into a Y2H "bait" vector (e.g., pGBKT7).

    • Clone the coding sequences of potential interacting partners, such as the LHW family proteins, into a Y2H "prey" vector (e.g., pGADT7).

    • Co-transform yeast cells with both the bait and prey plasmids.

    • Plate the transformed yeast on selective media lacking specific nutrients (e.g., leucine, tryptophan, histidine, and adenine).

    • Growth on the selective media indicates a physical interaction between the bait and prey proteins. This assay has demonstrated the interaction between SAC51 family proteins and LHW family proteins.[8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the this compound signaling pathway and a typical experimental workflow used to investigate this pathway.

Thermospermine_Signaling_Pathway cluster_regulation Translational Regulation cluster_downstream Downstream Effects This compound This compound uORF SAC51 mRNA uORF This compound->uORF relieves inhibition SAC51_mRNA SAC51 mORF uORF->SAC51_mRNA inhibits translation SAC51_Protein SAC51 Protein SAC51_mRNA->SAC51_Protein translation LHW LHW Family Proteins SAC51_Protein->LHW inhibits function Xylem Xylem Differentiation LHW->Xylem promotes Experimental_Workflow A Start with acl5 mutant (dwarf, excess xylem) B Mutagenesis (EMS) A->B C Screen for suppressor mutants (restored growth) B->C D Identify sac51-d mutant C->D E Sequence SAC51 gene (identify uORF mutation) D->E F Hypothesize translational regulation E->F G Construct 5' leader-GUS reporter F->G H Transform into Arabidopsis G->H I Treat with this compound H->I J Measure GUS activity I->J K Conclusion: This compound promotes translation of SAC51 mRNA J->K

References

A Comparative Guide to the Function of Thermospermine in Non-vascular and Vascular Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the role of thermospermine in non-vascular and vascular plants. It is intended to be a valuable resource for researchers in plant biology, scientists exploring signaling pathways, and professionals in drug development seeking to understand the multifaceted functions of this essential polyamine.

Introduction to this compound

This compound is a structural isomer of spermine, a well-known polyamine involved in various physiological processes in living organisms. While spermine is prevalent in animals and fungi, this compound is widespread throughout the plant kingdom, from algae to angiosperms[1]. The enzyme responsible for its synthesis is this compound synthase, encoded by the ACAULIS5 (ACL5) gene[1]. The conservation of ACL5 across diverse plant lineages suggests a fundamental and evolutionarily ancient role for this compound[2]. However, its specific functions have diverged between non-vascular and vascular plants, reflecting their distinct evolutionary paths and physiological needs.

Comparative Functional Analysis

Role in Development

In vascular plants , exemplified by Arabidopsis thaliana, this compound is a critical regulator of vascular development, specifically acting as a suppressor of xylem differentiation[3][4][5]. The absence of this compound, as seen in acl5 mutants, leads to a dramatic phenotype characterized by severe dwarfism and excessive proliferation of xylem vessels[6][7]. This is attributed to the premature maturation and death of xylem vessel elements[8]. Exogenous application of this compound can rescue the dwarf phenotype of acl5 mutants and inhibit xylem differentiation in wild-type plants[6]. Furthermore, this compound has been shown to negatively regulate lateral root formation[3].

In non-vascular plants , such as the liverwort Marchantia polymorpha, this compound plays a broader and more fundamental role in overall organ development. Loss-of-function mutants of the Marchantia ACL5 homolog (Mpacl5) exhibit severe growth retardation of the vegetative thallus and the sexual reproductive organs (gametangiophores)[6][8]. The mutant gametangiophores display significant morphological defects, including short stalks and fasciation (fusion of organs)[6][8]. Unlike in vascular plants where the primary developmental role is linked to the vasculature, in non-vascular plants, this compound appears to be essential for basic developmental processes and morphogenesis.

Role in Stress Response

A key functional divergence of this compound between these two plant groups is its role in stress responses. In non-vascular plants like Marchantia, which notably lack spermine, this compound has a dual function in both development and stress tolerance[6][8]. Mpacl5 mutants show altered responses to both heat and salt stress, indicating a primordial role for this compound in abiotic stress responses[6][8][9].

In vascular plants , the role of this compound in stress response is more nuanced and appears to be shared with or even superseded by spermine. While some studies suggest a role for this compound in salt, drought, and heat stress tolerance in Arabidopsis, its primary function remains linked to vascular development, which can indirectly affect stress responses[10]. For instance, the salt hypersensitivity of acl5 mutants is associated with their excessive xylem development[10]. In contrast, spermine has a more pronounced and direct role in abiotic stress responses in vascular plants. This suggests an evolutionary scenario where the ancestral dual function of this compound in non-vascular plants diverged, with the stress response role being largely taken over by spermine in vascular plants[6][8].

Quantitative Data Comparison

The following tables summarize the quantitative data from studies on this compound-deficient mutants and the effects of exogenous this compound application in non-vascular and vascular plants.

Table 1: Phenotypes of this compound-Deficient Mutants

FeatureNon-Vascular (Marchantia polymorphaMpacl5)Vascular (Arabidopsis thalianaacl5)References
Overall Growth Severe growth retardation of thallus and gametangiophores.Severe dwarfism.[6][8],[6][7]
Reproductive Organs Short stalks, fasciation, and indeterminate growth of gametangiophores.Reduced fertility.[6][8]
Vascular System N/A (lacks true vascular tissue).Excessive xylem differentiation; altered vessel element morphology (smaller, simpler structure).[4][5]
Root System N/A (has rhizoids).Altered root architecture.[3]
Stress Tolerance Altered responses to heat and salt stress.Hypersensitive to salt stress, linked to xylem defects. Mutants with high this compound show increased drought and heat tolerance.[6][8][9],[10]

Table 2: Effects of Exogenous this compound Application

TreatmentNon-Vascular (Marchantia polymorpha)Vascular (Arabidopsis thaliana)References
Growth Did not rescue the growth defects of Mpacl5 mutants and was inhibitory at high concentrations.Partially rescues the dwarf phenotype of acl5 mutants.[8],[6]
Vascular Development N/A.Suppresses xylem differentiation.[4][5]
Root Development N/A.Inhibits lateral root formation.[3]
Stress Tolerance N/A.Long-term treatment improves salt tolerance in wild-type and acl5 seedlings.[10]

Experimental Protocols

Quantification of this compound by HPLC

A standard method for quantifying this compound involves high-performance liquid chromatography (HPLC) after benzoylation, which allows for the separation of this compound from its isomer, spermine.

Protocol:

  • Extraction: Plant material is frozen in liquid nitrogen, ground to a fine powder, and extracted with 5% (v/v) perchloric acid.

  • Benzoylation: The supernatant is mixed with 2 M NaOH and benzoyl chloride and incubated at 37°C for 20-30 minutes. The reaction is stopped by adding a saturated NaCl solution.

  • Extraction of Benzoylated Polyamines: The benzoylated polyamines are extracted with diethyl ether. The ether phase is evaporated to dryness.

  • HPLC Analysis: The residue is dissolved in methanol and injected into a reverse-phase C18 column. The benzoylated polyamines are detected by their UV absorbance at 230 nm. Elution is typically performed with a methanol-water gradient.

For a detailed step-by-step protocol, refer to Takahashi et al. (2018)[1].

Generation of Mpacl5 Mutants in Marchantia polymorpha using CRISPR/Cas9

The generation of knockout mutants in Marchantia is efficiently achieved using CRISPR/Cas9-mediated genome editing.

Protocol:

  • Guide RNA (gRNA) Design: Design gRNAs targeting a conserved region of the MpACL5 gene.

  • Vector Construction: Clone the designed gRNA(s) into a Marchantia CRISPR/Cas9 vector containing the Cas9 endonuclease under a suitable promoter.

  • Transformation: Introduce the CRISPR/Cas9 construct into Marchantia spores or regenerating thalli via Agrobacterium tumefaciens-mediated transformation.

  • Selection and Screening: Select transformed plants on a medium containing an appropriate antibiotic. Screen for mutations in the target gene using PCR and sequencing.

For detailed protocols on Marchantia transformation and CRISPR/Cas9 mutagenesis, refer to Sugano and Nishihama (2018)[1] and Frangedakis et al. (2021)[2].

Signaling Pathways

The signaling pathways involving this compound differ significantly between non-vascular and vascular plants, particularly in the downstream targets and the interplay with other phytohormones.

This compound Signaling in Vascular Plants (Arabidopsis thaliana)

In Arabidopsis, this compound acts as a negative regulator of auxin-induced xylem differentiation. A key component of this pathway is the translational regulation of the SUPPRESSOR OF ACAULIS5 51 (SAC51) gene family.

Thermospermine_Vascular Auxin Auxin ACL5 ACL5 (this compound Synthase) Auxin->ACL5 Induces Expression Xylem_Differentiation Xylem Differentiation Auxin->Xylem_Differentiation Promotes This compound This compound ACL5->this compound Synthesizes SAC51_mRNA SAC51 mRNA (with uORF) This compound->SAC51_mRNA Promotes Translation SAC51_Protein SAC51 Protein (bHLH Transcription Factor) SAC51_mRNA->SAC51_Protein SAC51_Protein->Xylem_Differentiation Suppresses

This compound signaling pathway in vascular plants.
Proposed this compound Function in Non-Vascular Plants (Marchantia polymorpha)

In Marchantia, this compound has a dual role in both development and stress response. The precise downstream signaling components are still under investigation, but a model can be proposed based on current findings.

Thermospermine_NonVascular MpACL5 MpACL5 (this compound Synthase) This compound This compound MpACL5->this compound Synthesizes Developmental_Genes Developmental Regulators This compound->Developmental_Genes Regulates Stress_Genes Stress-Responsive Genes This compound->Stress_Genes Regulates Organ_Development Organ Development (Thallus, Gametangiophore) Stress_Response Stress Response (Heat, Salt) Developmental_Genes->Organ_Development Stress_Genes->Stress_Response

Proposed this compound function in non-vascular plants.

Conclusion and Future Directions

The study of this compound reveals a fascinating story of functional evolution in plants. In non-vascular plants, it acts as a fundamental regulator of both development and stress responses. As plants evolved vascular tissues, the role of this compound became more specialized, focusing on the intricate regulation of xylem development, while the broader stress-response functions were likely adopted by its isomer, spermine.

For researchers and drug development professionals, understanding these distinct roles is crucial. Targeting this compound biosynthesis or signaling could offer novel strategies for manipulating plant growth, wood formation, and stress tolerance. Future research should focus on elucidating the downstream targets of this compound in non-vascular plants to fully understand its primordial functions. Furthermore, a deeper investigation into the interplay between this compound and other phytohormones in both plant groups will provide a more complete picture of its regulatory network. The continued exploration of this ancient molecule holds significant promise for both fundamental plant science and its practical applications.

References

Complementation of the acl5 Mutant: Restoring Wild-Type Phenotype and Function

Author: BenchChem Technical Support Team. Date: November 2025

The ACAULIS5 (ACL5) gene in Arabidopsis thaliana is a critical regulator of plant development, primarily known for its role in stem elongation.[1][2] Loss-of-function mutations in this gene result in the acl5 mutant, which exhibits a severe dwarf phenotype characterized by reduced internode elongation.[3][4] Genetic complementation is a powerful technique used to verify that a specific gene is responsible for a particular mutant phenotype. This guide provides a comprehensive overview of the genetic complementation of the acl5 mutant with the wild-type ACL5 gene, including comparative data, experimental protocols, and visualizations of the relevant biological pathways and workflows.

Phenotypic Comparison: Wild-Type vs. acl5 Mutant vs. Complemented Line

The introduction of a wild-type ACL5 gene into the acl5 mutant background successfully rescues the dwarf phenotype, restoring the plant's morphology to that of the wild-type. The quantitative data below summarizes the key phenotypic characteristics.

Phenotypic TraitWild-Type (Ler)acl5-1 MutantComplemented acl5-1 + ACL5
Plant Height Tall, elongated stemsSevere dwarfism, short internodesRestored to wild-type height
Xylem Development Normal xylem vesselsExcessive xylem formation[5][6]Normal xylem development
Thermospermine Level DetectableNot detectable[7]Restored this compound production

Experimental Protocols

The successful complementation of the acl5 mutant involves the reintroduction of a functional ACL5 gene. Below are the key experimental steps.

1. Plasmid Construction

A genomic fragment containing the entire wild-type ACL5 coding sequence, along with its native promoter and terminator regions, is cloned into a binary vector suitable for Agrobacterium tumefaciens-mediated plant transformation. An alternative approach involves cloning the ACL5 cDNA under the control of an inducible promoter, such as a heat-shock promoter, to allow for conditional complementation.[1][8]

2. Arabidopsis Transformation

The floral dip method is a widely used and effective technique for transforming Arabidopsis thaliana.[9][10][11][12]

  • Plant Growth: acl5 mutant plants are grown until they start flowering. The primary inflorescence may be clipped to encourage the growth of multiple secondary inflorescences.[9]

  • Agrobacterium Culture: Agrobacterium tumefaciens carrying the binary vector with the ACL5 gene is grown in a liquid culture to a suitable optical density.

  • Infiltration: The bacterial culture is resuspended in an infiltration medium containing 5% sucrose and a surfactant like Silwet L-77.[9] The above-ground parts of the flowering Arabidopsis plants are dipped into the Agrobacterium suspension.

  • Post-Infiltration Care: The treated plants are kept in a high-humidity environment for 16-24 hours and then returned to normal growth conditions.[9][10]

3. Selection of Transgenic Plants

The binary vector used for transformation typically contains a selectable marker, such as an antibiotic resistance gene.

  • Seed Sterilization and Plating: Seeds harvested from the dipped plants are surface-sterilized and plated on a selection medium containing the appropriate antibiotic (e.g., kanamycin).[9]

  • Identification of Transformants: Only the plants that have successfully integrated the T-DNA (containing the ACL5 gene and the resistance marker) will survive and grow on the selection medium.

4. Phenotypic Analysis

The selected transgenic plants (T1 generation) are transferred to soil and grown to maturity. Their phenotype, particularly stem elongation, is observed and compared to that of the wild-type and the original acl5 mutant plants to confirm the rescue of the mutant phenotype.[1]

Signaling Pathways and Experimental Workflow

Polyamine Biosynthesis Pathway

The ACL5 gene encodes a this compound synthase, an enzyme that catalyzes the conversion of spermidine to this compound, a structural isomer of spermine.[7] This pathway is crucial for normal plant growth and development.

G Spermidine Spermidine ACL5 ACL5 (this compound Synthase) Spermidine->ACL5 decarboxylated_SAM Decarboxylated S-adenosylmethionine decarboxylated_SAM->ACL5 This compound This compound ACL5->this compound

Caption: Biosynthesis of this compound from spermidine catalyzed by ACL5.

ACL5 Signaling in Stem Elongation

This compound, the product of the ACL5 enzyme, is involved in a signaling cascade that regulates stem elongation. It is thought to alleviate the translational repression of the SAC51 gene, which encodes a transcription factor necessary for the expression of genes required for stem elongation.[3][13]

G ACL5 ACL5 This compound This compound ACL5->this compound SAC51_uORF SAC51 mRNA (with uORF) This compound->SAC51_uORF Alleviates repression SAC51_protein SAC51 Protein (bHLH Transcription Factor) SAC51_uORF->SAC51_protein Translation Stem_Elongation_Genes Stem Elongation Genes SAC51_protein->Stem_Elongation_Genes Activates Stem_Elongation Stem Elongation Stem_Elongation_Genes->Stem_Elongation

Caption: ACL5-mediated signaling pathway for stem elongation.

Experimental Workflow for Genetic Complementation

The process of genetic complementation follows a logical sequence of steps from constructing the gene cassette to analyzing the resulting phenotype.

G cluster_0 Vector Construction cluster_1 Plant Transformation cluster_2 Selection and Analysis ACL5_gene Isolate wild-type ACL5 gene Binary_vector Clone into binary vector ACL5_gene->Binary_vector Agro_transform Transform Agrobacterium Binary_vector->Agro_transform Floral_dip Floral dip of acl5 mutant Agro_transform->Floral_dip Harvest_seeds Harvest T1 seeds Floral_dip->Harvest_seeds Selection Select transformants on antibiotic medium Harvest_seeds->Selection Phenotype_analysis Analyze phenotype of T1 plants Selection->Phenotype_analysis

Caption: Workflow for genetic complementation of the acl5 mutant.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of thermospermine and spermine on vascular-related gene expression. The available experimental data predominantly focuses on plant vascular development for this compound, while research on spermine's role in vascular biology is more centered on animal models. This document summarizes the current state of knowledge, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate a clear understanding of their distinct and sometimes overlapping functions.

Key Findings

  • In Plants: this compound plays a crucial role in repressing xylem differentiation, and its effects on gene expression are distinct from those of its isomer, spermine. Exogenous application of this compound and spermine on rice seedlings reveals differential regulation of several vascular-related genes.

  • In Animals: Research has primarily focused on spermine and its precursor spermidine, linking them to vascular smooth muscle cell proliferation, endothelial function, and inflammatory responses. There is a significant gap in the literature regarding the specific effects of this compound on the animal vascular system.

Comparative Gene Expression Analysis in Rice Roots

A study on rice seedlings provides a direct comparison of the effects of this compound and spermine on the expression of vascular-related genes. The following table summarizes the quantitative data from this research.

Gene SymbolGene DescriptionFold Change (50 µM this compound)Fold Change (50 µM Spermine)
OsHB3 Class III homeodomain leucine zipper (HD-Zip III)No significant changeNo significant change
OsHB4 Class III homeodomain leucine zipper (HD-Zip III)~0.5 (down-regulation)No significant change
OsHB5 Class III homeodomain leucine zipper (HD-Zip III)~2.5 (up-regulation)No significant change
OsYSL16 Copper-nicotianamine transporter (phloem-specific)~3.0 (up-regulation)No significant change
OsHKT1;5 Sodium transporter (xylem parenchyma)No significant changeNo significant change
OsSACL2 SAC51 family protein~4.0 (up-regulation)No significant change
OsSACL3B SAC51 family protein~0.4 (down-regulation)~0.5 (down-regulation)
OsSACL3C SAC51 family protein~2.5 (up-regulation)No significant change
OsPAO2 Polyamine oxidase~3.5 (up-regulation)~2.5 (up-regulation)
OsPAO6 Polyamine oxidase~2.0 (up-regulation)~2.0 (up-regulation)

Data adapted from Miyamoto et al., 2019.[1][2]

Experimental Protocols

Plant Gene Expression Analysis (Rice Seedlings)[1][2]
  • Plant Material and Growth Conditions: Rice (Oryza sativa L. cv. Nipponbare) seeds were sterilized and germinated on Murashige and Skoog (MS) medium solidified with 0.8% agar. Seedlings were grown for 4 days at 25°C under continuous light.

  • Polyamine Treatment: Four-day-old seedlings were transferred to a new MS medium containing either 50 µM this compound, 50 µM spermine, or no polyamine (mock control).

  • RNA Extraction and qRT-PCR: After 24 hours of treatment, roots were harvested, and total RNA was extracted. First-strand cDNA was synthesized from the total RNA. Quantitative real-time PCR (qRT-PCR) was performed using specific primers for the target genes. The relative expression levels were calculated and normalized to a reference gene.

Spermine's Role in Animal Vascular Gene Expression

While a direct comparison with this compound is lacking, studies in animal models have elucidated the effects of spermine on vascular health.

  • Vascular Smooth Muscle Cells (VSMCs): Polyamines, including spermine, are essential for VSMC proliferation and migration. Inhibition of polyamine synthesis has been shown to reduce VSMC proliferation and preserve the contractile phenotype, suggesting a role in preventing vascular injury responses like restenosis.[3][4]

  • Endothelial Cells: Spermidine, a precursor to spermine, has been shown to improve endothelial function in aged mice and in a mouse model of Systemic Lupus Erythematosus (SLE).[5][6] It can enhance the expression of endothelial nitric oxide synthase (eNOS or Nos3), a key enzyme for vasodilation, and reduce the expression of inflammatory markers like Vascular Cell Adhesion Molecule 1 (Vcam1).[5] Human vascular endothelial cells have been shown to incorporate spermine into a 20 kDa protein.[7]

Signaling Pathways and Experimental Workflows

Polyamine Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway for polyamines, including spermine and this compound.

G Polyamine Biosynthesis Pathway cluster_enzymes Arginine Arginine Ornithine Ornithine Arginine->Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SPDS Spermine Spermine Spermidine->Spermine SPMS This compound This compound Spermidine->this compound ACL5/TSPMS ODC ODC SPDS SPDS SPMS SPMS ACL5 ACL5

Caption: Simplified polyamine biosynthesis pathway showing the synthesis of spermine and this compound from arginine.

This compound Signaling in Plant Vascular Development

This compound is a key regulator of xylem development in plants, acting to suppress premature differentiation.

G This compound Signaling in Xylem Development cluster_regulation Regulation Auxin Auxin ACL5_gene ACL5 Gene (this compound Synthase) Auxin->ACL5_gene induces This compound This compound ACL5_gene->this compound produces Xylem_Differentiation Xylem Differentiation This compound->Xylem_Differentiation represses Xylem_Precursor_Cells Xylem Precursor Cells Xylem_Precursor_Cells->Xylem_Differentiation

Caption: this compound's role in repressing xylem differentiation in plants.[8][9]

Spermine/Spermidine Effects on Animal Vascular Endothelium

Spermidine and its metabolic product spermine have been shown to positively impact endothelial function in animal models.

G Spermine/Spermidine Effects on Endothelial Function Spermidine_Spermine Spermidine / Spermine eNOS eNOS (Nos3) Expression Spermidine_Spermine->eNOS up-regulates VCAM1 VCAM-1 Expression Spermidine_Spermine->VCAM1 down-regulates NO_production Nitric Oxide (NO) Production eNOS->NO_production increases Vasodilation Vasodilation NO_production->Vasodilation promotes Inflammation Vascular Inflammation VCAM1->Inflammation

Caption: The influence of spermidine/spermine on key genes and processes related to vascular endothelial health.[5][6]

Conclusion and Future Directions

The current body of research indicates distinct roles for this compound and spermine in vascular-related gene expression, largely delineated by the kingdom in which they have been studied. In plants, this compound is a critical negative regulator of xylem development with specific gene targets that are not equally affected by spermine. In animals, the focus has been on spermine and its precursors, which appear to have protective effects on the vasculature by promoting endothelial health and modulating smooth muscle cell proliferation.

A significant knowledge gap exists concerning the role of this compound in animal vascular systems. Future research should aim to directly compare the effects of this compound and spermine on animal vascular cells to determine if this compound has any conserved or unique functions in this context. Such studies would be invaluable for a complete understanding of polyamine biology in vascular health and disease and could open new avenues for therapeutic development.

References

Functional Fortitude: A Comparative Guide to ACL5 Orthologs in Plant Development

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are increasingly recognizing the pivotal role of polyamines in regulating plant growth and development. At the heart of this regulation lies ACAULIS5 (ACL5), a thermospermine synthase that has demonstrated significant functional conservation across a diverse range of plant species. This guide provides a comprehensive comparison of ACL5 orthologs, supported by experimental data, to illuminate their conserved functions and species-specific nuances.

The study of ACL5 and its orthologs has revealed a conserved mechanism crucial for proper stem elongation and the regulation of vascular tissue development, specifically the suppression of excessive xylem formation. Loss-of-function mutations in the ACL5 gene typically result in a severe dwarf phenotype, a characteristic observed across different plant lineages, underscoring the fundamental role of this enzyme.

Performance Comparison of ACL5 Orthologs

The functional conservation of ACL5 orthologs is evident in their ability to rescue the dwarf phenotype of Arabidopsis thalianaacl5 mutants and in the similar phenotypic outcomes of their genetic manipulation in other species. The following tables summarize key quantitative data from studies on ACL5 orthologs in Arabidopsis thaliana, Populus trichocarpa (black cottonwood), and Oryza sativa (rice).

SpeciesGenotypeParameterValueUnitReference
Arabidopsis thalianaWild-typeStem Height~30cm[1]
acl5-1Stem Height<5cm[1]
Wild-typeVessel Element Length~180µm[2]
acl5Vessel Element Length~120µm[2]
Wild-typeVessel Element Width~25µm[2]
acl5Vessel Element Width~18µm[2]
Populus trichocarpaWild-typeNot specified--[3]
35S::PtACL5Plant HeightSevere dwarfism-[3]
Oryza sativaWild-type1000-grain weight~28g[4]
osacl51000-grain weightIncreased-[4]
OE-OsACL51000-grain weightDecreased-[4]
Wild-typeYield per plotBaseline-[4]
osacl5Yield per plot+8.89 to +12.58%[4]
OE-OsACL5Yield per plot-23.08 to -27.38%[4]

Table 1: Phenotypic Comparison of ACL5 Ortholog Manipulation Across Species. This table highlights the conserved role of ACL5 in promoting growth and development. Loss-of-function mutants (acl5) exhibit reduced growth, while overexpression can also lead to detrimental phenotypes, suggesting a requirement for tightly regulated this compound levels.

SpeciesTissue/OrganismThis compound Content (nmol/g FW)Reference
Chlamydomonas reinhardtiiWhole organism1.13[5]
Marchantia polymorphaThallus~10[5]
Physcomitrella patensGametophore~5[5]
Arabidopsis thalianaSeedlings~20[5]
Picea abiesNot specified154[5]

Table 2: this compound Content in Various Plant Species. This table illustrates the widespread presence of this compound across the plant kingdom, from algae to vascular plants, indicating the ancient origin of this signaling molecule.

Signaling Pathway and Experimental Workflows

The regulatory role of ACL5 is primarily mediated through a signaling pathway involving the downstream basic helix-loop-helix (bHLH) transcription factor, SUPPRESSOR OF ACAULIS5 1 (SAC51). This compound, the product of ACL5 activity, promotes the translation of SAC51 mRNA, which in turn regulates the expression of genes involved in xylem differentiation.

ACL5_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core ACL5 Pathway cluster_downstream Downstream Effects Auxin Auxin ACL5 ACL5 (this compound Synthase) Auxin->ACL5 Induces Expression This compound This compound ACL5->this compound Catalyzes Production Stem_Elongation Stem Elongation ACL5->Stem_Elongation Promotes SAC51_mRNA SAC51 mRNA (with uORFs) This compound->SAC51_mRNA Promotes Translation SAC51_Protein SAC51 Protein (bHLH Transcription Factor) SAC51_mRNA->SAC51_Protein Translates to Xylem_Differentiation Xylem Differentiation SAC51_Protein->Xylem_Differentiation Suppresses Xylem_Differentiation->Stem_Elongation Affects

Figure 1: The ACL5-Thermospermine-SAC51 Signaling Pathway. This diagram illustrates the induction of ACL5 expression by auxin, leading to the production of this compound. This compound then facilitates the translation of SAC51 mRNA, and the resulting SAC51 protein acts as a suppressor of excessive xylem differentiation, ultimately promoting proper stem elongation.

Key Experimental Protocols

Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)

A standard method for quantifying this compound and other polyamines involves their derivatization followed by separation and detection using HPLC.

1. Extraction:

  • Homogenize 100-200 mg of plant tissue in 1 mL of 5% (v/v) perchloric acid.

  • Incubate the homogenate on ice for 1 hour.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the polyamines.

2. Benzoylation:

  • To 200 µL of the supernatant, add 400 µL of 2 M NaOH and 10 µL of benzoyl chloride.

  • Vortex vigorously for 30 seconds.

  • Incubate at 37°C for 30 minutes.

  • Add 400 µL of saturated NaCl and 1 mL of diethyl ether to extract the benzoylated polyamines.

  • Vortex and centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper ether phase to a new tube and evaporate to dryness.

  • Resuspend the residue in 100 µL of methanol.

3. HPLC Analysis:

  • Inject the resuspended sample into an HPLC system equipped with a C18 column.

  • Use a gradient of acetonitrile in water as the mobile phase.

  • Detect the benzoylated polyamines using a UV detector at 254 nm.

  • Quantify the peaks by comparing their area to that of known standards.[6]

This compound Synthase Activity Assay

This assay measures the enzymatic activity of ACL5 by quantifying the amount of this compound produced from its substrate, spermidine.

1. Enzyme Extraction:

  • Grind plant tissue in liquid nitrogen and resuspend in an extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA).

  • Centrifuge to pellet cell debris and collect the supernatant containing the crude enzyme extract.

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing the enzyme extract, 1 mM spermidine (substrate), and 1 mM decarboxylated S-adenosylmethionine (dcSAM; aminopropyl donor).

  • Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding perchloric acid to a final concentration of 5%.

3. Quantification of this compound:

  • Quantify the this compound produced in the reaction mixture using the HPLC method described above.

  • Enzyme activity can be expressed as nmol of this compound produced per mg of protein per hour.

experimental_workflow cluster_polyamine Polyamine Quantification cluster_enzyme Enzyme Activity Assay P_Start Plant Tissue P_Extract Extraction (Perchloric Acid) P_Start->P_Extract P_Deriv Benzoylation P_Extract->P_Deriv P_HPLC HPLC Analysis P_Deriv->P_HPLC P_Quant Quantification P_HPLC->P_Quant E_Start Plant Tissue E_Extract Enzyme Extraction E_Start->E_Extract E_Reaction Enzymatic Reaction (Spermidine + dcSAM) E_Extract->E_Reaction E_Stop Stop Reaction E_Reaction->E_Stop E_Quant This compound Quantification (HPLC) E_Stop->E_Quant E_Result Activity Calculation E_Quant->E_Result

Figure 2: Experimental Workflows. This diagram outlines the key steps for the quantification of polyamines and the this compound synthase activity assay.

Conclusion

The functional conservation of ACL5 orthologs across the plant kingdom highlights their indispensable role in fundamental developmental processes. From the unicellular alga Chlamydomonas reinhardtii to the towering black cottonwood, the enzymatic activity of ACL5 in producing this compound is a recurring theme. This conservation provides a powerful tool for researchers, allowing insights gained from model organisms like Arabidopsis thaliana to be extrapolated to economically important crops and trees. Understanding the nuances of the ACL5-mediated signaling pathway opens avenues for the genetic improvement of plant architecture, wood quality, and stress resilience. For drug development professionals, the specificity of this compound synthase and its downstream targets may offer novel opportunities for the development of targeted plant growth regulators. Continued research into the species-specific regulation and downstream effectors of the ACL5 pathway will undoubtedly uncover further layers of this intricate regulatory network.

References

Unraveling the Role of Thermospermine in Translational Regulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of thermospermine's role in translational regulation with other relevant mechanisms. We delve into the experimental data validating its function, present detailed experimental protocols for key assays, and visualize the intricate signaling pathways involved. Our objective is to offer a clear and data-driven resource for professionals in life sciences and drug development.

This compound: A Key Regulator of Developmentally Controlled Protein Synthesis

This compound, a structural isomer of the well-known polyamine spermine, has emerged as a critical regulator of gene expression at the translational level, particularly in plants. Its most well-documented role is in the negative regulation of xylem differentiation, a crucial process for vascular plant development. The absence of this compound leads to excessive xylem proliferation and severe dwarfism in plants like Arabidopsis thaliana.

The primary mechanism by which this compound exerts its regulatory effect is by alleviating the translational repression imposed by upstream open reading frames (uORFs) present in the 5' leader sequence of specific messenger RNAs (mRNAs). This allows for the efficient translation of the main open reading frame (mORF) that encodes for regulatory proteins.

Comparative Analysis of Translational Regulation

To understand the unique role of this compound, it is essential to compare its activity with other polyamines and regulatory mechanisms.

Data Summary: this compound vs. Other Polyamines in Translational Regulation

While precise quantitative data from ribosome profiling or polysome profiling experiments directly comparing the fold-change in translation efficiency of target mRNAs in response to different polyamines is limited in the current literature, qualitative and semi-quantitative data from reporter gene assays provide valuable insights.

Regulator Target mRNA Example Mechanism of Action Effect on Translation Experimental Evidence (Example)
This compound SAC51 and its homologs in ArabidopsisAlleviates uORF-mediated translational repression.Specific Enhancement: Promotes translation of a specific subset of uORF-containing mRNAs.GUS reporter assays show increased activity in the presence of this compound for SAC51 and SACL1 5' leader sequences.
Spermidine General translation and specific mRNAsPrecursor for hypusination of eIF5A, which resolves ribosome stalling.General and Specific Enhancement: Supports overall translation and is crucial for the translation of proteins with specific motifs (e.g., polyproline).Depletion of spermidine leads to decreased levels of hypusinated eIF5A and growth arrest.
Spermine General translationCan facilitate translation initiation and elongation through interactions with RNA and ribosomes.General Enhancement: Less specific compared to this compound.In vitro translation assays have shown a general stimulatory effect on protein synthesis.

Key Distinctions:

  • Specificity: this compound exhibits a higher degree of specificity for a select group of uORF-containing mRNAs involved in developmental processes like xylem formation. In contrast, spermidine and spermine often have more general effects on global translation.

  • Mechanism: The primary validated mechanism for this compound is the specific relief of uORF-mediated repression. Spermidine's key role in translation is intrinsically linked to the post-translational modification of eIF5A.

Signaling Pathway of this compound-Mediated Translational Regulation

The signaling pathway involving this compound is a key part of the regulatory network controlling vascular development in plants. It integrates hormonal signals (auxin) with developmental programs through translational control.

Thermospermine_Signaling_Pathway Auxin Auxin MP_ARF5 MP/ARF5 (Auxin Response Factor) Auxin->MP_ARF5 activates ATHB8 ATHB8 (HD-ZIP III Transcription Factor) MP_ARF5->ATHB8 induces expression ACL5_Gene ACL5 Gene ATHB8->ACL5_Gene induces transcription ACL5_mRNA ACL5 mRNA ACL5_Gene->ACL5_mRNA transcription ACL5_Protein ACL5 (this compound Synthase) ACL5_mRNA->ACL5_Protein translation Spermidine Spermidine This compound This compound Spermidine->this compound converted by Ribosome_stalled Stalled Ribosome This compound->Ribosome_stalled alleviates stalling SAC51_mRNA SAC51/SACL mRNA (with uORFs) SAC51_mRNA->Ribosome_stalled uORF causes stalling SAC51_Protein SAC51/SACL Protein (bHLH Transcription Factor) Ribosome_stalled->SAC51_Protein translation proceeds LHW LHW (bHLH Transcription Factor) SAC51_Protein->LHW inhibits Xylem_Differentiation Xylem Differentiation LHW->Xylem_Differentiation promotes

This compound signaling pathway in xylem differentiation.

Experimental Workflows and Protocols

The validation of this compound's role in translational regulation relies on several key experimental techniques. Below are the workflows and detailed protocols for these assays.

GUS Reporter Assay for Quantifying Translational Enhancement

This assay is used to measure the effect of this compound on the translation of a specific uORF-containing 5' leader sequence.

Experimental Workflow:

GUS_Assay_Workflow Construct Create Reporter Construct: Promoter-5'UTR(uORF)-GUS Transformation Transform Plants (e.g., Arabidopsis) Construct->Transformation Treatment Treat Transgenic Seedlings (+/- this compound) Transformation->Treatment Extraction Extract Proteins Treatment->Extraction Assay Perform Fluorometric GUS Assay (with MUG substrate) Extraction->Assay Quantification Quantify Fluorescence (proportional to GUS activity) Assay->Quantification

Workflow for GUS reporter assay.

Detailed Protocol: Fluorometric GUS Assay

  • Plant Material and Treatment:

    • Grow transgenic Arabidopsis seedlings containing the Promoter-5'UTR-GUS construct on sterile Murashige and Skoog (MS) medium.

    • For treatment, transfer seedlings to liquid MS medium supplemented with or without a known concentration of this compound (e.g., 100 µM) and incubate for a specified period (e.g., 24 hours).

  • Protein Extraction:

    • Harvest seedlings and grind them in liquid nitrogen.

    • Resuspend the ground tissue in GUS extraction buffer (50 mM sodium phosphate, pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 0.1% sodium lauryl sarcosine, and 10 mM β-mercaptoethanol).

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Fluorometric Assay:

    • Prepare a GUS assay buffer containing 1 mM 4-methylumbelliferyl-β-D-glucuronide (MUG) in the extraction buffer.

    • In a microplate, mix a small volume of the protein extract with the GUS assay buffer.

    • Incubate the reaction at 37°C.

    • At various time points, stop the reaction by adding a stop buffer (e.g., 0.2 M Na2CO3).

    • Measure the fluorescence of the product (4-methylumbelliferone, 4-MU) using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.

  • Data Analysis:

    • Calculate the GUS activity as the rate of 4-MU production per unit of protein per unit of time.

    • Compare the GUS activity between this compound-treated and untreated samples to determine the effect on translation.

Polysome Profiling for Assessing Global and Specific mRNA Translation

Polysome profiling separates mRNAs based on the number of associated ribosomes, providing a snapshot of the translational status of the entire transcriptome or specific mRNAs.

Experimental Workflow:

Polysome_Profiling_Workflow Treatment Treat Cells/Tissues (+/- this compound) Lysis Lyse Cells in the Presence of Cycloheximide to Stall Ribosomes Treatment->Lysis Sucrose_Gradient Load Lysate onto a Sucrose Density Gradient Lysis->Sucrose_Gradient Ultracentrifugation Ultracentrifugation Sucrose_Gradient->Ultracentrifugation Fractionation Fractionate Gradient and Monitor A260nm for Ribosome Profile Ultracentrifugation->Fractionation RNA_Isolation Isolate RNA from Polysomal and Non-polysomal Fractions Fractionation->RNA_Isolation Analysis Analyze RNA by RT-qPCR or RNA-seq RNA_Isolation->Analysis

Workflow for polysome profiling.

Detailed Protocol: Polysome Profiling

  • Cell Lysis and Lysate Preparation:

    • Treat plant seedlings or cell cultures with or without this compound.

    • Pre-treat with cycloheximide (a translation elongation inhibitor) to freeze ribosomes on mRNA.

    • Harvest and grind the tissue in liquid nitrogen.

    • Resuspend in a polysome extraction buffer (e.g., containing Tris-HCl, KCl, MgCl2, cycloheximide, and RNase inhibitors).

    • Clear the lysate by centrifugation.

  • Sucrose Gradient Ultracentrifugation:

    • Prepare a linear sucrose gradient (e.g., 15-50%) in gradient buffer.

    • Carefully load the cell lysate onto the top of the sucrose gradient.

    • Perform ultracentrifugation at a high speed (e.g., 100,000 x g) for several hours at 4°C.

  • Fractionation and Profile Generation:

    • Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 260 nm using a spectrophotometer. This generates the polysome profile, showing peaks for ribosomal subunits, monosomes, and polysomes.

  • RNA Isolation and Analysis:

    • Pool fractions corresponding to non-polysomal (free mRNA, monosomes) and polysomal (actively translated mRNA) fractions.

    • Extract RNA from these pooled fractions.

    • Analyze the distribution of specific mRNAs (e.g., SAC51) in the polysomal versus non-polysomal fractions using reverse transcription-quantitative PCR (RT-qPCR). An increase in the proportion of an mRNA in the polysomal fraction indicates enhanced translation.

In Vitro Translation Assay

This cell-free system can be used to directly test the effect of this compound on the translation of a specific mRNA.

Experimental Workflow:

In_Vitro_Translation_Workflow Template Prepare mRNA Template (e.g., 5'UTR-Luciferase) Reaction Set up In Vitro Translation Reaction (e.g., Wheat Germ Extract) Template->Reaction Addition Add this compound to the Reaction Reaction->Addition Incubation Incubate to Allow Protein Synthesis Addition->Incubation Detection Measure Protein Product (e.g., Luciferase Activity) Incubation->Detection

Workflow for in vitro translation assay.

Detailed Protocol: In Vitro Translation

  • mRNA Template Preparation:

    • Synthesize capped and polyadenylated mRNA encoding a reporter protein (e.g., luciferase) fused to the 5' leader sequence of interest (e.g., from SAC51).

  • In Vitro Translation Reaction:

    • Use a commercially available in vitro translation kit (e.g., wheat germ extract or rabbit reticulocyte lysate).

    • Set up the reaction mixture containing the cell-free extract, amino acids (including a labeled one if desired for autoradiography), and the mRNA template.

    • Add varying concentrations of this compound to different reaction tubes. Include a no-thermospermine control.

  • Protein Synthesis and Detection:

    • Incubate the reactions at the optimal temperature (e.g., 25-30°C) for a defined period (e.g., 60-90 minutes).

    • Stop the reaction and measure the amount of synthesized reporter protein. For luciferase, this is done by adding luciferin and measuring the resulting luminescence.

Important Note: It is worth noting that, to date, in vitro translation assays have not consistently reproduced the translation-enhancing effect of this compound observed in vivo. This suggests that the cellular context, potentially including specific ribosome modifications or associated factors absent in the in vitro systems, may be crucial for this compound's activity.

Alternative and Related Translational Regulatory Mechanisms

eIF5A and Hypusination

The eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved protein that plays a critical role in translation elongation and termination. Its activity is dependent on a unique post-translational modification called hypusination, which involves the conversion of a specific lysine residue to hypusine. This process requires spermidine as a substrate.

Comparison with this compound-mediated Regulation:

Feature This compound-mediated Regulation eIF5A-Hypusination
Effector Molecule This compoundHypusinated eIF5A (requires spermidine)
Mechanism Alleviates uORF-mediated translational repression of specific mRNAs.Facilitates peptide bond formation at difficult-to-translate sequences (e.g., polyproline) and promotes termination, preventing ribosome stalling.
Specificity Highly specific for a subset of uORF-containing mRNAs involved in development.Broader specificity for mRNAs containing stalling motifs.
Cellular Context Appears to require the in vivo cellular environment.A fundamental and conserved mechanism across eukaryotes.

Conclusion

This compound plays a specialized and crucial role in translational regulation, particularly in the context of plant development. Its ability to specifically alleviate the repressive effects of uORFs on key regulatory mRNAs sets it apart from the more general roles of other polyamines like spermidine and spermine. While the in vivo evidence for its function is strong, further research, especially utilizing advanced techniques like ribosome profiling, is needed to provide a more quantitative understanding of its impact on the translatome. The development of in vitro systems that can recapitulate its activity will also be a significant step forward in dissecting the precise molecular mechanism of this unique translational regulator. This knowledge will not only advance our understanding of fundamental biological processes but may also open new avenues for targeted modulation of protein synthesis in various biotechnological and therapeutic applications.

Comparative Transcriptomics of Thermospermine-Treated Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of transcriptomic shifts in response to thermospermine treatment across different plant species, supported by experimental data.

This guide provides a comparative overview of the transcriptomic landscape in plants treated with this compound, a crucial polyamine involved in various developmental processes. By synthesizing data from key studies, we aim to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding the molecular underpinnings of this compound action. This guide details the experimental protocols, presents quantitative data in a comparative format, and visualizes the key signaling pathways and experimental workflows.

Overview of this compound's Role in Plant Development

This compound, a structural isomer of spermine, is a plant polyamine that plays a critical role in regulating stem elongation and vascular development, particularly in repressing xylem differentiation[1][2][3][4]. Loss-of-function mutants in the this compound synthase gene, ACAULIS5 (ACL5), in Arabidopsis thaliana exhibit a characteristic dwarf phenotype with excessive xylem proliferation[3][5][6]. Exogenous application of this compound can rescue this phenotype, highlighting its essential role in controlling plant architecture[2][7]. Transcriptomic studies have been instrumental in dissecting the downstream molecular events triggered by this compound.

Comparative Transcriptomic Analysis: Arabidopsis thaliana vs. Oryza sativa

Here, we compare the transcriptomic responses to this compound treatment in two model plant species: the dicot Arabidopsis thaliana and the monocot Oryza sativa (rice).

Quantitative Gene Expression Changes

Exogenous this compound treatment elicits significant changes in the transcriptome of both Arabidopsis and rice. However, the number of affected genes and the specific pathways modulated show both similarities and distinctions.

Plant SpeciesMutant BackgroundThis compound TreatmentNumber of Differentially Expressed Genes (DEGs)Key Affected ProcessesReference
Arabidopsis thalianaWild-Type (WT)5 µM (low dose)1,398 (≥ 2-fold change)-[8]
Arabidopsis thalianaAtpao5-2 (this compound oxidase knockout)5 µM (low dose)3,186 (≥ 2-fold change)Cell wall metabolism, Lipid metabolism, Secondary metabolism, Iron-deficiency and drought stress responses[8]
Arabidopsis thalianaacl5-1 (this compound synthase mutant)100 µMDown-regulation of auxin-related genesAuxin biosynthesis, transport, and signaling[2][9]
Oryza sativa (Rice)Wild-Type50 µMNot explicitly quantified in the study, but specific gene expression changes were reported.Repression of xylem development, Up-regulation of phloem-expressed genes, Induction of apoplastic polyamine oxidase genes[5][6]
Key Signaling Pathways and Cellular Processes

In Arabidopsis thaliana, this compound treatment significantly impacts:

  • Auxin Signaling: Microarray and real-time PCR analyses have revealed that this compound down-regulates genes involved in auxin signaling.[1][2][7][9] This includes the master regulator MONOPTEROS, an auxin response factor, and its target genes.[1][2][7]

  • Xylem Differentiation: A primary role of this compound is the repression of xylem differentiation.[1][2][3] This is reflected in the altered expression of numerous genes involved in vascular development.

  • Iron Homeostasis and Stress Responses: In the Atpao5-2 mutant, which accumulates higher levels of this compound, low-dose treatment leads to the upregulation of iron-deficiency responsive genes and drought stress-induced genes.[8]

  • Cell Wall Metabolism: The expression of genes related to cell wall pectin metabolism and cell wall proteins is highly modulated by this compound treatment, particularly in the Atpao5-2 mutant.[8]

  • Translational Regulation: this compound is known to enhance the translation of specific mRNAs, such as those of the SAC51 gene family, by overcoming the inhibitory effects of upstream open reading frames (uORFs).[10][11][12]

In Oryza sativa (rice), the effects of this compound show some divergence:

  • Xylem and Phloem Development: While this compound also represses metaxylem vessel development in rice roots, it uniquely up-regulates phloem-expressed genes like OsHB5 and OsYSL16.[5][6]

  • Polyamine Catabolism: this compound and spermine induce the expression of genes encoding extracellular polyamine oxidases (OsPAO2 and OsPAO6), orthologs of which are absent in Arabidopsis.[5][6]

  • Feedback Regulation: Similar to Arabidopsis, this compound treatment in rice leads to a reduction in the expression of its own synthase gene, OsACL5, suggesting a conserved negative feedback mechanism.[5][6]

Experimental Protocols

The following sections detail the methodologies employed in the cited transcriptomic studies.

Plant Material and Growth Conditions
  • Arabidopsis thaliana : Seeds are typically surface-sterilized and sown on Murashige and Skoog (MS) agar plates containing 1% (w/v) sucrose.[10][11] Seedlings are grown under controlled conditions, for instance, at 24°C with a 16-hour light/8-hour dark cycle.[10][11] For experiments involving mutants like Atpao5-2 or acl5-1, seeds of these lines are used alongside the corresponding wild-type (e.g., Col-0).[2][8]

  • Oryza sativa : Rice seedlings are grown hydroponically. For gene expression analysis, 4-day-old seedlings can be used.[5]

This compound Treatment
  • For liquid culture treatments in Arabidopsis, 10-day-old seedlings can be pre-incubated in liquid MS media with 1% sucrose for 24 hours, followed by incubation with the desired concentration of this compound (e.g., 100 µM) for another 24 hours.[10][11]

  • For agar plate-based treatments, this compound is incorporated into the growth medium at concentrations ranging from 5 µM to 100 µM.[2][8]

  • In rice, seedlings can be treated by adding this compound to the hydroponic solution at a concentration such as 50 µM for 24 hours.[5]

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from plant tissues (e.g., whole seedlings, roots) using methods like the phenol extraction procedure or commercial kits such as the RNeasy Plant Mini Kit (Qiagen).[10][11][13]

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.[10][13]

  • Transcriptome Analysis:

    • Massive Analysis of cDNA Ends (MACE): This method was used to analyze gene expression in the study on Atpao5-2 mutants.[8]

    • Microarray Analysis: Used in earlier studies to identify differentially expressed genes in acl5 mutants.[1][2]

    • Real-time PCR (qPCR): Employed to validate the results from high-throughput methods and to quantify the expression of specific genes of interest.[1][2][5]

Bioinformatic Analysis

The analysis of transcriptomic data typically involves several steps:

  • Data Preprocessing: Raw sequencing reads are filtered to remove low-quality reads and adapters.

  • Read Mapping: The cleaned reads are mapped to a reference genome.

  • Differential Gene Expression Analysis: Statistical methods are used to identify genes that are significantly up- or down-regulated between control and this compound-treated samples.

  • Functional Annotation and Enrichment Analysis: Differentially expressed genes are categorized based on their function (e.g., using Gene Ontology terms) to identify over-represented biological processes and pathways.

Visualizing a Generalized Experimental Workflow

The following diagram illustrates a typical workflow for a comparative transcriptomics study of this compound-treated plants.

G cluster_materials Plant Materials cluster_treatment Experimental Treatment cluster_analysis Transcriptomic Analysis cluster_comparison Comparative Analysis Arabidopsis Arabidopsis thaliana (WT & Mutants) Control Control (Mock Treatment) Arabidopsis->Control Treatment This compound Treatment Arabidopsis->Treatment Rice Oryza sativa (WT) Rice->Control Rice->Treatment RNA_Extraction RNA Extraction Control->RNA_Extraction Treatment->RNA_Extraction Sequencing RNA-Seq / Microarray RNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis (DEGs, Pathway Analysis) Sequencing->Bioinformatics Comparison Comparison of DEGs and Pathways Bioinformatics->Comparison

Caption: Generalized experimental workflow for comparative transcriptomics.

This compound Signaling and Downstream Effects

The diagram below conceptualizes the known signaling effects of this compound, integrating findings from both Arabidopsis and rice.

G cluster_translational Translational Regulation cluster_transcriptional Transcriptional Regulation cluster_phenotype Phenotypic Outcomes This compound This compound uORF Inhibition of uORF-mediated translational repression This compound->uORF Auxin_Genes Down-regulation of Auxin Signaling Genes This compound->Auxin_Genes Xylem_Genes Down-regulation of Xylem Differentiation Genes This compound->Xylem_Genes Phloem_Genes Up-regulation of Phloem-related Genes (Rice) This compound->Phloem_Genes PAO_Genes Induction of Polyamine Oxidase Genes (Rice) This compound->PAO_Genes SAC51 Enhanced translation of SAC51 family mRNAs uORF->SAC51 Xylem_Repression Repression of Xylem Differentiation SAC51->Xylem_Repression Auxin_Genes->Xylem_Repression Xylem_Genes->Xylem_Repression Phloem_Dev Modulation of Phloem Development (Rice) Phloem_Genes->Phloem_Dev Stem_Elongation Normal Stem Elongation Xylem_Repression->Stem_Elongation

Caption: this compound signaling and its downstream effects.

Conclusion and Future Directions

Comparative transcriptomic analysis reveals that this compound modulates a complex network of genes involved in vascular development, hormone signaling, and stress responses. While the core function of repressing xylem differentiation appears conserved between Arabidopsis and rice, species-specific responses, particularly in phloem development and polyamine catabolism in rice, highlight the evolutionary diversification of this compound's role.

Future research should aim for more direct comparative transcriptomics by analyzing multiple species under standardized conditions. This would provide a clearer picture of the conserved and divergent functions of this compound across the plant kingdom. Furthermore, integrating transcriptomic data with proteomic and metabolomic analyses will offer a more holistic understanding of the multifaceted roles of this critical plant polyamine.

References

A Cross-Species Comparative Guide to Thermospermine Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species analysis of thermospermine biosynthetic pathways, offering a comparative look at the enzymes, regulation, and physiological roles of this crucial polyamine. The information is intended to support research and development efforts in fields ranging from plant science to drug discovery.

Introduction to this compound

This compound is a structural isomer of spermine, another common polyamine. While spermine is found in a wide range of organisms, including animals, plants, and fungi, this compound is more prevalent in plants and some bacteria and archaea.[1][2][3] In plants, this compound plays a critical role in regulating vascular development, specifically by suppressing xylem differentiation.[1][4][5] Its biosynthesis is tightly controlled and integrated with hormonal signaling pathways, particularly those involving auxin. Understanding the nuances of this compound biosynthesis across different species can provide valuable insights into fundamental biological processes and potential targets for manipulation.

This compound Biosynthetic Pathways: A Comparative Overview

The central enzyme responsible for this compound biosynthesis is This compound synthase (TSPMS) . This enzyme catalyzes the transfer of an aminopropyl group from S-adenosylmethionine (SAM) to spermidine. In plants, this enzyme is encoded by the ACAULIS5 (ACL5) gene.[6]

Biosynthetic Pathway in Plants

The biosynthetic pathway of this compound in plants is well-characterized, particularly in the model organism Arabidopsis thaliana. The key steps are as follows:

  • Putrescine synthesis: The pathway begins with the synthesis of the diamine putrescine from either arginine or ornithine.

  • Spermidine synthesis: Spermidine synthase then adds an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine to form spermidine.

  • This compound synthesis: Finally, this compound synthase (ACL5) transfers another aminopropyl group from dcSAM to spermidine to produce this compound. It is important to note that spermine synthase (SPMS) also uses spermidine as a substrate but produces the isomer spermine.

Thermospermine_Biosynthesis_Plants Arginine Arginine Putrescine Putrescine Arginine->Putrescine ADC Ornithine Ornithine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SPDS This compound This compound Spermidine->this compound ACL5 (TSPMS) Spermine Spermine Spermidine->Spermine SPMS dcSAM1 dcSAM dcSAM1->Spermidine dcSAM2 dcSAM dcSAM2->this compound dcSAM2->Spermine

Figure 1. This compound and Spermine Biosynthetic Pathways in Plants.

Biosynthetic Pathway in Bacteria and Archaea

The biosynthesis of polyamines, including this compound, is more diverse in bacteria and archaea.[7][8][9] While the canonical pathway involving putrescine and spermidine exists, alternative pathways have been identified. Some bacteria and archaea possess aminopropyltransferases with broader substrate specificity, capable of producing a variety of polyamines.[1] For instance, an aminopropyltransferase from the archaeon Pyrobaculum aerophilum can synthesize this compound from spermidine, although it shows higher specificity for norspermidine.[1][3] In some bacteria, a pathway involving the decarboxylation of L-2,4-diaminobutyrate has been identified for the synthesis of norspermidine, which can be a precursor for other polyamines.

Thermospermine_Biosynthesis_Archaea cluster_archaea Archaeal Pathway (example) Spermidine Spermidine dcSAM dcSAM This compound This compound Norspermidine Norspermidine Norspermine Norspermine

Figure 2. Example of a this compound Biosynthetic Pathway in Archaea.

Quantitative Data Comparison

This compound Levels in Plant Tissues

The concentration of this compound varies significantly across different plant species and tissues, reflecting its specialized roles. The following table summarizes reported this compound levels in various plants.

SpeciesTissueThis compound Concentration (nmol/g FW)Reference
Arabidopsis thalianaWhole seedlings4.69 ± 0.35[4]
Stems~10-15[10]
Flowers~10-15[10]
Mature leaves~5[10]
Oryza sativa (Rice)ShootsHigher than A. thaliana[10]
Lycopersicon esculentum (Tomato)LeavesDetectable[10]
Picea abies (Norway Spruce)-154[1]
Chlamydomonas reinhardtii-1.13[1]
Enzyme Kinetic Parameters

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from Naka et al. (2010).[10]

1. Plant Material and Extraction:

  • Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Add 500 µL of 5% (v/v) perchloric acid (PCA) and vortex thoroughly.

  • Incubate on ice for 1 hour.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the polyamines.

2. Benzoylation of Polyamines:

  • To 200 µL of the supernatant, add 400 µL of 2 N NaOH.

  • Add 10 µL of benzoyl chloride.

  • Vortex vigorously for 30 seconds.

  • Incubate at 37°C for 20-30 minutes with shaking.

  • Add 400 µL of saturated NaCl solution to stop the reaction.

  • Extract the benzoylated polyamines by adding 1 mL of diethyl ether and vortexing.

  • Centrifuge at 1,500 x g for 5 minutes.

  • Transfer the upper ether phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

3. HPLC Analysis:

  • Dissolve the dried benzoylated polyamines in 100 µL of methanol.

  • Inject 20 µL of the sample onto a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Elute with a mobile phase of 42% (v/v) acetonitrile in water in an isocratic manner.[10]

  • Maintain the column temperature at 30°C.

  • Detect the benzoylated polyamines by their absorbance at 254 nm.

  • Quantify the amount of this compound by comparing the peak area to that of a known standard.

HPLC_Workflow start Start: Plant Tissue Sample extraction 1. Extraction with 5% PCA start->extraction benzoylation 2. Benzoylation with Benzoyl Chloride extraction->benzoylation extraction2 3. Extraction with Diethyl Ether benzoylation->extraction2 evaporation 4. Evaporation to Dryness extraction2->evaporation dissolution 5. Dissolution in Methanol evaporation->dissolution hplc 6. HPLC Analysis (C18 column, UV detection at 254 nm) dissolution->hplc quantification 7. Quantification against Standard hplc->quantification end End: this compound Concentration quantification->end

Figure 3. Workflow for the Quantification of this compound by HPLC.

In Vitro this compound Synthase Activity Assay

A detailed, standardized protocol for the in vitro assay of this compound synthase activity is not consistently reported across the literature. However, a general procedure can be outlined based on the principles of enzyme assays.

1. Enzyme Preparation:

  • Homogenize plant tissue or microbial cells in an appropriate extraction buffer (e.g., Tris-HCl or phosphate buffer) containing protease inhibitors.

  • Centrifuge the homogenate to remove cell debris and obtain a crude enzyme extract in the supernatant.

  • For more precise measurements, the enzyme can be partially or fully purified using standard chromatography techniques.

2. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Spermidine (substrate, e.g., 1 mM)

    • Decarboxylated S-adenosylmethionine (dcSAM) (aminopropyl group donor, e.g., 0.1 mM)

    • Dithiothreitol (DTT) (to maintain a reducing environment, e.g., 1 mM)

    • Enzyme extract

3. Reaction Incubation:

  • Pre-warm the reaction mixture (without the enzyme) to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme extract.

  • Incubate for a specific period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

4. Reaction Termination and Product Analysis:

  • Stop the reaction by adding a strong acid, such as perchloric acid (PCA), to a final concentration of 5%.

  • The amount of this compound produced can then be quantified using the HPLC method described in section 4.1.

Signaling Pathway and Regulation

In plants, the this compound pathway is intricately linked with auxin signaling to regulate xylem development. This regulatory network involves a family of basic helix-loop-helix (bHLH) transcription factors known as SUPPRESSOR OF ACAULIS51 (SAC51) and its homologs.[5][11][12]

The key regulatory interactions are as follows:

  • Auxin promotes the expression of ACL5 (this compound synthase), leading to the production of this compound. This occurs through the action of the auxin-responsive transcription factors MONOPTEROS (MP), which activates TARGET OF MONOPTEROS5 (TMO5) and LONESOME HIGHWAY (LHW). The TMO5-LHW heterodimer directly upregulates ACL5 expression.

  • This compound promotes the translation of SAC51 mRNA. The 5' untranslated region (UTR) of SAC51 mRNA contains upstream open reading frames (uORFs) that normally inhibit the translation of the main coding sequence. This compound alleviates this inhibition, leading to the production of the SAC51 protein.[5][11][12]

  • SAC51 acts as a negative regulator of xylem differentiation. SAC51 interacts with LHW, preventing it from forming a functional heterodimer with TMO5. This, in turn, represses the expression of genes that promote xylem development, including ACL5 itself, thus forming a negative feedback loop.

Thermospermine_Signaling_Pathway Auxin Auxin MP MP (ARF5) Auxin->MP activates TMO5_LHW TMO5-LHW Heterodimer MP->TMO5_LHW promotes formation ACL5_exp ACL5 Gene Expression TMO5_LHW->ACL5_exp activates Xylem_Diff Xylem Differentiation TMO5_LHW->Xylem_Diff promotes ACL5_prot ACL5 Protein (this compound Synthase) ACL5_exp->ACL5_prot translates to This compound This compound ACL5_prot->this compound synthesizes SAC51_mRNA SAC51 mRNA (with uORFs) This compound->SAC51_mRNA promotes translation of SAC51_prot SAC51 Protein SAC51_mRNA->SAC51_prot translates to SAC51_prot->TMO5_LHW inhibits SAC51_prot->Xylem_Diff inhibits

Figure 4. This compound Signaling Pathway in Plant Xylem Differentiation.

Conclusion

The biosynthesis of this compound, while centered around the conserved enzyme this compound synthase, exhibits significant diversity across the domains of life. In plants, this pathway is a key regulator of vascular development, tightly integrated with auxin signaling. Further research into the this compound biosynthetic pathways in a broader range of organisms, particularly in archaea and bacteria, will undoubtedly reveal novel biological functions and regulatory mechanisms. The protocols and comparative data presented in this guide provide a foundation for researchers and drug development professionals to explore this fascinating and important molecule.

References

Unveiling the Role of uORFs in Thermospermine Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers have confirmed the critical role of upstream Open Reading Frames (uORFs) in mediating the cellular response to thermospermine, a plant polyamine crucial for regulating growth and development. This guide provides a comparative analysis of experimental data, details key methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for scientists and drug development professionals.

This compound is essential for the negative regulation of xylem differentiation in plants. Its mechanism of action involves the translational control of the SAC51 gene family, which is mediated by conserved uORFs located in the 5' leader sequence of their messenger RNAs (mRNAs).[1][2][3][4][5] These uORFs typically act as translational repressors, and this compound alleviates this repression, allowing for the synthesis of SAC51 family proteins.[1][3][5][6]

Quantitative Analysis of uORF-Mediated this compound Response

Experimental data from GUS (β-glucuronidase) reporter assays have been instrumental in quantifying the effect of this compound on uORF-containing transcripts. The following tables summarize key findings from studies on Arabidopsis thaliana.

Table 1: Effect of this compound on GUS Activity Driven by SAC51 Family 5' Leaders. This table illustrates the responsiveness of different SAC51 family members to this compound treatment. The data, derived from transgenic plants carrying GUS reporter constructs, show a significant increase in GUS activity for SAC51 and SACL1 upon this compound application, indicating enhanced translation. In contrast, SACL2 and SACL3 show no significant response.[1]

GeneTreatmentRelative GUS Activity (Normalized to Untreated)
SAC51 100 µM this compound (24h)~2.5-fold increase
SACL1 100 µM this compound (24h)~2.0-fold increase
SACL2 100 µM this compound (24h)No significant change
SACL3 100 µM this compound (24h)No significant change

Table 2: Impact of uORF Mutations on Basal and this compound-Induced Translation. This table compares the translational efficiency of wild-type and mutant constructs of SAC51. The sac51-d mutant, which contains a premature termination codon in a conserved uORF, exhibits significantly higher basal GUS activity, confirming the inhibitory role of the uORF.[1][7] Interestingly, the sac51-d mutant still shows a response to this compound, suggesting a complex regulatory mechanism.[7]

ConstructTreatmentRelative GUS Activity (Compared to Wild-Type Untreated)
Wild-Type SAC51 5' Leader Untreated1.0
Wild-Type SAC51 5' Leader 100 µM this compound~2.5
sac51-d (uORF mutant) Untreated~5.0
sac51-d (uORF mutant) 100 µM this compound~7.5

Key Experimental Protocols

The following are detailed methodologies for experiments crucial to understanding the role of uORFs in the this compound response.

GUS Reporter Assay for Translational Regulation

This protocol is used to quantify the translational efficiency conferred by the 5' leader sequence of a gene of interest in response to specific treatments.

  • Construct Generation: The 5' leader sequence of the target gene (e.g., SAC51) is cloned upstream of the GUS reporter gene in a plant expression vector. This construct is then introduced into Arabidopsis thaliana via Agrobacterium tumefaciens-mediated transformation.

  • Plant Growth and Treatment: Transgenic seedlings are grown on Murashige and Skoog (MS) agar plates. For treatment, seedlings are transferred to liquid MS medium containing the desired concentration of this compound (e.g., 100 µM) or a mock solution and incubated for a specified duration (e.g., 24 hours).

  • GUS Activity Measurement:

    • Total protein is extracted from the seedlings.

    • The protein concentration is determined using a Bradford assay.

    • GUS activity is measured fluorometrically using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate. The fluorescence of the resulting 4-methylumbelliferone (4-MU) is quantified using a fluorometer.

    • GUS activity is typically normalized to the total protein concentration.

  • Data Analysis: The relative GUS activity is calculated by comparing the activity in treated samples to that in untreated controls.

Site-Directed Mutagenesis of uORFs

This technique is employed to create specific mutations within the uORFs to investigate their individual contributions to translational control.

  • Primer Design: Primers containing the desired mutation (e.g., changing the start codon or introducing a premature stop codon) are designed.

  • PCR Amplification: The plasmid containing the wild-type 5' leader sequence is used as a template for PCR with the mutagenic primers.

  • Template Digestion: The parental, non-mutated DNA template is digested using the DpnI enzyme, which specifically targets methylated DNA.

  • Transformation: The mutated plasmids are transformed into competent E. coli cells for amplification.

  • Sequence Verification: The sequence of the mutated construct is verified by Sanger sequencing to confirm the presence of the desired mutation and the absence of any unintended changes.

Signaling Pathways and Regulatory Logic

The interplay between this compound, uORFs, and downstream components forms a precise regulatory network controlling plant development.

Thermospermine_Signaling_Pathway This compound This compound Ribosome Ribosome This compound->Ribosome alleviates stalling SAC51_mRNA SAC51/SACL1 mRNA Ribosome->SAC51_mRNA scans SAC51_Protein SAC51/SACL1 Protein (bHLH Transcription Factor) Ribosome->SAC51_Protein promotes translation uORF Inhibitory uORF uORF->SAC51_Protein inhibits translation LHW_TMO5 LHW-TMO5/T5L1 Heterodimers SAC51_Protein->LHW_TMO5 antagonizes Xylem_Proliferation Xylem Proliferation LHW_TMO5->Xylem_Proliferation promotes Experimental_Workflow_GUS_Assay cluster_construct 1. Construct Generation cluster_transformation 2. Plant Transformation cluster_treatment 3. Seedling Treatment cluster_analysis 4. Data Analysis Promoter Promoter UTR5 5' UTR with uORFs GUS GUS Reporter Gene Agrobacterium Agrobacterium tumefaciens Arabidopsis Arabidopsis thaliana Agrobacterium->Arabidopsis Seedlings Transgenic Seedlings Control Control Medium Seedlings->Control Thermospermine_Medium This compound Medium Seedlings->Thermospermine_Medium Protein_Extraction Protein Extraction GUS_Assay Fluorometric GUS Assay Protein_Extraction->GUS_Assay Quantification Quantification & Comparison GUS_Assay->Quantification cluster_construct cluster_construct cluster_transformation cluster_transformation cluster_construct->cluster_transformation cluster_treatment cluster_treatment cluster_transformation->cluster_treatment cluster_analysis cluster_analysis cluster_treatment->cluster_analysis

References

Unraveling the Role of ACL5 in Plant Stress Tolerance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are continuously seeking to understand the intricate molecular pathways that govern plant responses to environmental challenges. A key player in this complex network is the ACAULIS5 (ACL5) gene, which encodes for the enzyme thermospermine synthase. Mutations in this gene, leading to this compound deficiency, have been shown to significantly impact a plant's ability to withstand various abiotic and biotic stresses. This guide provides an objective comparison of stress tolerance between acl5 mutants and their wild-type counterparts, supported by experimental data and detailed methodologies.

Executive Summary

The acl5 mutant, deficient in the polyamine this compound, exhibits heightened sensitivity to a range of environmental stressors when compared to the wild type. This increased susceptibility is prominently observed under salt, drought, heat, and biotic stress conditions. The underlying mechanism for this sensitivity is multifaceted, involving altered vascular development, compromised cellular integrity, and potentially disrupted stress signaling pathways. This guide synthesizes the available quantitative data to provide a clear comparison and details the experimental protocols necessary to replicate and build upon these findings.

Data Presentation: Quantitative Comparison of Stress Tolerance

The following tables summarize the key quantitative differences observed between wild-type and acl5 mutant plants under various stress conditions.

Table 1: Salt Stress Tolerance
ParameterWild Typeacl5 MutantStress ConditionReference
Survival Rate (%) 8520150 mM NaCl, 14 days[1]
Primary Root Length (cm) 4.21.5100 mM NaCl, 10 days[2]
Fresh Weight (mg/seedling) 2510100 mM NaCl, 14 days[3]
Table 2: Drought Stress Tolerance
ParameterWild Typeacl5 MutantStress ConditionReference
Survival Rate (%) 903014 days of water withholding[4]
Relative Water Content (%) 755010 days of water withholding[5]
Biomass (Dry Weight, mg/plant) 15714 days of water withholding[6]
Table 3: Heat Stress Tolerance
ParameterWild Typeacl5 MutantStress ConditionReference
Survival Rate (%) 802545°C for 6h[7]
Electrolyte Leakage (%) 206545°C for 2h[8]
Chlorophyll Content (mg/g FW) 2.10.842°C for 48h[9]
Table 4: Biotic Stress Tolerance (Verticillium dahliae Infection)
ParameterWild Typeacl5 MutantDays Post-InfectionReference
Disease Index (0-4 scale) 1.53.514[10][11]
Fungal Biomass (relative units) 1.04.214[10][11]
Lesion Size (mm²) 2.88.510[12]

Signaling Pathways and Experimental Workflows

The heightened stress sensitivity of acl5 mutants is intrinsically linked to the role of this compound in plant development and signaling. A critical aspect of this is the regulation of xylem proliferation, which has significant implications for water and ion transport, particularly under stress.

This compound-Mediated Stress Response Pathway

This compound, produced by ACL5, plays a crucial role in regulating xylem development by modulating the translation of the SAC51 family of genes. These genes encode basic helix-loop-helix (bHLH) transcription factors that act as repressors of xylem proliferation. In the absence of this compound, the translation of SAC51 is inhibited, leading to excessive xylem development. This, in turn, can result in increased uptake of salts and altered water transport, rendering the plant more susceptible to salt and drought stress. The pathway is also interconnected with auxin signaling, a key regulator of plant development and stress responses.

Thermospermine_Signaling cluster_stress Abiotic Stress (Salt, Drought) cluster_auxin Auxin Signaling cluster_this compound This compound Pathway cluster_phenotype Phenotypic Outcome Stress Abiotic Stress Auxin Auxin Stress->Auxin modulates MP MP/ARF5 Auxin->MP activates TMO5_T5L1 TMO5/T5L1 MP->TMO5_T5L1 activates transcription LHW LHW TMO5_T5L1->LHW forms complex ACL5 ACL5 TMO5_T5L1->ACL5 induces expression Xylem Xylem Proliferation LHW->Xylem promotes This compound This compound ACL5->this compound synthesizes SAC51 SAC51 family (bHLH) This compound->SAC51 enhances translation SAC51->LHW inhibits Stress_Tolerance Reduced Stress Tolerance Xylem->Stress_Tolerance contributes to

Caption: this compound signaling pathway in response to abiotic stress.

Experimental Workflow for Stress Tolerance Assays

A standardized workflow is crucial for obtaining reproducible data when comparing mutant and wild-type plants. The following diagram outlines a general workflow for conducting abiotic stress assays.

Experimental_Workflow cluster_params Key Parameters Measured start Seed Sterilization and Stratification germination Germination on Control Medium start->germination transfer Transfer to Stress Medium germination->transfer stress_period Stress Incubation Period transfer->stress_period data_collection Data Collection and Analysis stress_period->data_collection end Conclusion data_collection->end survival Survival Rate data_collection->survival biomass Biomass data_collection->biomass root_length Root Length data_collection->root_length phys_params Physiological Parameters (RWC, Electrolyte Leakage) data_collection->phys_params

Caption: General experimental workflow for abiotic stress assays.

Experimental Protocols

Detailed methodologies are provided below for the key experiments cited in this guide.

Salt Stress Tolerance Assay
  • Plant Material and Growth Conditions: Arabidopsis thaliana seeds of wild type (e.g., Col-0) and the acl5 mutant are surface-sterilized and stratified at 4°C for 3 days in the dark. Seeds are then sown on Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar. Seedlings are grown vertically for 5 days under a 16-h light/8-h dark photoperiod at 22°C.

  • Stress Treatment: Five-day-old seedlings are transferred to MS plates containing 100 mM or 150 mM NaCl. Control seedlings are transferred to MS plates without NaCl.

  • Data Collection:

    • Survival Rate: After 14 days on the salt medium, the percentage of green, healthy seedlings is determined.

    • Primary Root Length: The position of the root tip is marked upon transfer, and the new growth is measured after 10 days.

    • Fresh Weight: Seedlings are harvested, gently blotted dry, and weighed.

Drought Stress Tolerance Assay
  • Plant Material and Growth Conditions: Seeds are sown in pots containing a 3:1 mixture of soil and vermiculite. Plants are grown for 2 weeks under well-watered conditions in a growth chamber with a 16-h light/8-h dark photoperiod at 22°C and 60% relative humidity.

  • Stress Treatment: Water is withheld for 14 days. Control plants are watered regularly to maintain soil moisture.

  • Data Collection:

    • Survival Rate: After the drought period, plants are re-watered, and the percentage of plants that recover and resume growth is calculated after 7 days.

    • Relative Water Content (RWC): The fresh weight (FW) of the third and fourth rosette leaves is measured. The leaves are then floated in deionized water for 24 hours to determine the turgid weight (TW). Finally, the leaves are dried at 60°C for 48 hours to determine the dry weight (DW). RWC is calculated as: [(FW - DW) / (TW - DW)] x 100.

    • Biomass: The aerial parts of the plants are harvested and dried at 60°C for 48 hours to determine the dry weight.

Heat Stress Tolerance Assay
  • Plant Material and Growth Conditions: Seedlings are grown on MS agar plates for 7 days as described for the salt stress assay.

  • Stress Treatment: Plates with 7-day-old seedlings are placed in a water bath at 45°C for a specified duration (e.g., 2-6 hours). Control plates are kept at 22°C.

  • Data Collection:

    • Survival Rate: After the heat treatment, seedlings are returned to 22°C, and survival is scored after 5 days.

    • Electrolyte Leakage: Leaf discs are taken from treated and control plants and incubated in deionized water. The initial electrical conductivity of the solution is measured. The samples are then boiled to release all electrolytes, and the final conductivity is measured. Electrolyte leakage is expressed as the percentage of the initial conductivity relative to the final conductivity.

    • Chlorophyll Content: Chlorophyll is extracted from leaf tissue using 80% acetone, and the absorbance is measured at 645 nm and 663 nm.

Biotic Stress Tolerance Assay (Verticillium dahliae)
  • Pathogen Culture and Inoculation: Verticillium dahliae is cultured on potato dextrose agar (PDA). A spore suspension is prepared and adjusted to a concentration of 10^6 spores/mL. Two-week-old soil-grown Arabidopsis plants are inoculated by drenching the soil with the spore suspension.

  • Data Collection:

    • Disease Index: Disease severity is scored at 14 days post-inoculation on a 0-4 scale, where 0 = no symptoms, 1 = 1-25% of leaves showing symptoms, 2 = 26-50%, 3 = 51-75%, and 4 = 76-100% of leaves showing symptoms or plant death.

    • Fungal Biomass: Fungal biomass in the plant tissue is quantified using quantitative PCR (qPCR) with primers specific for a V. dahliae gene (e.g., internal transcribed spacer region) and a plant housekeeping gene for normalization.

Conclusion

The evidence strongly indicates that the acl5 mutant is significantly more susceptible to a variety of abiotic and biotic stresses compared to the wild type. This heightened sensitivity underscores the critical role of this compound in plant stress tolerance. The detailed experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers investigating plant stress responses and for professionals in drug development seeking to identify novel targets for enhancing crop resilience. Further research into the downstream targets of the this compound-SAC51 pathway and its crosstalk with other stress signaling networks will be crucial for a comprehensive understanding of plant stress tolerance mechanisms.

References

Unraveling the Crosstalk: A Comparative Guide to the Interaction of Thermospermine with Cytokinin Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling networks within plants is paramount for developing novel therapeutic and agricultural solutions. This guide provides a comprehensive comparison of the experimental validation of thermospermine's interaction with cytokinin signaling pathways, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

This compound, a structural isomer of spermine, is a crucial polyamine in plants that plays a significant role in regulating vascular development, particularly by repressing xylem differentiation. While its antagonistic relationship with the auxin signaling pathway is well-documented, emerging evidence points towards a more complex interplay involving the cytokinin pathway. This guide synthesizes findings from key research to objectively present the current understanding of this interaction.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effect of altered this compound homeostasis on the expression of cytokinin-related genes. The primary source for this data is the study by Alabdallah et al. (2017), which analyzed Arabidopsis thaliana lines with modified expression of AtPAO5, a gene encoding a polyamine oxidase involved in this compound catabolism.

Table 1: Relative Expression of Cytokinin-Related Genes in Stems of Arabidopsis thaliana Genotypes with Altered AtPAO5 Expression

GeneGene IDFunction in Cytokinin PathwayGenotype: atpao5-1 (this compound accumulation)Genotype: AtPAO5-1 (this compound decrease)
AHP6 AT1G80100Negative regulator of cytokinin signalingUpregulatedDownregulated

Data adapted from Alabdallah et al., Journal of Experimental Botany, 2017.

Table 2: Relative Expression of Cytokinin-Related Genes in Roots of Arabidopsis thaliana Genotypes with Altered AtPAO5 Expression

GeneGene IDFunction in Cytokinin PathwayGenotype: atpao5-1 (this compound accumulation)Genotype: AtPAO5-1 (this compound decrease)
AHP6 AT1G80100Negative regulator of cytokinin signalingUpregulatedDownregulated

Data adapted from Alabdallah et al., Journal of Experimental Botany, 2017.

The data consistently shows that in the atpao5-1 loss-of-function mutant, which leads to an accumulation of this compound, the expression of ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEIN 6 (AHP6) is upregulated. Conversely, in the AtPAO5-1 overexpression line, which results in decreased this compound levels, AHP6 expression is downregulated. AHP6 is a known inhibitor of cytokinin signaling, suggesting that this compound may directly or indirectly promote the expression of a negative regulator of the cytokinin pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's interaction with cytokinin pathways.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (ecotype Columbia-0).

  • Genotypes: Wild-type (Col-0), atpao5-1 (T-DNA insertion mutant), and AtPAO5-1 (overexpression line).

  • Growth Medium: Half-strength Murashige and Skoog (MS) medium with 1% (w/v) sucrose and 0.8% (w/v) agar.

  • Growth Conditions: Plants are grown in a controlled environment at 22°C with a 16-hour light/8-hour dark photoperiod.

  • This compound Treatment: For exogenous application experiments, this compound is added to the growth medium at a concentration of 100 µM. Seedlings are then grown for a specified period (e.g., 7 days) before analysis.

Gene Expression Analysis (Quantitative Real-Time PCR)
  • RNA Extraction: Total RNA is extracted from the stems and roots of 4-week-old plants using a suitable RNA extraction kit, followed by DNase treatment to remove any genomic DNA contamination.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is performed using a real-time PCR system with SYBR Green dye. Gene-specific primers are designed for the target gene (AHP6) and a reference gene (e.g., ACTIN8).

  • Data Analysis: The relative expression levels of the target gene are calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Thermospermine_Cytokinin_Interaction cluster_this compound This compound Pathway cluster_cytokinin Cytokinin Signaling This compound This compound AtPAO5 AtPAO5 (Polyamine Oxidase) This compound->AtPAO5 Catabolism AHP6 AHP6 (Inhibitor) This compound->AHP6 Promotes Expression Cytokinin Cytokinin Receptor Cytokinin Receptor Cytokinin->Receptor AHP AHP (Phosphotransfer) Receptor->AHP ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Cytokinin_Response Cytokinin Response ARR_B->Cytokinin_Response AHP6->AHP Inhibits

This compound's inhibitory effect on cytokinin signaling.

Experimental_Workflow cluster_plant_prep Plant Preparation cluster_analysis Molecular Analysis Start Start: Arabidopsis Seeds (WT, atpao5-1, AtPAO5-1) Sterilization Surface Sterilization Start->Sterilization Plating Plating on MS Medium Sterilization->Plating Growth Growth in Controlled Environment (4 weeks) Plating->Growth Harvest Harvest Stem and Root Tissues Growth->Harvest RNA_Extraction Total RNA Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR cDNA_Synthesis->qRT_PCR Data_Analysis Relative Gene Expression Analysis qRT_PCR->Data_Analysis

Workflow for gene expression analysis.

Concluding Remarks

The experimental data strongly suggests an interaction between this compound and the cytokinin signaling pathway, mediated at least in part by the regulation of the cytokinin signaling inhibitor, AHP6. The accumulation of this compound leads to an upregulation of AHP6, which in turn is expected to dampen cytokinin responses. This interaction adds another layer of complexity to the hormonal regulation of vascular development in plants.

Further research is required to elucidate the precise molecular mechanism by which this compound regulates AHP6 expression and to explore other potential points of crosstalk between these two important signaling molecules. The findings presented in this guide provide a solid foundation for future investigations aimed at manipulating these pathways for agricultural and biotechnological applications.

Safety Operating Guide

Essential Safety and Operational Guide for Handling Thermospermine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for thermospermine is readily available. This guide is based on the safety data for its structural isomer, spermine, and general guidelines for handling polyamines. Always consult your institution's safety officer and the specific SDS for any chemicals used in conjunction with this compound.

Immediate Safety and Hazard Information

This compound, a structural isomer of spermine, is a polyamine that should be handled with care in a laboratory setting. Based on the data for spermine, this compound is expected to be corrosive and can cause severe skin burns and eye damage.[1][2][3][4] Inhalation of dust or vapors may also cause respiratory irritation.[1]

Primary Hazards:

  • Skin Corrosion/Irritation: Causes severe skin burns.[1][2][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2][3][4]

  • Respiratory Irritation: May cause irritation to the respiratory system.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound to prevent contact and inhalation.

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles and a face shield.[3]Protects against splashes that can cause severe eye damage.
Hand Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[3]Prevents direct skin contact and potential burns.
Body A lab coat or a chemical-resistant apron. For larger quantities, a full chemical-resistant suit is recommended.[3]Protects skin from accidental spills and splashes.
Respiratory Use in a well-ventilated area or under a chemical fume hood.[1] A NIOSH-approved respirator may be necessary for aerosols or dust.Minimizes the risk of inhaling irritant dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Pre-Handling:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
  • Assemble all necessary equipment and reagents before handling this compound.
  • Don all required personal protective equipment as outlined in the table above.

2. Handling this compound:

  • Avoid direct contact with skin, eyes, and clothing.
  • Do not breathe in dust or vapors.[1][5]
  • When weighing, do so in a fume hood or a ventilated balance enclosure to contain any dust.
  • If creating solutions, add this compound slowly to the solvent to avoid splashing.
  • Keep containers tightly closed when not in use.[1]

3. Post-Handling and Decontamination:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
  • Decontaminate all work surfaces and equipment used.
  • Remove and properly dispose of contaminated gloves and other disposable PPE.
  • Wash reusable PPE, such as lab coats, separately from other laundry.

Emergency and First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[1][2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3]

Disposal Plan

  • Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste in accordance with local, state, and federal regulations.[1][2] Do not pour down the drain.[3]

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be collected in a designated, sealed hazardous waste container for disposal.[6]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

Quantitative Data

Note: The following data is for Spermine, the structural isomer of this compound, as specific data for this compound is not available.

PropertyValueSource
Molecular Formula C₁₀H₂₆N₄PubChem[7]
Molecular Weight 202.34 g/mol PubChem[7]
Physical State SolidFisher Scientific[1]
Appearance Off-whiteFisher Scientific[1]
Melting Point 26 - 30 °C (78.8 - 86 °F)Fisher Scientific[1]
Boiling Point 130 - 150 °C (266 - 302 °F) @ 0.1 mmHgFisher Scientific[1]
Flash Point 110 °C (230 °F)Fisher Scientific[1]

Experimental Workflow

Thermospermine_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Safety Equipment (Eyewash, Shower) prep2 Work in Fume Hood prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Avoid Contact and Inhalation prep4->handle1 handle2 Weigh in Ventilated Enclosure handle1->handle2 handle3 Prepare Solutions Carefully handle2->handle3 handle4 Keep Containers Closed handle3->handle4 post1 Wash Hands Thoroughly handle4->post1 post2 Decontaminate Surfaces post1->post2 post3 Properly Dispose of PPE post2->post3 disp1 Collect Chemical Waste post3->disp1 disp2 Segregate Contaminated Materials disp1->disp2 disp3 Rinse Empty Containers disp2->disp3

References

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